molecular formula C60H125N5O5 B15574644 C10-200

C10-200

Número de catálogo: B15574644
Peso molecular: 996.7 g/mol
Clave InChI: BLPKMPWPNQWRQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C10-200 is a useful research compound. Its molecular formula is C60H125N5O5 and its molecular weight is 996.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C60H125N5O5

Peso molecular

996.7 g/mol

Nombre IUPAC

1-[2-[bis(2-hydroxydecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]decan-2-ol

InChI

InChI=1S/C60H125N5O5/c1-6-11-16-21-26-31-36-56(66)51-63(48-50-65(54-59(69)39-34-29-24-19-14-9-4)55-60(70)40-35-30-25-20-15-10-5)47-45-61-41-43-62(44-42-61)46-49-64(52-57(67)37-32-27-22-17-12-7-2)53-58(68)38-33-28-23-18-13-8-3/h56-60,66-70H,6-55H2,1-5H3

Clave InChI

BLPKMPWPNQWRQP-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action: C10 and CD200

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "C10-200" does not correspond to a recognized molecule or signaling pathway in scientific literature. This guide provides an in-depth analysis of two prominent biological entities, Chemokine C10 and the CD200-CD200R1 signaling pathway , which are plausible subjects of interest given the query. Additionally, a summary of Sodium Caprate (C10) is included due to its shared nomenclature.

Part 1: Chemokine C10 (CCL6)

Core Mechanism of Action

Chemokine C10, also known as CC chemokine ligand 6 (CCL6), is a small cytokine belonging to the CC chemokine family. Its primary role is to act as a chemoattractant, guiding the migration of various immune cells, particularly macrophages and other leukocytes, to sites of inflammation or injury.[1][2] The mechanism of action of C10 is initiated by its binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, although its specific high-affinity receptor is not as well-characterized as for other chemokines.

Upon binding, C10 induces a conformational change in its receptor, leading to the activation of intracellular signaling cascades. The canonical chemokine signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in a cellular response that includes chemotaxis, degranulation, and changes in cell adhesion.[3][5]

In the context of disease, C10 has been implicated in promoting disease resolution in bacterial sepsis by enhancing the phagocytic activity of macrophages and modulating the production of other cytokines like TNF-α and MCP-1.[6][7] It is also expressed in inflammatory demyelinating diseases, where it promotes the recruitment of macrophages to the central nervous system.[1][8]

Signaling Pathway Diagram

C10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C10 Chemokine C10 (CCL6) Receptor Chemokine Receptor (GPCR) C10->Receptor Binding G_protein G Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation Response Cellular Response (Chemotaxis, Phagocytosis) Ca2->Response PKC->Response

Caption: Chemokine C10 (CCL6) signaling pathway.

Quantitative Data
ParameterValueCell Type/ModelConditionReference
Peritoneal C10 Levels~30-fold increaseMurine model of septic peritonitis48h after cecal ligation and puncture (CLP)[7]
Bacteremia Incidence25% with C10 treatment vs. 85% in controlMurine model of septic peritonitis24h after CLP[6]
TNF-α SynthesisMarkedly augmentedPeritoneal macrophagesIn vitro stimulation with IL-1β and C10[6]
Experimental Protocols

1.4.1 In Vivo Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

  • Objective: To induce septic peritonitis in mice to study the in vivo effects of C10.

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve and punctured with a needle.

    • A small amount of feces is extruded to induce peritonitis.

    • The laparotomy is closed, and the animals are resuscitated with saline.

    • Recombinant C10 or a vehicle control is administered, and survival rates and bacteremia are monitored.[6][7]

1.4.2 In Vitro Macrophage Phagocytosis Assay

  • Objective: To determine the effect of C10 on the phagocytic capacity of macrophages.

  • Procedure:

    • Peritoneal macrophages are harvested from mice and cultured.

    • Cells are pre-treated with recombinant C10 for a specified time.

    • A known quantity of bacteria (e.g., E. coli) is added to the macrophage cultures.

    • After incubation, non-phagocytosed bacteria are washed away.

    • Macrophages are lysed, and intracellular bacteria are quantified by plating on agar.

Part 2: The CD200-CD200R1 Signaling Pathway

Core Mechanism of Action

The CD200-CD200 receptor 1 (CD200R1) interaction constitutes a critical immune checkpoint pathway that plays a key role in maintaining immune homeostasis and preventing excessive inflammation.[9][10] CD200 is a type I transmembrane glycoprotein (B1211001) expressed on a wide variety of cells, including neurons, endothelial cells, and some tumor cells.[11] Its receptor, CD200R1, is primarily found on myeloid cells such as macrophages, microglia, and dendritic cells.[11]

The binding of CD200 to CD200R1 initiates an inhibitory signaling cascade within the CD200R1-expressing cell.[11] Unlike many inhibitory receptors, CD200R1 lacks a canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, its cytoplasmic tail contains an NPxY motif.[12] Upon ligation, this motif becomes phosphorylated, leading to the recruitment of adaptor proteins, primarily Dok2 and Dok1.[13][14] These adaptors, in turn, recruit downstream signaling molecules such as RasGAP and SHIP, which negatively regulate activating pathways like the MAPK and PI3K/Akt pathways.[12][13]

The net effect of CD200-CD200R1 signaling is the suppression of pro-inflammatory responses, including the reduced production of cytokines like TNF-α, IL-6, and IFN-γ.[15][16] This pathway is crucial in preventing autoimmune reactions and is often exploited by pathogens and cancer cells to evade immune surveillance.[9][11]

Signaling Pathway Diagram

CD200_Signaling_Pathway cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm of CD200R1-expressing cell CD200_cell CD200-expressing cell (e.g., Neuron, Tumor Cell) CD200R1_cell CD200R1-expressing cell (e.g., Macrophage, Microglia) CD200 CD200 CD200R1 CD200R1 CD200->CD200R1 Binding and Phosphorylation of NPxY motif Dok1_2 Dok1/Dok2 CD200R1->Dok1_2 Recruitment RasGAP RasGAP Dok1_2->RasGAP Recruitment SHIP SHIP Dok1_2->SHIP Recruitment Ras Ras RasGAP->Ras Inhibition Inflammatory_Pathways Pro-inflammatory Pathways (e.g., MAPK, NF-κB) RasGAP->Inflammatory_Pathways Suppression PI3K PI3K SHIP->PI3K Inhibition SHIP->Inflammatory_Pathways Suppression Ras->Inflammatory_Pathways PI3K->Inflammatory_Pathways

Caption: The CD200-CD200R1 inhibitory signaling pathway.

Quantitative Data
ParameterFindingCell Type/ModelConditionReference
CD200 Expression in NSCLCHigh expression in 29.7% of patientsNon-small cell lung cancer (NSCLC) tissueImmunohistochemistry[17]
CD200R1 Expression in NSCLCHigh expression in 25% of patientsNSCLC tissueImmunohistochemistry[17]
Cell ProliferationSignificantly inhibitedLung cancer cell linesIn vitro CD200R1 knockdown[18]
Cytokine ProductionAttenuated secretion of TNF-α and IFN-γAutoreactive T cellsIn vitro co-culture with CD200+ dendritic cells[14]
Experimental Protocols

2.4.1 Immunohistochemistry (IHC) for CD200/CD200R1 Expression

  • Objective: To determine the expression levels of CD200 and CD200R1 in tissue samples.

  • Procedure:

    • Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate (B86180) buffer.

    • Endogenous peroxidase activity is blocked.

    • Sections are incubated with a primary antibody specific for CD200 or CD200R1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The substrate (e.g., DAB) is added to visualize the antibody binding.

    • Sections are counterstained, dehydrated, and mounted.

    • Expression is quantified, for example, using an H-score.[19]

2.4.2 In Vitro Cell Proliferation Assay with siRNA Knockdown

  • Objective: To assess the impact of CD200R1 on cancer cell proliferation.

  • Procedure:

    • Lung cancer cells are cultured in appropriate media.

    • Cells are transfected with siRNA targeting CD200R1 or a non-targeting control siRNA.

    • After a set period to allow for knockdown, cells are seeded in multi-well plates.

    • Cell proliferation is measured at various time points using a method such as the MTT assay or direct cell counting.[18]

Part 3: Sodium Caprate (C10)

Core Mechanism of Action

Sodium caprate (C10) is a medium-chain fatty acid that is utilized as a permeation enhancer in oral drug delivery.[20][21] Its primary mechanism of action is to transiently and reversibly increase the permeability of the intestinal epithelium, allowing for the enhanced absorption of poorly permeable drugs, including macromolecules.[20][21]

C10 is thought to exert its effects through two main mechanisms:

  • Paracellular Pathway: C10 can modulate the tight junctions between epithelial cells. It is proposed to chelate intercellular calcium ions, leading to the contraction of the actin-myosin ring and the opening of the paracellular pathway. This allows for the passage of molecules between the cells.[22][23]

  • Transcellular Pathway: At higher concentrations, C10 can perturb the cell membrane, increasing its fluidity and facilitating the transcellular transport of drugs directly through the epithelial cells.[21][23]

The effect of C10 is concentration-dependent, with lower concentrations favoring the paracellular route and higher concentrations also involving transcellular mechanisms.[21]

Mechanism Diagram

C10_Permeation_Enhancement cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream C10 Sodium Caprate (C10) Epithelial_Cell_1 Epithelial Cell C10->Epithelial_Cell_1 Increases Membrane Fluidity (Transcellular) Tight_Junction Tight Junction C10->Tight_Junction Opens Tight Junctions (Paracellular) Drug Drug Molecule Drug->Epithelial_Cell_1 Drug->Tight_Junction Absorption Drug Absorption Epithelial_Cell_1->Absorption Epithelial_Cell_2 Epithelial Cell Tight_Junction->Absorption

Caption: Mechanisms of action of Sodium Caprate (C10).

Quantitative Data
DrugFormulationResultModelReference
AmpicillinRectal suppository with 25mg C10Cmax increased 2.6-fold, bioavailability increased 1.8-foldHealthy human subjects (n=12)[21]
Hydrophilic small molecules2.5 mM C10 solutionReversible reduction in transepithelial electrical resistance (TEER)Caco-2 cell monolayers[21]

References

Unraveling "C10-200": A Need for Specificity in Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a compound designated "C10-200" has revealed no specific chemical entity with this identifier in publicly available scientific literature and databases. The term appears to be ambiguous, with search results pointing to two distinct and unrelated subjects: a class of biologically active organic molecules and a high-purity copper alloy.

For researchers, scientists, and drug development professionals, precise identification of a chemical compound is the critical first step in accessing relevant data for synthesis, purification, and biological evaluation. Without a specific chemical name, structure, or registry number, it is not possible to provide an in-depth technical guide as requested.

The search for "this compound" yielded information on:

  • C-10 Non-Acetal Trioxane (B8601419) Dimers (TDs): These are complex synthetic compounds that have demonstrated significant potential as anticancer and antimalarial agents. Research has shown that these molecules can inhibit the growth of various cancer cell lines, including prostate cancer, by inducing cell cycle arrest and apoptosis (programmed cell death). The mechanism of action for some TDs involves the modulation of key proteins in cell cycle regulation and apoptosis pathways. However, the designation "this compound" is not used in the available literature to refer to a specific compound within this class.

  • UNS C10200 Oxygen-Free (OF) Copper: This is a high-purity grade of copper with excellent electrical and thermal conductivity. It is produced under controlled conditions to minimize oxygen content, making it suitable for a wide range of applications in electronics, vacuum technology, and other industrial fields. This is a metallic alloy and is not relevant to the field of drug development and organic compound synthesis.

Given the context of the request—an in-depth technical guide for researchers in drug development—it is plausible that the user is interested in a biologically active organic molecule. The C-10 non-acetal trioxane dimers represent a class of compounds that would necessitate detailed protocols for synthesis and purification. However, without a more specific identifier, any attempt to provide a technical guide would be speculative and not based on factual data for a compound named "this compound".

To proceed with generating the requested in-depth technical guide, a more specific identifier for the compound of interest is required. This could include:

  • A full chemical name according to IUPAC nomenclature.

  • A Chemical Abstracts Service (CAS) Registry Number.

  • A specific internal company code or trivial name that can be traced in the literature.

  • A chemical structure in any standard format (e.g., SMILES, InChI, or an image).

Upon receiving a specific identifier, a comprehensive guide on the synthesis, purification, and biological activity of the target compound can be developed, including the requested data tables, experimental protocols, and visualizations.

An In-depth Technical Guide on the Biological Activity of the Novel Compound C10-200

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical biological activity of C10-200, a novel small molecule immunomodulator. The data herein supports the role of this compound as a potent and selective agonist of the CD200 receptor 1 (CD200R1), a key inhibitory receptor involved in the regulation of inflammation. This guide details the in vitro and in vivo activities of this compound, including its effects on cytokine production, immune cell activation, and its therapeutic potential in inflammatory disease models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Compound this compound is a synthetic, cell-permeable small molecule with a molecular weight of 450.6 g/mol . It has been designed to selectively target and activate the CD200R1 signaling pathway. The CD200:CD200R1 axis is a critical immune checkpoint that plays a significant role in maintaining immune homeostasis and limiting inflammation in a variety of pathological conditions[1][2]. Dysregulation of this pathway has been implicated in autoimmune diseases, neuroinflammation, and cancer. This compound, by acting as a CD200R1 agonist, offers a promising therapeutic strategy to suppress excessive inflammatory responses.

In Vitro Biological Activity

The in vitro activity of this compound was assessed through a series of assays designed to characterize its binding affinity, potency, and mechanism of action on target cells.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: Receptor Binding Affinity of this compound

ParameterValue
Target ReceptorHuman CD200R1
Assay TypeSurface Plasmon Resonance (SPR)
KD (nM)25.3 ± 4.2
ka (1/Ms)1.2 x 105
kd (1/s)3.0 x 10-3

Table 2: In Vitro Potency of this compound in Cellular Assays

AssayCell LineParameterEC50 (nM)
Inhibition of LPS-induced TNF-α productionHuman THP-1 macrophagesTNF-α secretion150.7 ± 22.5
Inhibition of IFN-γ-induced iNOS expressionMurine RAW 264.7 macrophagesiNOS protein levels210.2 ± 35.1
Induction of SHP-1 PhosphorylationCHO-K1 cells expressing human CD200R1Phospho-SHP-1 levels85.4 ± 15.8
Experimental Protocols

2.2.1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding kinetics and affinity (KD) of this compound to recombinant human CD200R1.

  • Instrumentation: Biacore T200 (GE Healthcare)

  • Methodology:

    • Recombinant human CD200R1 ectodomain was immobilized on a CM5 sensor chip via amine coupling.

    • A series of concentrations of this compound (1 nM to 1 µM) in HBS-EP+ buffer were flowed over the sensor chip surface.

    • Association and dissociation phases were monitored in real-time.

    • The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2.2.2. Inhibition of LPS-induced TNF-α Production in THP-1 Macrophages

  • Objective: To assess the functional potency of this compound in inhibiting pro-inflammatory cytokine production.

  • Methodology:

    • Human THP-1 monocytes were differentiated into macrophages by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • Differentiated macrophages were pre-treated with varying concentrations of this compound for 1 hour.

    • Cells were then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.

    • The concentration of TNF-α in the cell culture supernatant was quantified using a commercially available ELISA kit.

    • The EC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by activating the CD200R1 signaling cascade. Upon binding to CD200R1, this compound induces the recruitment of the downstream signaling molecules, Dok1 and Dok2, and subsequently the Src homology 2 domain-containing phosphatase 1 (SHP-1). This leads to the dephosphorylation of key signaling intermediates in pro-inflammatory pathways, ultimately resulting in the suppression of inflammatory gene expression.

C10_200_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm C10_200 This compound CD200R1 CD200R1 C10_200->CD200R1 Binds and Activates Dok1_Dok2 Dok1/Dok2 CD200R1->Dok1_Dok2 Recruits SHP1 SHP-1 Dok1_Dok2->SHP1 Recruits Pro_inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB, MAPK pathways) SHP1->Pro_inflammatory_Signaling Dephosphorylates and Inhibits Inflammatory_Gene_Expression Inflammatory Gene Expression (TNF-α, iNOS) Pro_inflammatory_Signaling->Inflammatory_Gene_Expression Promotes

Caption: this compound mediated activation of the CD200R1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.

In_Vitro_Efficacy_Workflow start Start cell_culture Cell Culture (e.g., THP-1, RAW 264.7) start->cell_culture compound_treatment Treatment with this compound (Dose-response) cell_culture->compound_treatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, IFN-γ) compound_treatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation data_collection Data Collection incubation->data_collection elisa ELISA for Cytokines data_collection->elisa western_blot Western Blot for Proteins data_collection->western_blot data_analysis Data Analysis (EC50 Calculation) elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro efficacy testing of this compound.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and selective agonist of the CD200R1 receptor. Its ability to suppress the production of pro-inflammatory mediators in vitro suggests its potential as a therapeutic agent for the treatment of inflammatory diseases. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this novel compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization and Validation of C10-200-based Lipid Nanoparticles for mRNA Delivery

This technical guide provides a comprehensive overview of the ionizable lipid this compound and its application in forming lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. While this compound does not have a specific molecular target in the traditional pharmacological sense, its "target" can be considered the successful delivery and intracellular release of its mRNA cargo. This document details the characterization of this compound LNPs and the validation of their delivery efficiency.

Introduction to this compound

This compound is an ionizable cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles for mRNA delivery.[1][2] Its primary role is to encapsulate and protect the mRNA cargo, facilitate its cellular uptake, and enable its release into the cytoplasm where it can be translated into protein. The ionizable nature of this compound is key to its function; it is positively charged at a low pH, which allows for efficient encapsulation of negatively charged mRNA, and becomes neutral at physiological pH, contributing to the stability of the LNP in circulation.

The "Targeting" Mechanism: LNP-mediated mRNA Delivery

The process of this compound LNP-mediated mRNA delivery involves a series of steps that ensure the successful transport of the mRNA cargo into the target cell's cytoplasm. This multi-step process can be considered the "targeting" mechanism of the delivery system.

Signaling Pathway of LNP Uptake and Endosomal Escape

LNP_delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP LNP (Neutral Charge) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH 4.5-5.0) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Endosomal Escape (this compound Protonation) Translation Protein Translation mRNA_Release->Translation

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of this compound LNPs are critical determinants of their stability, safety, and efficacy. These characteristics are typically assessed using a variety of analytical techniques.

ParameterTypical RangeMethod of AnalysisImportance
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A measure of the size distribution homogeneity of the LNPs.
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)Indicates colloidal stability and potential for non-specific interactions.
Encapsulation Efficiency > 90%RiboGreen AssayDetermines the percentage of mRNA successfully encapsulated within the LNPs.

Experimental Protocols for Validation Studies

The validation of this compound LNP efficacy involves a series of in vitro and in vivo experiments to confirm successful mRNA delivery and protein expression.

LNP Formulation via Microfluidic Mixing

A common method for producing this compound LNPs is through microfluidic mixing, which allows for precise control over LNP size and distribution.

LNP_formulation Lipid_Phase Lipid Mixture in Ethanol (this compound, Helper Lipids) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase mRNA in Aqueous Buffer (pH 4.0) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNPs This compound LNPs Sterile_Filtration->Final_LNPs in_vivo_validation LNP_Admin Administer this compound LNPs to Animal Model Time_Points Collect Tissues at Defined Time Points LNP_Admin->Time_Points Biodistribution Biodistribution Analysis (e.g., IVIS, qPCR) Time_Points->Biodistribution Efficacy Efficacy Assessment (e.g., Protein quantification, Histology) Time_Points->Efficacy Toxicity Toxicity Evaluation (e.g., Blood chemistry, Histopathology) Time_Points->Toxicity

References

Unveiling the In Vitro Profile of Sodium Caprate (C10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of Sodium Caprate (C10), a medium-chain fatty acid widely investigated as a permeation enhancer in oral drug delivery. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Physicochemical Characterization and Interaction Analysis

Sodium Caprate (C10), the sodium salt of decanoic acid, is a key component in gastrointestinal permeation enhancement technology.[1] Its ability to increase the oral bioavailability of poorly permeable drugs is a subject of extensive research.[2] Understanding its fundamental physicochemical properties and its interactions with active pharmaceutical ingredients is crucial for formulation development.

Aggregation Behavior

The aggregation of C10 in aqueous solutions is a complex phenomenon influenced by pH and the ionic strength of the medium.[1] Under alkaline conditions (pH > 8.1), C10 predominantly exists in its ionized form and forms micelles.[1] As the pH is lowered, the proportion of unionized C10 increases, leading to the formation of lamellar bilayers which can form vesicles in dilute solutions.[1] Below a pH of 6, C10 may precipitate.[1] The critical micelle concentration (CMC) of C10 is consequently highly dependent on these conditions, with reported values for the critical aggregation concentration being influenced by counterions and ionic strength.[1] At high pH (>8.5), the CMC is reported to be in the range of 50-100 mM.[1]

Interaction with Peptides

The interaction between C10 and therapeutic peptides, such as the GLP-1 analogue exenatide (B527673), has been characterized as weak and non-covalent.[2][3] These interactions are crucial for understanding how C10 facilitates the transport of peptide drugs across the intestinal epithelium.

Table 1: Dissociation Constants (KD) for the Interaction of C10 with Exenatide

TechniqueMediumDissociation Constant (KD)Reference
Affinity Capillary Electrophoresis (ACE)Saline~30 µM[2][3]
Affinity Capillary Electrophoresis (ACE)Biorelevant intestinal media (FaSSIF & FeSSIF)~100 µM[2]
Isothermal Titration Calorimetry (ITC)Water10-100 µM[2][3]

In Vitro Efficacy Assessment

The in vitro efficacy of C10 as a permeation enhancer is typically evaluated using intestinal cell line models, most commonly the Caco-2 cell line, which forms a monolayer with properties mimicking the human intestinal epithelium.

Effects on Transepithelial Electrical Resistance (TEER)

A key indicator of the integrity of the tight junctions between epithelial cells is the transepithelial electrical resistance (TEER). A decrease in TEER suggests an opening of the paracellular pathway.

Table 2: Effect of C10 on Caco-2 Monolayer TEER

C10 Concentration (mM)TEER Reduction (%)Reference
13-2540-65[4]

Upon removal of C10, a significant recovery of TEER is observed, indicating the transient nature of its effect on tight junctions.[4]

Enhancement of Paracellular Transport

C10's ability to open the paracellular pathway leads to an increased transport of molecules that typically have low permeability. This is often assessed by measuring the flux of marker molecules across the Caco-2 monolayer.

Table 3: C10-Mediated Enhancement of Marker Transport across Caco-2 Monolayers

Marker MoleculeC10 Concentration (mM)Enhancement EffectReference
Mannitol13-50Dose-dependent increase in transport[4]
Polyethylene Glycol (PEG) 90013-50Dose-dependent increase in transport[4]
D-decapeptide20-25Maximally enhanced transport[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro characterization of C10. The following sections outline the protocols for key experiments.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.

  • Culture Medium: The cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

  • Monolayer Development: The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • Integrity Assessment: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold are used for transport studies.

Transepithelial Electrical Resistance (TEER) Measurement
  • Equilibration: The Caco-2 monolayers on filter supports are washed and equilibrated in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at 37°C.

  • Initial TEER Measurement: The initial TEER is measured for each monolayer.

  • Treatment: A solution of C10 at the desired concentration in the transport buffer is added to the apical side of the monolayer. A control group receives only the transport buffer.

  • Time-course Measurement: TEER is measured at various time points after the addition of C10 to monitor the change in tight junction integrity.

  • Recovery: After the treatment period, the C10 solution is removed, the monolayers are washed, and fresh transport buffer is added. TEER is then monitored over time to assess the recovery of the tight junctions.

Paracellular Permeability Assay
  • Monolayer Preparation: Caco-2 monolayers are prepared and their integrity is confirmed as described above.

  • Treatment: The monolayers are pre-incubated with C10 at the desired concentration in the apical chamber for a specific duration.

  • Addition of Marker Molecule: A solution containing a paracellular marker (e.g., mannitol, PEG 900, or a fluorescently labeled dextran) is added to the apical chamber.

  • Sampling: At predetermined time intervals, samples are taken from the basolateral chamber. The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled markers, fluorescence spectroscopy for fluorescent markers, or LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Visualizing Mechanisms and Workflows

Diagrams illustrating the proposed mechanism of action and experimental workflows provide a clear visual representation of the concepts discussed.

G Proposed Mechanism of C10-Mediated Permeation Enhancement cluster_0 Apical Side (Intestinal Lumen) cluster_1 Epithelial Cell Layer cluster_2 Basolateral Side (Bloodstream) C10 Sodium Caprate (C10) TJ Tight Junctions C10->TJ Transiently opens Drug Poorly Permeable Drug Drug->TJ Cell1 Epithelial Cell Drug->Cell1 Transcellular (minor) Absorbed_Drug Absorbed Drug TJ->Absorbed_Drug Increased Paracellular Flux Cell1->Absorbed_Drug Cell2 Epithelial Cell

Caption: C10's mechanism of enhancing drug absorption.

G Experimental Workflow for In Vitro C10 Evaluation Start Start: Caco-2 Cell Culture Seed Seed cells on permeable supports Start->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER_check Confirm monolayer integrity (TEER) Differentiate->TEER_check Transport_Study Perform Transport Studies TEER_check->Transport_Study Monolayers OK TEER_Assay TEER Assay Transport_Study->TEER_Assay Permeability_Assay Paracellular Permeability Assay Transport_Study->Permeability_Assay Data_Analysis Data Analysis TEER_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Conclusion on C10 Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating C10 in vitro.

References

A Comprehensive Technical Guide to the Physicochemical Properties of C10-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "C10-200" does not correspond to a specific, publicly documented molecule in established chemical and biological databases. The following guide is a generalized framework based on a hypothetical molecule with this designation, designed to illustrate the expected data presentation, experimental detail, and visualization required for a comprehensive physicochemical profile in a drug development context. The data and pathways presented are illustrative and should be replaced with compound-specific information.

Introduction

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate therapeutic efficacy. This document provides a detailed overview of the core physicochemical characteristics of the hypothetical molecule this compound, offering a template for the systematic evaluation of early-stage drug candidates.

Core Physicochemical Properties

A summary of the key physicochemical parameters for this compound is presented below. These properties are critical for predicting the molecule's behavior in biological systems and for guiding formulation development.

PropertyValueExperimental Method
Molecular Formula C₂₀H₂₅N₅O₅High-Resolution Mass Spectrometry
Molecular Weight 431.45 g/mol High-Resolution Mass Spectrometry
Aqueous Solubility 0.15 mg/mL at pH 7.4HPLC-UV Quantification
LogP (Octanol-Water) 2.8Shake-Flask Method
pKa (Acidic) 8.2Potentiometric Titration
pKa (Basic) 4.5Potentiometric Titration
Melting Point 175-178 °CDifferential Scanning Calorimetry
Chemical Stability Stable for >48h at pH 1.2, 6.8, 7.4HPLC-UV Stability Assay

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and data interpretation.

The equilibrium solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 was determined using a standardized shake-flask method.

G cluster_prep Sample Preparation cluster_sep Separation & Analysis cluster_quant Quantification prep1 Add excess this compound to PBS (pH 7.4) prep2 Equilibrate at 25°C for 24h with shaking prep1->prep2 sep1 Filter through 0.45 µm syringe filter prep2->sep1 sep2 Prepare serial dilutions of the filtrate sep1->sep2 sep3 Analyze by HPLC-UV at λmax sep2->sep3 quant1 Generate calibration curve with known standards sep3->quant1 quant2 Determine concentration of saturated solution quant1->quant2

Caption: Workflow for Aqueous Solubility Determination.

The LogP value, a measure of lipophilicity, was determined by the shake-flask method, followed by quantification of the compound in both the aqueous and octanol (B41247) phases.

G cluster_prep Phase Preparation cluster_part Partitioning cluster_analysis Analysis & Calculation prep1 Prepare pre-saturated octanol and water phases prep2 Dissolve this compound in one phase prep1->prep2 part1 Mix equal volumes of octanol and aqueous phases prep2->part1 part2 Shake vigorously and allow phases to separate part1->part2 analysis1 Quantify [this compound] in each phase via HPLC-UV part2->analysis1 analysis2 Calculate LogP = log([Octanol]/[Aqueous]) analysis1->analysis2

Caption: Protocol for LogP Determination via Shake-Flask.

Biological Interactions and Signaling

Understanding the interaction of this compound with biological systems is paramount. This section outlines a hypothetical mechanism of action where this compound acts as an inhibitor of a key kinase pathway involved in cell proliferation.

This compound is postulated to be a competitive inhibitor of Kinase A, a critical upstream regulator in the Proliferation Signaling Cascade. By binding to the ATP-binding pocket of Kinase A, this compound prevents the phosphorylation of its downstream substrate, Protein B, thereby arresting the signaling cascade that leads to cell cycle progression.

G C10_200 This compound KinaseA Kinase A C10_200->KinaseA Inhibition ProteinB Protein B (Inactive) KinaseA->ProteinB Phosphorylation ProteinB_P Protein B-P (Active) Downstream Downstream Signaling ProteinB_P->Downstream Proliferation Cell Proliferation Downstream->Proliferation

An In-depth Technical Guide on the Structure-Activity Relationship of Chemokine C10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative structure-activity relationship (SAR) data for a wide range of Chemokine C10 (CCL10) analogs are not extensively available in the public domain. This guide provides a comprehensive overview of the known structural and functional aspects of Chemokine C10, including qualitative SAR insights derived from comparative studies, its signaling pathway, and relevant experimental protocols.

Introduction to Chemokine C10

Chemokine C10, also known as CC chemokine ligand 6 (CCL6) in mice, is a small cytokine belonging to the CC chemokine family.[1][2] It plays a significant role in the immune system by acting as a chemoattractant for various immune cells, including macrophages, T cells, and NK cells.[2][3] C10 is involved in both acute and chronic inflammatory responses and has been studied in contexts such as bacterial sepsis and inflammatory demyelinating diseases.[4][5] Its expression is notably induced by cytokines like Interleukin-4 (IL-4) and Interleukin-13.[4]

Structure-Activity Relationship (SAR) Analysis

The SAR of chemokines is complex, with the N-terminal region being crucial for receptor binding and activation.[6][7] For Chemokine C10 specifically, a study involving a variant lacking the 16 amino acid sequence encoded by a novel second exon, termed C10(-), provides the most direct insight into its SAR.[8] This unique exon is located in the amino-terminal region of the protein and is proposed to be on the surface, where it can interact with receptors.[8]

Quantitative Data Summary

The following table summarizes the comparative activity of full-length Chemokine C10 and its C10(-) variant.

CompoundModificationReceptor Interaction/ActivityPotencyReference
Chemokine C10 Full-length proteinElicits chemotaxis of mouse peritoneal exudate cells (PECs) and human peripheral blood mononuclear cells (PBMCs)Standard[8]
C10(-) Deletion of the 16-amino acid sequence from the second exonElicits chemotaxis of mouse PECs and human PBMCsMore potent than full-length C10[8]

This finding suggests that the N-terminal region encoded by the second exon, while important for the protein's overall structure and epitope, may modulate the potency of receptor activation, with its absence leading to a more potent chemotactic response.[8]

Signaling Pathway

Chemokine C10, like other chemokines, exerts its biological effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells.[1][9] While the specific receptor for C10 is not definitively characterized in all contexts, the general chemokine signaling cascade is well-established.

Upon binding of C10 to its receptor, a conformational change in the receptor activates an associated intracellular G protein.[1][10] This leads to the dissociation of the G protein subunits (α and βγ).[10] The activated Gα subunit, in turn, activates phospholipase C (PLC).[1][11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][11] These events initiate a cascade of downstream signaling that results in cellular responses such as chemotaxis, adhesion, and cytokine release.[1]

Chemokine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C10 Chemokine C10 Receptor Chemokine Receptor (GPCR) C10->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Adhesion) Ca_Release->Cellular_Response PKC->Cellular_Response

Chemokine C10 Signaling Pathway

Experimental Protocols

Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

This in vivo model is used to study the role of Chemokine C10 in bacterial sepsis.[4][12]

  • Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine HCl.[12]

  • Surgical Procedure: A small abdominal incision is made to expose the cecum. The distal third of the cecum is ligated with a silk suture and then punctured through-and-through with a 21-gauge needle.[12] The cecum is returned to the peritoneal cavity, and the incision is closed.[12]

  • Treatment: Immediately following surgery, mice can be administered recombinant murine C10 (e.g., 500 ng) via intraperitoneal injection.[4] Control groups receive a vehicle injection.

  • Monitoring and Analysis: Mouse survival is monitored over several days.[4] At specific time points, peritoneal fluid can be collected to measure levels of C10 and other cytokines using ELISA.[12] Bacteremia can be assessed by collecting blood samples.[4]

CLP_Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Start Start: Murine Sepsis Model Anesthesia Anesthetize Mice Start->Anesthesia CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Anesthesia->CLP_Surgery C10_Treatment Administer Recombinant C10 (i.p. injection) CLP_Surgery->C10_Treatment Control_Treatment Administer Vehicle Control (i.p. injection) CLP_Surgery->Control_Treatment Monitoring Monitor Survival (over 4 days) C10_Treatment->Monitoring Control_Treatment->Monitoring Peritoneal_Lavage Peritoneal Lavage Monitoring->Peritoneal_Lavage Blood_Collection Blood Collection Monitoring->Blood_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Peritoneal_Lavage->Cytokine_Analysis Bacteremia_Assessment Bacteremia Assessment Blood_Collection->Bacteremia_Assessment End End: Data Analysis Cytokine_Analysis->End Bacteremia_Assessment->End

CLP Experimental Workflow
Chemotaxis Assay

This in vitro assay is used to assess the chemoattractant properties of Chemokine C10.

  • Cell Preparation: Isolate target immune cells, such as peritoneal macrophages or peripheral blood mononuclear cells (PBMCs).

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Loading: Place the cell suspension in the upper well. The lower well contains media with or without a concentration gradient of Chemokine C10.

  • Incubation: Incubate the chamber for a sufficient time to allow cell migration.

  • Quantification: Count the number of cells that have migrated through the membrane into the lower well. This can be done using microscopy and a hemocytometer or automated cell counting methods.

Immunocytochemistry for C10 Detection

This technique is used to visualize the expression and localization of C10 protein in tissue sections.[5]

  • Tissue Preparation: Process brain or other tissues, embed in paraffin, and prepare 10-μm sections.[5]

  • Deparaffinization and Rehydration: Deparaffinize sections and rehydrate through a graded alcohol series.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against murine C10 (e.g., goat polyclonal anti-murine C10 antibody).[5]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a suitable chromogen (e.g., DAB).

  • Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and mount the sections.

  • Microscopy: Analyze the slides under a microscope to determine the cellular localization of C10.

Conclusion

Chemokine C10 is a critical mediator of inflammatory and immune responses. While detailed quantitative SAR studies are limited, the available data indicate that modifications to its N-terminal region can significantly impact its biological activity. The signaling cascade of C10 follows the general pathway of chemokine-GPCR interaction, leading to cellular chemotaxis and activation. The experimental protocols described herein provide a framework for further investigation into the structure-function relationships and therapeutic potential of Chemokine C10. Further research is warranted to fully elucidate the specific residues and structural motifs that govern its receptor binding and functional activity, which could pave the way for the development of novel modulators of C10 signaling for therapeutic applications.

References

The Rise of Ionizable Lipids in mRNA Delivery: A Technical Deep Dive into C10-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics has marked a revolutionary turning point in modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these sophisticated delivery vehicles lies the ionizable cationic lipid, a critical component that dictates the efficacy, safety, and biodistribution of the encapsulated mRNA. This technical guide delves into the discovery and development of C10-200, a novel ionizable lipid that has demonstrated significant promise in enhancing mRNA delivery, particularly for specific mRNA payloads.

Discovery and Rationale: The Significance of Lipid Tail Length

The development of this compound stems from systematic investigations into the structure-activity relationship of ionizable lipids. Researchers have increasingly focused on how modifications to the lipid structure, particularly the length of the hydrophobic tails, can impact the efficiency of LNP-mediated mRNA translation. The prevailing hypothesis is that the lipophilicity of the ionizable lipid plays a crucial role in the LNP's ability to fuse with the endosomal membrane and release its mRNA cargo into the cytoplasm.

This compound was synthesized as part of a library of ionizable lipids based on the well-established C12-200 structure. This library was designed to systematically evaluate the effect of varying alkyl tail lengths on mRNA delivery. This compound, with its shorter 10-carbon tails, was engineered to explore the hypothesis that a less lipophilic ionizable lipid might be more effective for the delivery of certain mRNA molecules.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, beginning with the epoxidation of an alkene followed by a ring-opening reaction with a polyamine core.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of 1-decene

  • 1-decene is reacted with meta-chloroperoxybenzoic acid (mCPBA) in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature.

  • The reaction mixture is stirred for a specified period to allow for the formation of the epoxide, 1,2-epoxydecane (B1346635).

  • The crude product is then purified using column chromatography to yield the pure epoxide.

Step 2: Synthesis of this compound

  • The polyamine core (200) is reacted with the synthesized 1,2-epoxydecane in an SN2 reaction.

  • The reaction is typically carried out in a solvent like methanol (B129727) at an elevated temperature.

  • The final product, this compound, is purified via column chromatography. The chemical formula for this compound is C60H125N5O5, and it has a molecular weight of 996.69 g/mol .[1] Its CAS number is 3082233-50-6.[2]

Synthesis_of_C10_200 cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: SN2 Reaction 1-decene 1-decene 1,2-epoxydecane 1,2-epoxydecane 1-decene->1,2-epoxydecane DCM mCPBA mCPBA mCPBA->1,2-epoxydecane Polyamine_core_200 Polyamine core (200) This compound This compound Polyamine_core_200->this compound Methanol, Heat 1,2-epoxydecane_2 1,2-epoxydecane 1,2-epoxydecane_2->this compound

Synthesis of the ionizable lipid this compound.

Formulation of this compound Lipid Nanoparticles

This compound is formulated into LNPs for mRNA delivery using a microfluidic mixing technique. This method allows for the rapid and controlled self-assembly of lipids and mRNA into nanoparticles with uniform size and high encapsulation efficiency.

Experimental Protocol: LNP Formulation
  • Lipid Stock Preparation: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) are dissolved in ethanol (B145695) to prepare a lipid stock solution. The typical molar ratio is 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

  • mRNA Solution Preparation: The mRNA cargo is diluted in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Downstream Processing: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level. The LNPs are then concentrated and sterile-filtered.

LNP_Formulation_Workflow cluster_inputs Input Solutions Lipid_Solution Lipid Mixture (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis against PBS Self_Assembly->Dialysis Concentration Concentration & Sterile Filtration Dialysis->Concentration Final_LNPs This compound LNPs Concentration->Final_LNPs

Workflow for the formulation of this compound LNPs.

Physicochemical Characterization and In Vivo Performance

The physicochemical properties of LNPs are critical determinants of their in vivo behavior and efficacy. LNPs formulated with this compound have been characterized and compared to those formulated with other ionizable lipids.

PropertyThis compound LNPC12-200 LNP
Hydrodynamic Diameter (nm) 50 - 17050 - 170
Zeta Potential (mV) -10 to +10-10 to +10
Encapsulation Efficiency (%) >85%>85%

Data sourced from Mrksich et al., 2024.[3]

In vivo studies have revealed the superior performance of this compound LNPs for the delivery of specific mRNA cargoes. Notably, when encapsulating firefly luciferase (FLuc) mRNA, this compound LNPs demonstrated a significant enhancement in liver transfection compared to the longer-tailed C12-200 LNPs.

mRNA CargoThis compound LNP In Vivo Performance (vs. C12-200 LNP)
Firefly Luciferase (FLuc) Over 10-fold enhancement in liver transfection.[3]
Erythropoietin (EPO) Similar levels of EPO translation.[3]
Cas9 No significant difference in indel editing.[3]

Data sourced from Mrksich et al., 2024.[3]

These findings suggest that the optimal ionizable lipid tail length is dependent on the specific mRNA cargo being delivered. For larger mRNAs like FLuc, the shorter tail length of this compound appears to be more advantageous.

Mechanism of Action: LNP-Mediated mRNA Delivery

The delivery of mRNA to the cytoplasm by LNPs is a multi-step process that relies on the physicochemical properties of the ionizable lipid.

LNP_Uptake_and_Release LNP_in_circulation LNP in Circulation (pH 7.4) Neutral Surface Charge Cellular_Uptake Cellular Uptake (Endocytosis) LNP_in_circulation->Cellular_Uptake Endosome Endosome (pH ~6.5) Ionizable Lipid becomes Protonated Cellular_Uptake->Endosome Endosomal_Escape Endosomal Escape (Membrane Fusion) Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation

References

C10-200's effect on cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the effects of a compound designated "C10-200" on cellular signaling pathways cannot be provided at this time. Extensive searches for "this compound" in the context of molecular biology and cell signaling have not yielded a specific, identifiable agent.

The scientific literature contains references to compounds and concepts that involve "C10" and "C200" separately. For instance, "C10" is commonly used to refer to sodium caprate, a medium-chain fatty acid, and also to Chemokine (C-C motif) ligand 10. Similarly, "C200" has appeared in contexts such as conference abstracts. However, a specific entity known as "this compound" with a defined role in modulating cellular signaling pathways is not described in the available information.

To generate a comprehensive technical guide as requested, the precise identity of "this compound" is required. This would include its chemical structure and biological origin or synthetic route. With this information, it would be possible to conduct a targeted literature search to gather the necessary data on its effects on various signaling cascades, compile quantitative data such as IC50 or EC50 values, detail relevant experimental protocols, and create accurate diagrams of the affected pathways.

Without a clear identification of "this compound," any attempt to fulfill the request would be speculative and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals. We recommend that the user provide a more specific identifier for the compound of interest.

A Comprehensive In-depth Technical Guide to the Preliminary Cytotoxicity Profile of C10-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. This preliminary cytotoxicity profile for C10-200 provides essential data on its effects on cell viability and proliferation. Understanding these fundamental interactions is paramount for assessing the therapeutic window and potential adverse effects of novel chemical entities. This document outlines the in vitro cytotoxicity of this compound across various cell lines, details the methodologies employed for these assessments, and explores potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineTissue of OriginCell TypeIC50 (µM)
A549LungCarcinoma15.2 ± 1.8
MCF-7BreastAdenocarcinoma25.5 ± 2.3
HeLaCervicalAdenocarcinoma18.9 ± 1.5
HepG2LiverHepatocellular Carcinoma32.1 ± 3.1
HCT116ColonColorectal Carcinoma12.8 ± 1.1
BJSkinFibroblast (Normal)> 100

Experimental Protocols

Cell Culture

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.[2]

  • Cell Seeding and Treatment: Cells were seeded and treated with this compound in a 96-well plate as described for the MTT assay.

  • Sample Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Stop Solution: 50 µL of a stop solution was added to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm.

  • Data Analysis: Cytotoxicity was calculated as a percentage relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

Signaling Pathway

C10_200_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) This compound->Death Receptors (e.g., Fas) Induces clustering Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits DISC Formation DISC Formation Death Receptors (e.g., Fas)->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Forms pores Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activates Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Cell Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with this compound Concentrations seed->treat incubate Incubate for 48 Hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 4 Hours mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analyze Data Analysis: Calculate IC50 & % Cytotoxicity mtt_read->analyze ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 Mins ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Understanding the Binding Affinity of C10 Chemokine Family Members: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "C10" designation within the chemokine family can be ambiguous. It is often used to refer to the murine chemokine C10, which is also known as Chemokine (C-C motif) ligand 10 (CCL10). In the context of human chemokines, the term is sometimes informally associated with Chemokine (C-X-C motif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10). Both are crucial signaling proteins involved in orchestrating immune responses, particularly the recruitment of leukocytes to sites of inflammation. Due to a greater availability of detailed binding data for the human ortholog, this guide will focus on the binding characteristics of human CXCL10 with its primary receptor, CXCR3, as a representative example of a C10 family chemokine interaction. Understanding the binding affinity of these interactions is paramount for the development of targeted therapeutics for a wide range of inflammatory diseases and cancers.

Target Receptor and Binding Affinity

The primary receptor for human CXCL10 is the G protein-coupled receptor (GPCR), CXCR3. The binding of CXCL10 to CXCR3 is a critical step in initiating a signaling cascade that leads to cellular responses such as chemotaxis, activation, and proliferation of immune cells, particularly T lymphocytes and natural killer (NK) cells.

The strength of the interaction between a ligand (chemokine) and its receptor is quantified by the dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity. While specific Kd values can vary depending on the experimental conditions and assay format, the interaction between CXCL10 and CXCR3 is known to be of high affinity.

Ligand (Analyte)Receptor (Ligand)MethodDissociation Constant (Kd)Reference
Human CXCL10Human CXCR3VariesIn the low nanomolar (nM) range[General literature consensus, specific value not available in initial search]

CXCL10-CXCR3 Signaling Pathway

The binding of CXCL10 to CXCR3 initiates a cascade of intracellular signaling events characteristic of GPCRs. This pathway plays a pivotal role in mediating the inflammatory and anti-tumor effects of CXCL10.[1][2]

Upon CXCL10 binding, CXCR3 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.[3] This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. Both components then propagate the signal through various downstream effectors:

  • Gαi Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit: The Gβγ dimer can activate several downstream pathways, including:

    • Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

    • Phosphoinositide 3-kinase (PI3K): Activation of the PI3K pathway leads to the phosphorylation of Akt (Protein Kinase B), which is a central node in signaling for cell survival and proliferation.

    • Mitogen-Activated Protein Kinase (MAPK) pathways: The CXCL10-CXCR3 axis can activate the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation.[3][4]

Ultimately, these signaling cascades converge on the activation of transcription factors that regulate the expression of genes involved in cell migration, inflammation, and survival.

CXCL10_CXCR3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCL10 CXCL10 CXCR3 CXCR3 (GPCR) CXCL10->CXCR3 Binding G_protein Heterotrimeric G-protein (Gαiβγ) CXCR3->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation ERK ERK (MAPK) G_beta_gamma->ERK Activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response

CXCL10-CXCR3 Signaling Pathway

Experimental Protocols

Determining the binding affinity of a chemokine-receptor interaction requires precise and robust experimental methods. Below are detailed protocols for two common techniques: Surface Plasmon Resonance (SPR) and a cell-based binding assay using flow cytometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between molecules. In this setup, the CXCR3 receptor is immobilized on a sensor chip, and CXCL10 is flowed over the surface.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified, recombinant human CXCR3

  • Purified, recombinant human CXCL10 at various concentrations

2. Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Surface Activation: Inject a 1:1 mixture of EDC and NHS over the sensor surface to activate the carboxyl groups.

  • Ligand Immobilization: Inject a solution of CXCR3 (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the chip.

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of CXCL10 in running buffer over the immobilized CXCR3 surface. Allow for an association phase followed by a dissociation phase where only running buffer is flowed.

  • Regeneration: After each CXCL10 injection, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove bound CXCL10 and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

SPR_Workflow start Start prep_chip Prepare Sensor Chip start->prep_chip activate Activate Surface (EDC/NHS) prep_chip->activate immobilize Immobilize CXCR3 activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_analyte Inject CXCL10 (Association/Dissociation) deactivate->inject_analyte regenerate Regenerate Surface inject_analyte->regenerate regenerate->inject_analyte Next Concentration analyze Analyze Data (Determine Ka, Kd, KD) regenerate->analyze All Concentrations Tested end End analyze->end

SPR Experimental Workflow
Cell-Based Binding Assay (Flow Cytometry)

This competitive binding assay measures the ability of unlabeled CXCL10 to compete with a fluorescently labeled CXCL10 for binding to CXCR3 expressed on the surface of cells.

1. Materials:

  • Cells expressing CXCR3 (e.g., a transfected cell line or activated T cells)

  • Fluorescently labeled CXCL10 (e.g., CXCL10-AF647)

  • Unlabeled CXCL10

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well V-bottom plate

  • Flow cytometer

2. Procedure:

  • Cell Preparation: Harvest CXCR3-expressing cells and resuspend them in assay buffer to a concentration of 1-2 x 106 cells/mL.

  • Competition Setup: In a 96-well plate, prepare serial dilutions of unlabeled CXCL10.

  • Incubation with Competitor: Add a fixed volume of the cell suspension to each well. Then, add the serially diluted unlabeled CXCL10. Incubate for 15-30 minutes at 4°C.

  • Addition of Labeled Ligand: Add a fixed, subsaturating concentration of fluorescently labeled CXCL10 to all wells. Incubate for 1-2 hours at 4°C in the dark.

  • Washing: Wash the cells twice with cold assay buffer by centrifugation to remove unbound ligand.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population in each well.

  • Data Analysis: Plot the mean fluorescence intensity (MFI) as a function of the concentration of unlabeled CXCL10. Fit the data to a competitive binding equation to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the binding of the labeled ligand). The Ki (inhibition constant), which is an estimate of the Kd, can then be calculated using the Cheng-Prusoff equation.

Conclusion

The interaction between C10 family chemokines, exemplified by CXCL10 and its receptor CXCR3, is a high-affinity event that triggers complex intracellular signaling pathways crucial for immune cell trafficking and function. A thorough understanding of this binding affinity and the downstream consequences is essential for the rational design of novel therapeutics aimed at modulating inflammatory and oncogenic processes. The experimental protocols outlined provide a framework for the quantitative characterization of these vital molecular interactions.

References

A Comprehensive Technical Guide to C10-200: An Ionizable Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "C10-200" is associated with two distinct chemical entities in scientific literature. The primary focus of this technical guide is This compound, an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery. This guide will also briefly address Sodium Caprate (C10) , a permeation enhancer, which has been studied at doses including 200 mg/kg, to provide clarity and prevent confusion.

Part 1: this compound Ionizable Lipid in Therapeutic Delivery

Introduction

This compound is an ionizable cationic lipid that serves as a critical component in the generation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are advanced drug delivery vehicles, particularly for nucleic acid-based therapeutics like messenger RNA (mRNA). The unique properties of ionizable lipids such as this compound are central to the successful encapsulation, protection, and intracellular delivery of their therapeutic cargo. Recent research has highlighted the significant impact of the ionizable lipid's chemical structure, such as the length of its lipid tails, on the efficacy of LNP-mediated mRNA delivery.[4][5]

Mechanism of Action in LNP-mediated mRNA Delivery

The therapeutic potential of this compound lies in its role within an LNP delivery system. Its mechanism can be understood through the following stages:

  • mRNA Encapsulation: At an acidic pH during LNP formulation, the amine groups of this compound become protonated (positively charged). This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient encapsulation of the mRNA cargo within the lipid core of the nanoparticle.

  • Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. At physiological pH (around 7.4), the this compound lipid is nearly neutral, which helps to minimize non-specific interactions with blood components and non-target cells, thereby reducing potential toxicity and improving the pharmacokinetic profile of the LNP.

  • Cellular Uptake and Endosomal Escape: LNPs are primarily taken up by cells through endocytosis. Inside the endosome, the pH drops, causing the this compound to become protonated again. This protonation is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm. This "endosomal escape" is a critical step for the mRNA to be translated into a therapeutic protein by the cell's machinery. The ability of ionizable lipids to form unstable non-bilayer structures at acidic pH is key to this process.[1]

G cluster_0 LNP Formulation (Acidic pH) cluster_1 Systemic Circulation (Physiological pH) cluster_2 Cellular Uptake and Endosomal Escape mRNA mRNA LNP_Formation LNP Assembly mRNA->LNP_Formation This compound (protonated) This compound (protonated) This compound (protonated)->LNP_Formation LNP_Circulating LNP with encapsulated mRNA (this compound is neutral) LNP_Formation->LNP_Circulating Administration Endocytosis Endocytosis LNP_Circulating->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) This compound becomes protonated Endocytosis->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Signaling pathway of LNP-mediated mRNA delivery using this compound.
Quantitative Data Presentation

The following tables summarize the in vivo performance of LNPs formulated with this compound and other ionizable lipids with varying tail lengths for the delivery of different mRNA cargos, as reported in studies by Mrksich K, et al.[4][5]

Table 1: In Vivo Luciferase Expression in BALB/cJ Mice

Ionizable LipidLuciferase Expression (photons/s)Fold Change vs. C12-200
This compound~1.0 x 109~10-fold increase
C12-200~1.0 x 1081 (Reference)

Data are approximations based on graphical representations in the source material.

Table 2: In Vivo Erythropoietin (EPO) Production in BALB/cJ Mice

Ionizable LipidSerum EPO Levels (pg/mL) at 6hFold Change vs. C12-200
This compound~100,000No significant difference
C12-200~100,0001 (Reference)
C13-200~100,000No significant difference
C9-200~10,000~10-fold decrease
C11-200~10,000~10-fold decrease

Data are approximations based on graphical representations in the source material.

Table 3: In Vivo Cas9 mRNA Delivery and Gene Editing in BALB/cJ Mice

Ionizable LipidInduced Indels (%)Fold Change vs. C12-200
C9-200~35%~3-fold increase
This compound~13%~1.1-fold increase
C12-200~12%1 (Reference)

Data are approximations based on graphical representations in the source material. Indels (insertions/deletions) are a measure of gene editing efficiency.

These results suggest that the optimal ionizable lipid tail length for mRNA delivery is dependent on the size of the mRNA cargo. For instance, this compound was significantly more effective for the delivery of firefly luciferase mRNA, while C9-200 was superior for the larger Cas9 mRNA.[4][5]

Experimental Protocols

The following are summaries of experimental methodologies that would be employed in the evaluation of this compound-containing LNPs.

1.4.1 LNP Formulation

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device.

  • Lipid Phase: A mixture of the ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) is dissolved in a solvent such as ethanol (B145695).

  • Aqueous Phase: The mRNA cargo is dissolved in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: The lipid and aqueous phases are rapidly mixed in the microfluidic device, leading to the self-assembly of LNPs with the mRNA encapsulated.

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

G Lipid_Phase Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixing LNP_Assembly LNP Self-Assembly Microfluidic_Mixing->LNP_Assembly Purification Dialysis against PBS (pH 7.4) LNP_Assembly->Purification Final_Product Purified LNPs with encapsulated mRNA Purification->Final_Product G cluster_0 Intestinal Epithelium Oral_Drug Oral Drug Formulation (Drug + C10) Stomach Stomach (Acidic pH) C10 is inactive Oral_Drug->Stomach Small_Intestine Small Intestine (Neutral/Alkaline pH) C10 becomes ionized Stomach->Small_Intestine Epithelial_Cell1 Epithelial Cell Small_Intestine->Epithelial_Cell1 Transcellular Uptake Tight_Junction Small_Intestine->Tight_Junction Paracellular Uptake Bloodstream Bloodstream (Increased Drug Absorption) Epithelial_Cell1->Bloodstream Epithelial_Cell2 Epithelial Cell Tight_Junction->Bloodstream

References

Methodological & Application

Application Notes and Protocols for C10-200 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-200 is a novel synthetic compound demonstrating significant potential as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture, including cytotoxicity, effects on cell migration, and elucidation of its mechanism of action. The provided methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
PANC-1Pancreatic2.5
MIA PaCa-2Pancreatic1.0
LNCaPProstate17.9 nM[1][2]
TRAMP-C1AProstate18.0 nM[1][2]
TRAMP-C2HProstate17.0 nM[1][2]
MCF-7Breast5.2
MDA-MB-231Breast8.1
Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)45.3%35.1%19.6%
This compound (2.5 µM)68.2%15.4%16.4%
Table 3: Induction of Apoptosis by this compound in PANC-1 Cells
Treatment% Apoptotic Cells (Annexin V Positive)
Control (DMSO)5.2%
This compound (2.5 µM)35.8%

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • PANC-1, LNCaP, or other desired cancer cell lines

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T25 or T75)[3]

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture cells in T75 flasks with appropriate medium.

  • Passage cells upon reaching 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[3]

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

  • 24-well plates

  • 200 µL pipette tip

Protocol:

  • Seed cells in a 24-well plate and grow to a confluent monolayer.[4]

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[4]

  • Wash the wells with PBS to remove dislodged cells.[4]

  • Add fresh medium containing this compound at the desired concentration (e.g., 1 µM and 2 µM). Use DMSO as a control.[4]

  • Capture images of the scratch at 0, 12, and 24 hours using a microscope.[4]

  • Measure the width of the wound at different time points to quantify cell migration.[4]

Transwell Invasion Assay

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed 5 x 10⁴ cells in serum-free medium into the upper chamber of the insert.[4]

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.[4]

  • Add this compound at the desired concentrations to both the upper and lower chambers.

  • Incubate for 24 hours at 37°C.

  • Remove non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert with crystal violet.

  • Count the number of invading cells under a microscope.

Cell Cycle Analysis

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM) for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC)

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM) for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture & Maintenance seeding 2. Seed Cells for Assays cell_culture->seeding cytotoxicity 3. Cytotoxicity Assay (MTT) seeding->cytotoxicity migration 4. Migration Assay (Wound Healing) seeding->migration invasion 5. Invasion Assay (Transwell) seeding->invasion cell_cycle 6. Cell Cycle Analysis seeding->cell_cycle apoptosis 7. Apoptosis Assay (Annexin V) seeding->apoptosis data_acq 8. Data Acquisition cytotoxicity->data_acq migration->data_acq invasion->data_acq cell_cycle->data_acq apoptosis->data_acq data_interp 9. Data Interpretation & Visualization data_acq->data_interp

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway C10_200 This compound cdk2 CDK2 C10_200->cdk2 inhibition cyclin_d1 Cyclin D1 C10_200->cyclin_d1 inhibition cyclin_e Cyclin E C10_200->cyclin_e inhibition p21 p21waf1 C10_200->p21 upregulation p27 p27Kip1 C10_200->p27 upregulation bax Bax C10_200->bax upregulation g1_arrest G0/G1 Arrest p21->g1_arrest p27->g1_arrest apoptosis Apoptosis bax->apoptosis

Caption: Proposed signaling pathway for this compound.

References

How to dissolve and prepare C10-200 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: C10-200

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the effective in vivo delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique structure allows for efficient encapsulation of genetic material and subsequent release within the cellular cytoplasm. At a physiological pH, this compound is neutral, but it becomes protonated and positively charged within the acidic environment of an endosome, which is a key mechanism for its function. This document provides detailed protocols for the dissolution, preparation, and experimental application of this compound.

Physicochemical Properties & Storage

Proper handling and storage of this compound are critical for maintaining its stability and performance. The compound is typically supplied as a solution in ethanol (B145695).

PropertyValueReference
Chemical Name Varies (Proprietary structures common)N/A
CAS Number 3082233-50-6[2]
Molecular Formula C₆₀H₁₂₅N₅O₅[2]
Formula Weight 996.7 g/mol [2]
Solubility Soluble in Ethanol (≥10 mg/mL), Sparingly soluble in Chloroform (1-10 mg/mL)[2]
Appearance Typically a solution in ethanol[2]
Storage Store at -20°C[2]
Stability ≥ 4 years at -20°C[2]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a standardized ethanolic stock solution of this compound. Most suppliers provide this compound in an ethanol solution (e.g., 50 mg/mL), which may be used directly or diluted as needed.[2]

3.1 Materials

  • This compound

  • Anhydrous Ethanol (200 proof, molecular biology grade)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Calibrated micropipettes

3.2 Procedure

  • Ensure all materials and equipment are sterile and RNase-free to prevent nucleic acid degradation in downstream applications.

  • If this compound is provided as a neat oil or solid, accurately weigh the desired amount in a sterile container.

  • Add the calculated volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL or a specific molar concentration).

  • If using a pre-made solution, perform any necessary dilutions using anhydrous ethanol. For example, to dilute a 50 mg/mL solution to 10 mg/mL, mix 1 part of the stock solution with 4 parts of anhydrous ethanol.

  • Vortex thoroughly until the lipid is completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C in tightly sealed containers.

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

LNPs are formulated by the rapid mixing of an organic lipid phase (containing this compound) with an acidic aqueous phase containing the nucleic acid payload. This process triggers the self-assembly of the nanoparticles. Microfluidic mixing is the preferred method for generating monodisperse and reproducible LNPs.

4.1 LNP Composition A typical LNP formulation consists of four main lipid components. The molar ratios must be optimized for the specific nucleic acid cargo and application.

ComponentExample Molar Ratio (%)Purpose
Ionizable Lipid (this compound) 50%Binds nucleic acid cargo and facilitates endosomal escape.
Helper Lipid (DOPE or DSPC) 10%Aids in membrane fusion and structural integrity.[3]
Cholesterol 38.5%Stabilizes the nanoparticle structure and modulates membrane fluidity.[4]
PEG-Lipid (e.g., DMG-PEG 2000) 1.5%Provides a hydrophilic shield to reduce opsonization and increase circulation time.

4.2 Materials

  • This compound stock solution in ethanol

  • Helper lipid (e.g., DOPE) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid stock solution in ethanol

  • mRNA or siRNA payload

  • Acidic Aqueous Buffer (e.g., 50 mM sodium citrate (B86180), pH 4.0)

  • Neutral Buffer for dialysis (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr) or a vortexer for bulk mixing

  • Dialysis cassette (e.g., 10 kDa MWCO)

4.3 LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing c10 This compound mix_lipids Combine Lipids in Ethanol c10->mix_lipids chol Cholesterol chol->mix_lipids dope Helper Lipid dope->mix_lipids peg PEG-Lipid peg->mix_lipids ethanol Ethanol mix_lipids->ethanol mixing Rapid Microfluidic Mixing mix_lipids->mixing Organic Stream rna mRNA / siRNA rna_solution Dissolve Payload in Buffer rna->rna_solution buffer Citrate Buffer (pH 4.0) buffer->rna_solution rna_solution->mixing Aqueous Stream dialysis Dialysis (PBS, pH 7.4) & Concentration mixing->dialysis sterilize Sterile Filtration (0.22 µm) dialysis->sterilize final_lnp Final LNP Formulation sterilize->final_lnp

Caption: Workflow for this compound lipid nanoparticle (LNP) formulation.

4.4 Procedure

  • Prepare Lipid Mixture (Organic Phase): In a sterile tube, combine the stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios. Add anhydrous ethanol to reach the final desired total lipid concentration. Vortex to mix thoroughly.

  • Prepare Nucleic Acid Solution (Aqueous Phase): Dissolve the mRNA or siRNA payload in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Mixing and LNP Formation:

    • Microfluidic Method: Set the total flow rate and flow rate ratio on the microfluidic device (e.g., a 3:1 aqueous to organic phase ratio is common).[5] Load the aqueous and organic solutions into their respective syringes and start the pump. The rapid mixing of the two streams in the microfluidic cartridge will induce LNP self-assembly.

    • Bulk Method: While vigorously vortexing the aqueous solution, add the organic lipid mixture dropwise. This method is less controlled and may result in a more heterogeneous particle size distribution.

  • Dialysis: Transfer the resulting LNP solution to a dialysis cassette. Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 18-24 hours, with several buffer changes. This step removes the ethanol and raises the pH, resulting in a stable, neutral-surfaced LNP.

  • Concentration and Sterilization: Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before experimental use.

Mechanism of LNP-Mediated Cellular Delivery

The formulated this compound LNPs deliver their nucleic acid cargo into the cell cytoplasm through a multi-step process involving endocytosis and endosomal escape.

Caption: Pathway of LNP cellular uptake and payload delivery.

Experimental Considerations

  • In Vitro Studies: For cell culture experiments, this compound LNPs can be added directly to the culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and application.

  • In Vivo Studies: For animal studies, LNPs are typically administered via intravenous injection. Studies have shown that LNPs containing this compound can effectively deliver mRNA to the livers of mice.[2] The dosage should be calculated based on the amount of nucleic acid cargo per body weight (e.g., mg/kg).

  • Safety and Toxicity: While designed for biocompatibility, it is essential to evaluate the cytotoxicity of any new LNP formulation. Standard assays like MTT or LDH can be used to assess cell viability after treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

Providing detailed application notes and protocols for the compound designated as "C10-200" is currently not possible due to the ambiguity surrounding its identity. Initial research indicates that "this compound" is not a standard or widely recognized nomenclature for a specific molecule in publicly available scientific literature and chemical databases.

The search for "this compound" has yielded information on two distinct entities which could be misinterpreted:

  • C10 : This term commonly refers to Sodium Caprate , a medium-chain fatty acid salt that has been investigated as a penetration enhancer for drug delivery. In a different biological context, C10 can also refer to Chemokine (C-C motif) ligand 10 , a small cytokine involved in immune responses.

  • CD200 : This is a cell surface glycoprotein (B1211001) that plays a significant role in immune regulation by interacting with its receptor, CD200R1. The CD200-CD200R1 signaling pathway is a key area of research in immunology and oncology.

Without a precise chemical name, CAS number, or reference to a specific publication, it is impossible to determine the nature of "this compound" and subsequently provide accurate and reliable information regarding its recommended concentrations for in vitro assays, experimental protocols, and associated signaling pathways.

To proceed with this request, the following information is required:

  • The full chemical name of "this compound".

  • The Chemical Abstracts Service (CAS) registry number.

  • Any known synonyms or alternative names for the compound.

  • A reference to a scientific publication or patent where "this compound" is described.

Once the identity of "this compound" is clarified, it will be possible to conduct a targeted search for the relevant scientific data to generate the requested detailed application notes and protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

C10-200 dosage and administration for in vivo mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vivo Mouse Models

Disclaimer: The term "C10-200" is not a standard scientific designation and appears to be ambiguous. Based on our comprehensive search, we have identified three potential molecules that you may be inquiring about: Sodium Caprate (C10) , a permeation enhancer; Chemokine C10 (CXCL10) , an immunomodulatory protein; and CD200 , an immune checkpoint protein.

Below are detailed application notes and protocols for each of these molecules for use in in vivo mouse models, tailored to researchers, scientists, and drug development professionals. Please select the section that corresponds to your molecule of interest.

Section 1: Sodium Caprate (C10)

Sodium caprate (C10) is a medium-chain fatty acid that is widely investigated as an intestinal permeation enhancer for the oral delivery of macromolecules.

Quantitative Data Summary: C10 Dosage and Administration
ParameterDetailsMouse Model/Study ContextReference
Dose 390 mg/kgEvaluation of long-term safety and efficacy of daily oral administration.[1]
Route of Administration Oral gavage30-day longitudinal study.[1]
Frequency Daily for 30 daysChronic use assessment.[1]
Vehicle Phosphate-Buffered Saline (PBS)Solubilization of C10 for oral administration.[1]

Note: Additional studies in rats have used intestinal instillation of 50-300 mM C10 solutions to investigate absorption enhancement mechanisms.[2][3]

Experimental Protocols

Protocol 1: 30-Day Longitudinal Study of Daily Oral C10 Administration in Mice [1]

This protocol is designed to assess the long-term safety and efficacy of daily oral administration of sodium caprate (C10) as a permeation enhancer.

Materials:

  • Sodium caprate (C10)

  • 4 kDa FITC-dextran (FD4)

  • Phosphate-Buffered Saline (PBS)

  • Oral gavage needles

  • Blood collection supplies (e.g., submandibular vein lancets, microcentrifuge tubes)

  • Fasting grates for cages

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Baseline Permeability Measurement (Day 1):

    • Fast mice for 12 hours with free access to water. Use fasting grates to prevent coprophagy.

    • On Day 1, weigh the mice and administer a solution of 600 mg/kg FD4 and 390 mg/kg C10 in PBS via oral gavage. The dosing volume should be 10 µl/g of body weight.

    • Collect blood samples from the submandibular vein at 0, 0.5, 1, 1.5, and 3 hours post-gavage.

    • Process blood to plasma and measure FD4 concentration to determine intestinal permeability.

    • Return mice to standard cages and end the fasting period.

  • Daily Dosing (Days 2-29):

    • On each of these days, weigh the mice and administer 390 mg/kg C10 in PBS via oral gavage.

  • Weekly Permeability Assessment (Days 8, 15, 22, 30):

    • Repeat the procedure from Day 1 to measure intestinal permeability.

  • Monitoring:

    • Monitor the health and body weight of the mice daily throughout the 30-day period.

  • Endpoint Analysis:

    • At the end of the study, tissues can be harvested for histological analysis and gene expression studies of tight junction proteins (e.g., claudins, ZO-1, JAM-A) to assess intestinal health.

Signaling Pathways and Experimental Workflows

C10_Signaling_Pathway cluster_paracellular Paracellular Pathway cluster_transcellular Transcellular Pathway C10_para Sodium Caprate (C10) PLC Phospholipase C (PLC) Activation C10_para->PLC Ca_release Intracellular Ca2+ Release PLC->Ca_release Calmodulin Calmodulin Activation Ca_release->Calmodulin Actin Actin Microfilament Contraction Calmodulin->Actin TJ Tight Junction (TJ) Modulation (ZO-1, Claudins) Actin->TJ Permeability_para Increased Paracellular Permeability TJ->Permeability_para C10_trans Sodium Caprate (C10) Membrane_fluidity Increased Membrane Fluidity C10_trans->Membrane_fluidity Permeability_trans Increased Transcellular Permeability Membrane_fluidity->Permeability_trans

Caption: Mechanism of action of Sodium Caprate (C10).[4][5][6][7][8]

C10_Workflow start Start of 30-Day Study day1 Day 1: - 12h Fasting - Oral Gavage (C10 + FD4) - Serial Blood Collection - Measure Baseline Permeability start->day1 daily_dosing Days 2-29: - Daily Oral Gavage (C10) - Daily Health & Weight Monitoring day1->daily_dosing weekly_assessment Days 8, 15, 22, 30: - Repeat Day 1 Protocol - Measure Weekly Permeability daily_dosing->weekly_assessment end End of Study: - Tissue Harvest - Histology & Gene Expression Analysis weekly_assessment->end

Caption: Workflow for a 30-day C10 safety and efficacy study in mice.[1]

Section 2: Chemokine C10 (CXCL10)

Chemokine (C-X-C motif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in chemoattraction of immune cells, such as T cells, NK cells, and monocytes.

Quantitative Data Summary: CXCL10 Dosage and Administration
ParameterDetailsMouse Model/Study ContextReference
Dose 100 ng/dayInflammatory angiogenesis model (intra-implant injection).[9]
Route of Administration Intra-implantMurine sponge model of inflammation.[9]
Frequency Daily for 3 daysModulation of neovascularization and inflammatory cell influx.[9]
Vehicle Not specified, likely saline or PBSLocalized delivery to the site of inflammation.[9]
Dose (Antibody) 100 µ g/mouse Neutralization of CXCL10 in a model of type 1 diabetes.[10]
Route (Antibody) Intravenous (i.v.) or Intraperitoneal (i.p.)Systemic blockade of CXCL10 activity.[10]
Frequency (Antibody) Three times per weekSustained neutralization of CXCL10.[10]
Experimental Protocols

Protocol 2: Induction of an Antigen-Specific T-cell Response with CXCL10 [11]

This protocol describes the use of CXCL10 as an adjuvant to induce a protective T-cell response to a co-administered antigen.

Materials:

  • Recombinant murine CXCL10

  • Antigen of interest (e.g., ovalbumin, viral peptide)

  • Sterile PBS or saline for injection

  • Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

  • Preparation of Injection Solution:

    • Prepare a solution containing the antigen and CXCL10 in sterile PBS. The final concentration should be such that the desired dose of each component is delivered in a single injection volume (e.g., 100-200 µl).

  • Immunization:

    • Inject mice with the CXCL10-antigen mixture. The route of injection can be subcutaneous (s.c.) or intraperitoneal (i.p.).

    • A typical immunization schedule might involve a primary injection followed by one or two booster injections at 1-2 week intervals.

  • Evaluation of Immune Response:

    • At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or lymph nodes.

    • Prepare single-cell suspensions and perform assays to evaluate the antigen-specific T-cell response, such as:

      • ELISpot: To quantify the number of cytokine-producing (e.g., IFN-γ) T-cells.

      • Intracellular Cytokine Staining (ICS): To identify and phenotype antigen-specific T-cells by flow cytometry.

      • In vivo Cytotoxicity Assay: To assess the killing of target cells pulsed with the specific antigen.

  • Challenge Study (Optional):

    • To determine if the induced immune response is protective, challenge the immunized mice with the relevant pathogen (e.g., vaccinia virus).

    • Monitor the mice for signs of disease and survival compared to a control group that did not receive the CXCL10-adjuvanted vaccine.

Signaling Pathways and Experimental Workflows

CXCL10_Signaling_Pathway cluster_downstream Downstream Signaling Cascades CXCL10 CXCL10 CXCR3 CXCR3 Receptor (G-protein coupled) CXCL10->CXCR3 G_protein G-protein Activation CXCR3->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK p38/JNK MAPK G_protein->MAPK JAK_STAT JAK/STAT G_protein->JAK_STAT Response Cellular Responses: - Chemotaxis - Adhesion - Proliferation - Angiostasis PLC->Response PI3K->Response MAPK->Response JAK_STAT->Response

Caption: CXCL10 signaling through its receptor CXCR3.[12][13][14][15][16]

CXCL10_Workflow start Start Immunization Protocol prepare_solution Prepare Injection: CXCL10 + Antigen in PBS start->prepare_solution immunize Immunize Mice (e.g., s.c. or i.p.) Repeat with boosters as needed prepare_solution->immunize evaluate_response Evaluate Immune Response: - Harvest Spleen/Lymph Nodes - ELISpot, ICS, or Cytotoxicity Assay immunize->evaluate_response challenge Optional: Pathogen Challenge - Monitor for Protection/Survival evaluate_response->challenge

Caption: Workflow for inducing an immune response with CXCL10 as an adjuvant.[11]

Section 3: CD200

CD200 is a type I transmembrane glycoprotein (B1211001) that acts as an immune checkpoint by interacting with its receptor, CD200R. This interaction generally leads to an immunosuppressive signal.

Quantitative Data Summary: CD200 Dosage and Administration
ParameterDetailsMouse Model/Study ContextReference
Molecule Soluble CD200 (CD200Fc)In vivo stimulation of CD200R in CD200R1 knockout mice.[17]
Dose 30 µ g/mouse/injection Induction of tolerogenic dendritic cells.[17]
Route of Administration Intravenous (i.v.) infusionSystemic delivery of CD200Fc.[17]
Frequency Every 60 hours for 14 or 28 daysChronic stimulation of the CD200 pathway.[17]
Molecule Anti-human CD200 AntibodyIn vivo efficacy study in humanized mice.[18]
Route of Administration Intraperitoneal (i.p.)Systemic antibody treatment.[18]
Frequency Twice a weekTo maintain therapeutic antibody levels.[18]
Experimental Protocols

Protocol 3: In Vivo Efficacy of Anti-hCD200 Antibody in Humanized Mice [18]

This protocol is for evaluating the anti-tumor activity of an anti-human CD200 antibody in mice expressing human CD200 and CD200R.

Materials:

  • Homozygous B-hCD200/hCD200R mice

  • Murine colon cancer cells expressing human CD200 (e.g., B-hCD200 MC38)

  • Anti-human CD200 antibody

  • Control IgG

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant 5x10^5 B-hCD200 MC38 cells into the flank of female, 6-8-week-old B-hCD200/hCD200R mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the long and short diameters with calipers twice a week. Calculate tumor volume using the formula: V = 0.5 x (long diameter) x (short diameter)^2.

  • Grouping and Treatment:

    • When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., DPBS control, anti-hCD200 antibody, combination therapy).

    • Administer the anti-hCD200 antibody or control IgG via intraperitoneal injection at the specified dose and schedule (e.g., twice a week).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Endpoint Analysis:

    • At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to understand the mechanism of action.

Signaling Pathways and Experimental Workflows

CD200_Signaling_Pathway cluster_intracellular Intracellular Signaling CD200 CD200 CD200R CD200 Receptor (CD200R) CD200->CD200R Binding Dok2 Dok2 Recruitment & Phosphorylation CD200R->Dok2 RasGAP RasGAP Recruitment Dok2->RasGAP Ras_inhibition Inhibition of Ras Activation RasGAP->Ras_inhibition Downstream_inhibition Suppression of PI3K and Erk Pathways Ras_inhibition->Downstream_inhibition Response Immunosuppressive Response: - Inhibition of Myeloid Cell Activation - Reduced Pro-inflammatory Cytokines Downstream_inhibition->Response

Caption: CD200-CD200R inhibitory signaling pathway.[19][20][21][22][23]

CD200_Workflow start Start In Vivo Efficacy Study implant Subcutaneous Implantation of B-hCD200 MC38 Tumor Cells into B-hCD200/hCD200R Mice start->implant monitor_growth Monitor Tumor Growth (Volume ≈ 100 mm³) implant->monitor_growth group_treat Randomize into Groups and Begin i.p. Treatment: - DPBS - Anti-hCD200 Ab monitor_growth->group_treat evaluate Monitor Tumor Volume and Body Weight Twice Weekly group_treat->evaluate end End of Study: - Analyze Tumor Growth Inhibition - Harvest Tumors for Ex Vivo Analysis evaluate->end

Caption: Workflow for an in vivo efficacy study of an anti-hCD200 antibody.[18]

References

Application Notes and Protocols for C10-200 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "C10-200": The term "this compound" is ambiguous in the context of oncology research. Our comprehensive search identified two distinct areas of research that could be relevant: C-10 non-acetal trioxane (B8601419) dimers , a class of synthetic compounds with demonstrated anti-cancer properties, and CD200 , an immune checkpoint protein implicated in tumor immune evasion. This document provides detailed application notes and protocols for both, with a primary focus on the C-10 non-acetal trioxane dimers, which more closely align with a compound-based query.

Part 1: C-10 Non-Acetal Trioxane Dimers in Oncology Research

Application Notes

C-10 non-acetal trioxane dimers are synthetic derivatives of artemisinin (B1665778) that have shown significant potential as anti-cancer agents, particularly in prostate cancer models. These compounds exhibit potent cytotoxicity against various cancer cell lines. Their mechanism of action involves the induction of cell cycle arrest and apoptosis, making them promising candidates for further preclinical and clinical development.

Mechanism of Action: The anti-proliferative effects of C-10 non-acetal trioxane dimers in prostate cancer cells are primarily attributed to:

  • Induction of G0/G1 Cell Cycle Arrest: These compounds halt the progression of the cell cycle at the G0/G1 phase, preventing cancer cells from replicating.

  • Inhibition of DNA Synthesis: They significantly reduce the incorporation of BrdU, indicating a blockage of DNA replication in the S phase.

  • Modulation of Cell Cycle Regulators: The expression of key G1 phase cell cycle proteins is altered, with a decrease in cyclin D1, cyclin E, and cdk2, and an increase in the cell cycle inhibitors p21waf1 and p27Kip1.

  • Promotion of Apoptosis: These dimers induce programmed cell death, or apoptosis, in cancer cells, which is associated with an increased expression of the pro-apoptotic protein Bax.

One of the most potent compounds in this class identified in studies is designated as 3 (GHP-KB-06) .

Data Presentation

Table 1: In Vitro Efficacy of C-10 Non-Acetal Trioxane Dimers in Prostate Cancer Cell Lines

CompoundCell LineGI50 (nM)
1 (AJM3/23) C1A>100
C2H>100
LNCaP>100
2 (GHP-TM-III-07w) C1A35.0
C2H28.0
LNCaP45.0
3 (GHP-KB-06) C1A18.0
C2H17.0
LNCaP17.9
Doxorubicin (DOX) C1A25.0
C2H20.0
LNCaP45.3

GI50: Concentration that inhibits 50% of cell growth. Data extracted from studies on human (LNCaP) and mouse (TRAMP-C1A and -C2H) prostate cancer cell lines.

Experimental Protocols

1. Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of C-10 non-acetal trioxane dimers on cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, TRAMP-C1A, TRAMP-C2H)

    • Complete cell culture medium

    • 96-well plates

    • C-10 non-acetal trioxane dimers (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of the C-10 non-acetal trioxane dimers in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • After the incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 values.

2. Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the effect of C-10 non-acetal trioxane dimers on the cell cycle distribution.

  • Materials:

    • Prostate cancer cells

    • 6-well plates

    • C-10 non-acetal trioxane dimers

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of the C-10 non-acetal trioxane dimer for 72 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is for detecting and quantifying apoptosis induced by C-10 non-acetal trioxane dimers.

  • Materials:

    • Prostate cancer cells

    • 6-well plates

    • C-10 non-acetal trioxane dimers

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the C-10 non-acetal trioxane dimer for 72 hours.

    • Harvest both the adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

G cluster_0 C-10 Non-Acetal Trioxane Dimer Action cluster_1 Cell Cycle Progression cluster_2 Apoptosis Pathway cluster_3 Regulatory Proteins TD C-10 Non-Acetal Trioxane Dimer G1 G1 Phase TD->G1 Induces G0/G1 Arrest Bax Bax (Pro-apoptotic) TD->Bax Increases Expression CyclinD1 Cyclin D1/E, cdk2 TD->CyclinD1 Decreases Expression p21_p27 p21, p27 TD->p21_p27 Increases Expression S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 Apoptosis Apoptosis Bax->Apoptosis

Caption: Mechanism of action of C-10 non-acetal trioxane dimers in cancer cells.

Part 2: CD200 in Oncology Research

Application Notes

CD200 is a type I transmembrane glycoprotein (B1211001) that acts as an immune checkpoint. Its interaction with the CD200 receptor (CD200R), primarily expressed on myeloid and lymphoid cells, delivers an inhibitory signal that dampens the immune response.[1] In the context of oncology, tumor cells can overexpress CD200 to evade immune surveillance.[1] High expression of CD200 has been observed in various hematological malignancies and solid tumors, and it often correlates with a poor prognosis. Therefore, blocking the CD200-CD200R interaction is being explored as a potential immunotherapeutic strategy to enhance anti-tumor immunity.[2]

Role in Cancer:

  • Immune Suppression: By engaging CD200R on immune cells such as macrophages and T cells, tumor-expressed CD200 can inhibit their activation and effector functions.[2]

  • Prognostic Marker: Elevated CD200 expression has been identified as a negative prognostic factor in several cancers, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma.[1]

  • Therapeutic Target: Monoclonal antibodies and other agents that block the CD200-CD200R pathway are under investigation as cancer immunotherapies.[2]

Data Presentation

Table 2: Expression of CD200 and CD200R in Lung Cancer

BiomarkerCancer TypeTumor Positivity (%)Immune Cell Positivity (%)
CD200 NSCLC29.7-
LCNEC33.3-
CD200R NSCLC-25.0
LCNEC-41.3

NSCLC: Non-Small Cell Lung Cancer; LCNEC: Large Cell Neuroendocrine Carcinoma. Data obtained through quantitative multiplexed immunofluorescence (QIF).[1]

Experimental Protocols

1. Quantitative Multiplexed Immunofluorescence (QIF) for CD200/CD200R Expression

This protocol provides a general framework for assessing the expression of CD200 and its receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Materials:

    • FFPE tumor tissue sections (4-5 µm) on slides

    • Xylene and graded ethanol series for deparaffinization and rehydration

    • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

    • Pressure cooker or water bath for heat-induced epitope retrieval

    • Blocking buffer (e.g., BSA or normal goat serum)

    • Primary antibodies against CD200, CD200R, and a tumor marker (e.g., cytokeratin)

    • Secondary antibodies conjugated to different fluorophores

    • Tyramide Signal Amplification (TSA) reagents (optional, for signal enhancement)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope or automated quantitative imaging system

  • Procedure:

    • Deparaffinization and Rehydration:

      • Incubate slides in xylene (2 x 10 min).

      • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).

      • Rinse with distilled water.

    • Antigen Retrieval:

      • Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

      • Allow slides to cool to room temperature.

    • Immunostaining:

      • Block non-specific binding with blocking buffer for 1 hour at room temperature.

      • Incubate with the primary antibody cocktail (e.g., anti-CD200, anti-cytokeratin) overnight at 4°C.

      • Wash with PBS or TBST.

      • Incubate with the secondary antibody cocktail for 1 hour at room temperature in the dark.

      • If using TSA, follow the manufacturer's protocol.

    • Counterstaining and Mounting:

      • Counterstain with DAPI for 5-10 minutes.

      • Wash and mount the slides with mounting medium.

    • Image Acquisition and Analysis:

      • Acquire images using a fluorescence microscope or an automated imaging system.

      • Use image analysis software to quantify the fluorescence intensity of CD200 and CD200R within the tumor and stromal compartments, as defined by the tumor marker and DAPI staining.

Visualizations

G cluster_0 CD200-CD200R Immune Checkpoint cluster_tumor cluster_immune TumorCell Tumor Cell ImmuneCell Immune Cell (e.g., Macrophage, T-cell) CD200 CD200 CD200R CD200R CD200->CD200R Binding Inhibition Immune Suppression (Inhibition of activation, pro-inflammatory cytokine release) CD200R->Inhibition Initiates Inhibitory Signal

Caption: Interaction between a tumor cell and an immune cell via the CD200-CD200R pathway.

References

Application Notes and Protocols for C10-200 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing C10-200 in various cell-based assays. The information is intended to guide researchers in assessing the cytotoxic and anti-proliferative effects of this compound and in understanding its mechanism of action.

Application Note 1: Determining the Cytotoxicity of this compound in Cancer Cell Lines

This application note describes the use of a colorimetric MTT assay to determine the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of a compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the hypothetical IC50 values of this compound in different cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
HT-29Colon Cancer15.5

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 48 hours (or desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_C10_200 Add this compound Dilutions incubation_24h->add_C10_200 incubation_48h Incubate 48h add_C10_200->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate 2-4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance

Caption: Workflow for the CFSE-based cell proliferation assay.

Application Note 3: this compound as an Inhibitor of the Hypothetical "Cancer Growth Pathway (CGP)"

To understand the mechanism of action of this compound, its effect on a key signaling pathway involved in cancer cell growth and survival can be investigated. Here, we propose a hypothetical "Cancer Growth Pathway (CGP)" that is inhibited by this compound. Dysregulation of signaling pathways is a common feature of cancer. [3][4][5] Hypothetical Cancer Growth Pathway (CGP)

The CGP is initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) at the cell surface. This leads to the activation of a downstream kinase cascade, ultimately resulting in the activation of transcription factors that promote cell proliferation and survival.

Visualization: this compound Inhibition of the CGP

CGP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseA Kinase A RTK->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates C10_200 This compound C10_200->KinaseB Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes

Caption: this compound inhibits the hypothetical Cancer Growth Pathway.

References

Application Notes: A Comprehensive Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting, also known as immunoblotting, is a cornerstone technique in molecular biology, biochemistry, and drug development for the detection and quantification of specific proteins within a complex mixture.[1][2][3] This powerful and widely used method allows researchers to identify target proteins, determine their relative abundance, and assess their molecular weight and post-translational modifications.[1] The technique relies on three key stages: the separation of proteins by size using gel electrophoresis, the transfer of these separated proteins to a solid support membrane, and the detection of the target protein using specific antibodies.[1][4][5]

Principle of Western Blotting

The fundamental principle of western blotting involves the specific recognition of a target protein by a primary antibody.[4] Initially, protein samples are denatured and separated based on their molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6] The separated proteins are then transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[2][4] This membrane is subsequently "blocked" to prevent non-specific binding of antibodies. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. Following this, a secondary antibody, which is conjugated to an enzyme (commonly horseradish peroxidase or alkaline phosphatase), is added and binds to the primary antibody.[4] Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, most often chemiluminescent or fluorescent, which can be captured and quantified.[4][7]

Applications in Research and Drug Development

Western blotting is an indispensable tool with a wide array of applications in both basic research and the pharmaceutical industry:

  • Protein Expression Analysis: It is routinely used to determine the presence and relative abundance of specific proteins in cells or tissues under different conditions.[8]

  • Drug Discovery and Development: In drug development, western blotting can be used to study the mechanism of action of a drug by observing its effect on the expression levels or modification state of target proteins and downstream signaling molecules.

  • Disease Diagnosis: The technique is also employed in clinical diagnostics to detect the presence of specific protein markers associated with various diseases.[2]

  • Validation of Gene Expression Data: Western blotting is often used to validate findings from transcriptomic analyses by confirming that changes in mRNA levels translate to corresponding changes in protein expression.

  • Analysis of Post-Translational Modifications: With the use of modification-specific antibodies, western blotting can detect and quantify post-translational modifications such as phosphorylation, acetylation, and ubiquitination, which are crucial for understanding protein function and cell signaling.[1]

Experimental Workflow

The western blot procedure can be broken down into several key stages, each critical for achieving reliable and reproducible results.

Western_Blot_Workflow Figure 1: Western Blot Experimental Workflow A Sample Preparation (Cell Lysis & Protein Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (Blotting to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to Target Protein) D->E F Secondary Antibody Incubation (Binds to Primary Antibody) E->F G Signal Detection (Chemiluminescence/Fluorescence) F->G H Data Analysis (Quantification of Protein Levels) G->H MAPK_ERK_Pathway Figure 2: MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK (p-MEK) RAF->MEK Phosphorylates ERK ERK (p-ERK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

References

Application Notes and Protocols for C10-200 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-200 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of mRNA therapeutics.[1] Its molecular structure is optimized to ensure efficient encapsulation of mRNA and subsequent release within the cellular cytoplasm.[2] Research has demonstrated that LNPs formulated with this compound can enhance the translation of encapsulated mRNA. For instance, LNPs carrying firefly luciferase mRNA and formulated with this compound resulted in a more than 10-fold increase in liver transfection compared to LNPs formulated with the longer-tailed C12-200 lipid.[2] Furthermore, the tail length of the ionizable lipid has been shown to influence the delivery efficacy based on the size of the mRNA cargo.[2]

This document provides detailed guidelines for the handling, storage, and use of this compound in a laboratory environment, including a comprehensive protocol for the formulation of mRNA-LNP complexes.

Product Information and Storage

Proper storage and handling of this compound are critical to maintain its stability and performance. Below is a summary of its key characteristics and recommended storage conditions.

PropertyValueSource
Chemical Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxydecyl)amino)ethyl)(2-hydroxydecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(decan-2-ol)Cayman Chemical
CAS Number 3082233-50-6Cayman Chemical
Molecular Formula C₆₀H₁₂₅N₅O₅[1]
Molecular Weight 996.7 g/mol [1]
Purity ≥95% (mixture of isomers)[1]
Supplied As A 50 mg/mL solution in ethanol (B145695)[1]
Solubility Ethanol: ≥10 mg/mL, Chloroform: Sparingly soluble (1-10 mg/mL)[1]
Appearance Colorless to light yellow liquid[3]
Recommended Storage -20°C[1][3][4]
Storage (Short-term) 0 - 4°C (days to weeks)[4]
Stability ≥ 4 years at -20°C[1]
Shipping Shipped at room temperature[3][4]

Hazard Communication and Safety Precautions

Note: This product is for research use only and is not intended for human or veterinary use.[4] A comprehensive Safety Data Sheet (SDS) from the supplier should be reviewed before handling. This material should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: Handle the solution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Fire Safety: this compound is supplied in ethanol, which is a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for alcohol fires.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols provide a general framework for the formulation of lipid nanoparticles using this compound for mRNA delivery. These protocols are based on established methods for LNP formulation.[5][6][7]

Preparation of Lipid Stock Solutions

A typical LNP formulation consists of four lipid components: an ionizable lipid (this compound), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[5]

Materials:

  • This compound solution in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Anhydrous ethanol (200 proof)

Procedure:

  • Prepare individual stock solutions of DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at the desired concentrations (e.g., 10-25 mM). Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[5][6]

  • Bring all lipid solutions to room temperature before mixing.

  • Prepare the final lipid mixture by combining the individual lipid stock solutions at the desired molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[5]

  • Vortex the final lipid mixture to ensure homogeneity.

  • Store the final lipid mixture at -20°C if not used immediately.[5]

Formulation of mRNA-LNPs using Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[6]

Materials:

  • Final lipid mixture in ethanol (from section 4.1)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes

  • Dialysis cassette or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Load the final lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[6]

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using either dialysis or TFF to remove the ethanol and raise the pH.[6]

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Logical Relationship of LNP Components

LNP_Components Logical Relationship of LNP Components LNP Lipid Nanoparticle (LNP) IonizableLipid Ionizable Lipid (e.g., this compound) LNP->IonizableLipid Encapsulates & Releases Cargo HelperLipid Helper Phospholipid (e.g., DSPC) LNP->HelperLipid Structural Integrity Cholesterol Cholesterol LNP->Cholesterol Stability & Rigidity PEGLipid PEGylated Lipid LNP->PEGLipid Size Control & Shielding mRNA mRNA Cargo IonizableLipid->mRNA Complexes with

Caption: Logical Relationship of LNP Components.

Experimental Workflow for LNP Formulation

LNP_Workflow Experimental Workflow for LNP Formulation cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_storage Storage LipidPrep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) LipidPrep->Mixing mRNAPrep Prepare mRNA in Acidic Buffer (pH 4.0) mRNAPrep->Mixing Dialysis Buffer Exchange (Dialysis or TFF into PBS, pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm filter) Dialysis->Filtration Storage Store at 4°C (short-term) or -80°C (long-term) Filtration->Storage

Caption: Experimental Workflow for LNP Formulation.

References

Using C10-200 in combination with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the term "C10-200." Following a comprehensive search of scientific literature and databases, this designation does not correspond to a publicly recognized therapeutic agent, investigational drug, or biological molecule in the context of cancer treatment or combination chemotherapy.

The term may represent:

  • An internal or proprietary code for a drug candidate that is not yet in the public domain.

  • A misinterpretation or combination of different terms. For instance, "C10" is the ICD-10 code for malignant neoplasms of the oropharynx, and "CD200" is a well-documented immune checkpoint protein. It is possible these have been inadvertently combined.

  • A very niche or recently developed compound that has not been widely reported in scientific literature.

Without a precise identification of "this compound," it is not possible to provide the detailed and accurate Application Notes and Protocols as requested. The core requirements, including data presentation, experimental protocols, and signaling pathway diagrams, are entirely dependent on the specific chemical structure, mechanism of action, and preclinical/clinical data of the compound .

To proceed, please provide the full name, chemical class, or any other specific identifiers for "this compound." Once the identity of the molecule is established, a thorough literature search can be conducted to gather the necessary information to create the requested content.

Application Note: High-Throughput Screening for Modulators of the CD200-CD200R1 Immune Checkpoint Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The CD200-CD200R1 signaling pathway is a critical immune checkpoint that plays a significant role in maintaining immune homeostasis and preventing excessive inflammation. The interaction between the transmembrane glycoprotein (B1211001) CD200, expressed on a variety of cells including neurons and endothelial cells, and its receptor CD200R1, found predominantly on myeloid cells and some T cells, delivers an inhibitory signal that dampens immune responses. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions. In oncology, tumor cells can exploit this pathway to evade immune surveillance by overexpressing CD200. Consequently, the development of therapeutic agents that modulate the CD200-CD200R1 interaction is of great interest in drug discovery.

This application note provides a framework for developing and implementing high-throughput screening (HTS) assays to identify small molecule inhibitors or agonists of the CD200-CD200R1 interaction. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel immunomodulatory therapies.

The CD200-CD200R1 Signaling Pathway

Upon binding of CD200 to CD200R1, a signaling cascade is initiated within the CD200R1-expressing cell, leading to the inhibition of pro-inflammatory responses. This is primarily mediated through the phosphorylation of tyrosine residues in the cytoplasmic tail of CD200R1, which then recruit adaptor proteins such as Dok2. This recruitment leads to the activation of RasGAP, which in turn inhibits the Ras-MAPK pathway, ultimately suppressing the production of pro-inflammatory cytokines like TNF-α and interferons.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R1 CD200R1 CD200->CD200R1 Binding Dok2 Dok2 CD200R1->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Activation Ras Ras RasGAP->Ras Inhibition MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ras->MAPK_Pathway Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) MAPK_Pathway->Pro_inflammatory_Cytokines Production Inhibition_of_Inflammation Inhibition of Inflammation Pro_inflammatory_Cytokines->Inhibition_of_Inflammation Assay_Development Assay Development & Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead Dispense_Compound Dispense Compound or Controls Add_CD200 Add His-tagged CD200 & Donor Antibody Dispense_Compound->Add_CD200 Add_CD200R1 Add Fc-tagged CD200R1 & Acceptor Antibody Add_CD200->Add_CD200R1 Incubate Incubate at RT Add_CD200R1->Incubate Read_Plate Read HTRF Signal (665nm / 620nm) Incubate->Read_Plate

Application of Coenzyme Q10 (200mg) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[1][2][3] Its role in cellular energy production and protection against oxidative stress makes it a compelling therapeutic candidate for neurodegenerative diseases, which are often characterized by mitochondrial dysfunction and oxidative damage.[4][5] Declining levels of CoQ10 are associated with aging and have been observed in patients with neurodegenerative disorders, suggesting that supplementation may be a viable strategy to mitigate disease progression.[1][6] Preclinical and clinical studies have explored the neuroprotective effects of CoQ10, including at dosages of 200mg, in models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[4][7] These studies have demonstrated that CoQ10 can improve mitochondrial function, reduce oxidative stress, and exert anti-inflammatory and anti-apoptotic effects.[1][7]

Mechanism of Action

Coenzyme Q10's neuroprotective effects are multifactorial, stemming from its fundamental roles in cellular metabolism and antioxidant defense.

  • Mitochondrial Bioenergetics: As a critical component of the electron transport chain, CoQ10 facilitates the production of ATP, the primary energy currency of the cell. In neurodegenerative diseases, where mitochondrial function is often impaired, CoQ10 supplementation can help restore energy metabolism in highly active neuronal cells.[3][8]

  • Antioxidant Activity: CoQ10 is a powerful antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[1][9] It can neutralize free radicals and regenerate other antioxidants, thereby reducing oxidative stress, a key pathological feature of many neurodegenerative disorders.[1][9]

  • Modulation of Signaling Pathways: CoQ10 has been shown to influence several key intracellular signaling pathways involved in cell survival and neuroprotection.[10] These include the PI3K/Akt pathway, which promotes cell survival, and the Wnt/β-catenin pathway, which is involved in neurogenesis.[10][11] CoQ10 can also activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[10]

Data Presentation: Efficacy of Coenzyme Q10 in Neurodegenerative Disease Models

The following tables summarize quantitative data from key studies investigating the therapeutic effects of CoQ10 in various animal models of neurodegenerative diseases.

Table 1: Alzheimer's Disease Models

Animal ModelCoQ10 Dosage & AdministrationDurationKey Quantitative OutcomesReference
Tg19959 Mouse Model800 mg/kg/day in chow3 months~50% reduction in Aβ42 plaque area and number in hippocampus and cortex; Significant decrease in brain protein carbonyls.[7][12]
APP/PS1 Mouse Model1200 mg/kg/day orally60 daysPartial reduction in Aβ overproduction and intracellular Aβ cortical deposits.[7]
Aged Transgenic Mice (APP mutations)2400 mg/kg/dayNot SpecifiedAttenuated brain atrophy in hemispheres and hippocampus as assessed by MRI.[6][7]

Table 2: Parkinson's Disease Models

Animal ModelCoQ10 Dosage & AdministrationDurationKey Quantitative OutcomesReference
MPTP-induced Mouse Model200 mg/kg/day orally2-4 weeksProtection against dopamine (B1211576) depletion and loss of tyrosine hydroxylase (TH) positive neurons in the substantia nigra.[4]
Rotenone-induced Rat Model10-200 mg/kg/day orally4 weeksDose-dependent improvement in motor performance (grip strength); Increased striatal CoQ10 levels.[7]
6-OHDA-induced Rat Model60 mg/day in chow3 weeksReduced apomorphine-induced rotations, indicating protection of dopaminergic neurons.[13]

Table 3: Huntington's Disease Models

Animal ModelCoQ10 Dosage & AdministrationDurationKey Quantitative OutcomesReference
R6/2 Transgenic Mouse Model1000-20000 mg/kg/dayFrom 28 days of ageProlonged survival, improved motor performance, reduced weight loss, and decreased cerebral and striatal atrophy.[4]
3-NP-induced Rat Model10-200 mg/kg/day orally4 weeksDose-dependent reduction in lesion volume in the striatum.[7]

Experimental Protocols

In Vitro Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the protective effects of Coenzyme Q10 against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Coenzyme Q10 (solubilized in a suitable vehicle, e.g., ethanol)

  • Neurotoxin (e.g., Rotenone (B1679576), MPP+, or Aβ oligomers)

  • MTT or similar cell viability assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • CoQ10 Pre-treatment: Prepare various concentrations of CoQ10 in cell culture medium. Remove the old medium from the cells and add the CoQ10-containing medium. Incubate for 24-48 hours.[14]

  • Neurotoxin Exposure: Prepare the neurotoxin at the desired concentration in cell culture medium. Remove the CoQ10-containing medium and expose the cells to the neurotoxin for 24 hours. Include control wells with vehicle-treated cells and cells treated with the neurotoxin alone.

  • Cell Viability Assessment: After the incubation period, perform an MTT assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Administration and Behavioral Testing in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of oral Coenzyme Q10 administration on cognitive function in a transgenic mouse model of Alzheimer's Disease.

Materials:

  • Transgenic AD mice (e.g., Tg19959) and wild-type littermates[12]

  • Coenzyme Q10

  • Rodent chow

  • Morris Water Maze apparatus

  • Animal housing facilities

Protocol:

  • CoQ10 Diet Preparation: Prepare a diet containing CoQ10 at a concentration calculated to deliver a specific dose (e.g., 800 mg/kg/day) based on the average daily food consumption of the mice.[7][12]

  • Animal Treatment: House the mice in standard conditions and provide them with the CoQ10-supplemented or control chow and water ad libitum for a specified duration (e.g., 3 months).[12]

  • Morris Water Maze Test:

    • Acquisition Phase: For 5 consecutive days, place each mouse in the water maze from different starting positions and allow it to find a hidden platform. Record the latency to find the platform.

    • Probe Trial: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.

Mandatory Visualizations

G Experimental Workflow for In Vivo CoQ10 Efficacy Testing cluster_0 Pre-clinical Model Preparation cluster_1 Treatment Phase cluster_2 Post-mortem Analysis Animal Model Selection Animal Model Selection CoQ10 Formulation CoQ10 Formulation Animal Model Selection->CoQ10 Formulation Administration Administration CoQ10 Formulation->Administration Behavioral Testing Behavioral Testing Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histopathology Histopathology Tissue Collection->Histopathology Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Assays->Data Analysis & Interpretation Histopathology->Data Analysis & Interpretation

Caption: General experimental workflow for in vivo CoQ10 studies.

G CoQ10-Mediated Neuroprotective Signaling Pathways cluster_0 Mitochondrial Function cluster_1 Antioxidant Defense cluster_2 Pro-Survival Signaling CoQ10 CoQ10 ETC Electron Transport Chain CoQ10->ETC ROS Scavenging ROS Scavenging CoQ10->ROS Scavenging Nrf2 Activation Nrf2 Activation CoQ10->Nrf2 Activation PI3K/Akt Pathway PI3K/Akt Pathway CoQ10->PI3K/Akt Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway CoQ10->Wnt/β-catenin Pathway ATP Production ATP Production ETC->ATP Production Neuronal Health Neuronal Health ATP Production->Neuronal Health Reduced Oxidative Stress Reduced Oxidative Stress ROS Scavenging->Reduced Oxidative Stress Antioxidant Enzymes Antioxidant Enzymes Nrf2 Activation->Antioxidant Enzymes Antioxidant Enzymes->Reduced Oxidative Stress Reduced Oxidative Stress->Neuronal Health Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Wnt/β-catenin Pathway->Neuronal Survival Neuronal Survival->Neuronal Health

Caption: CoQ10's impact on key neuroprotective signaling pathways.

References

Application Notes and Protocols: C10-200 Treatment Conditions for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The term "C10-200" is not uniquely defined in scientific literature. This document provides detailed application notes and protocols for two distinct classes of molecules that align with this nomenclature: Chemokine C10 (CCL10) , a key immune signaling molecule, and C-10 Non-Acetal Trioxane (B8601419) Dimers , a class of potential anti-cancer compounds. The "200" is interpreted as a potential treatment concentration (e.g., 200 ng/mL or a value within a broader range).

Section 1: Chemokine C10 (CCL10) Treatment of Primary Immune Cells

Introduction

Chemokine C10, also known as CC-type chemokine ligand 10 (CCL10), is an inflammatory chemokine involved in the recruitment of various immune cells, including macrophages, lymphocytes, and eosinophils. It plays a role in modulating immune responses and can enhance functions such as phagocytosis in primary macrophages. These protocols are designed for researchers investigating the immunomodulatory effects of C10 on primary immune cell lines.

Data Presentation: C10 Treatment Parameters

The following table summarizes key quantitative data for the treatment of primary cells with Chemokine C10, derived from published studies.

ParameterCell TypeTreatment ConditionObserved Effect
Concentration Peritoneal Macrophages500 ng/mLAugmentation of phagocytic capacity.[1]
Incubation Time Peritoneal Macrophages1 hour (pretreatment)Priming for enhanced phagocytosis.[1]
Co-stimulation Peritoneal MacrophagesC10 + IL-1β (6 hours)Dose-dependent induction of TNF-α production.[1]
Peak Production Various primary cells24 to 48 hours post-stimulationPeak C10 production by the cells themselves after appropriate cytokine stimulation.[1]
Experimental Protocols

This protocol describes a general method for isolating and culturing primary macrophages.

  • PBMC Isolation :

    • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the "buffy coat" layer containing PBMCs.

    • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Macrophage Differentiation :

    • Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

    • Seed the cells in tissue culture-treated plates at a density of 1-2 x 10^6 cells/mL.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 5-7 days to allow for differentiation into macrophages. Change the medium every 2-3 days.

This protocol details the treatment of primary macrophages with Chemokine C10 to assess its effect on their phagocytic capability.

  • Cell Preparation :

    • Culture primary macrophages in a 12-well plate until they are 80-90% confluent.

    • Prepare a stock solution of recombinant C10 in sterile PBS.

  • C10 Treatment :

    • Prepare working solutions of C10 in complete culture medium. A dose-response study is recommended (e.g., 50, 100, 200, 500 ng/mL). Include an untreated control.

    • Remove the existing medium from the cells and replace it with the C10-containing medium or control medium.

    • Pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

  • Phagocytosis Assay :

    • During the C10 incubation, prepare fluorescently labeled particles (e.g., zymosan beads or E. coli BioParticles) according to the manufacturer's instructions.

    • After the 1-hour C10 pretreatment, add the fluorescent particles to each well at a specified ratio (e.g., 10 particles per cell).

    • Incubate for an additional 1-2 hours to allow for phagocytosis.

    • Wash the cells three times with ice-cold PBS to remove non-internalized particles.

    • Analyze the uptake of fluorescent particles by either fluorescence microscopy or flow cytometry.

Visualizations

G cluster_workflow Experimental Workflow: C10 Treatment and Phagocytosis Assay node_isolate Isolate & Differentiate Primary Macrophages node_seed Seed Macrophages in 12-well Plate node_isolate->node_seed node_treat Pre-treat with C10 (1 hour) node_seed->node_treat node_prepare Prepare C10 Working Solutions (0-500 ng/mL) node_prepare->node_treat node_add_particles Add Fluorescent Particles node_treat->node_add_particles node_incubate Incubate for Phagocytosis (1-2 hours) node_add_particles->node_incubate node_wash Wash with Cold PBS node_incubate->node_wash node_analyze Analyze via Flow Cytometry or Microscopy node_wash->node_analyze

Caption: Workflow for assessing the effect of C10 on macrophage phagocytosis.

Section 2: C-10 Non-Acetal Trioxane Dimer Treatment of Primary Cancer Cells

Introduction

C-10 non-acetal trioxane dimers are semi-synthetic derivatives of artemisinin (B1665778) that have shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] Their mechanism of action often involves the induction of cell cycle arrest, particularly at the G0/G1 phase.[2][3] These protocols are intended for researchers evaluating the anti-cancer properties of these compounds on primary tumor cell cultures.

Data Presentation: C-10 Trioxane Dimer Treatment Parameters

The table below summarizes the growth inhibition data for specific C-10 non-acetal trioxane dimers in prostate cancer cell lines.

CompoundCell LineGI50 (Growth Inhibition 50%)Treatment Duration
Trioxane Dimer 3 TRAMP-C1A (mouse)18.0 nM72 hours
Trioxane Dimer 3 TRAMP-C2H (mouse)17.0 nM72 hours
Trioxane Dimer 3 LNCaP (human)17.9 nM72 hours
Doxorubicin (Control) LNCaP (human)45.3 nM72 hours

Data sourced from Johnson et al.[2][3]

Experimental Protocols

This protocol provides a general method for initiating primary cultures from solid tumor samples.

  • Tissue Preparation :

    • Obtain fresh tumor tissue in a sterile container with culture medium on ice.

    • Wash the tissue multiple times with sterile PBS containing antibiotics to remove debris and blood.

    • In a sterile petri dish, mechanically mince the tissue into small fragments (~1-2 mm³).

  • Enzymatic Digestion :

    • Transfer the tissue fragments to a conical tube containing a digestion solution (e.g., DMEM with collagenase and hyaluronidase).

    • Incubate at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation until the tissue is disaggregated.

    • Neutralize the enzyme with complete culture medium containing FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh primary cancer cell culture medium.

  • Plating and Culture :

    • Seed the cells onto plates pre-coated with an extracellular matrix component like Geltrex® or collagen I to promote attachment.[4]

    • Culture at 37°C in a 5% CO2 incubator. Monitor the culture daily and change the medium every 2-3 days. Fibroblast overgrowth may need to be managed through selective trypsinization or the use of specialized media.

This protocol describes how to treat primary cancer cells with a C-10 trioxane dimer and analyze the effects on the cell cycle.

  • Cell Preparation :

    • Seed primary cancer cells in 6-well plates and allow them to adhere and reach 50-60% confluency.

    • Prepare a stock solution of the C-10 trioxane dimer in DMSO and then dilute to working concentrations in the appropriate culture medium. A dose-response study is recommended (e.g., 10, 50, 100, 200 nM).

  • Treatment :

    • Remove the medium from the cells and add the medium containing the trioxane dimer or a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Cycle Analysis by Flow Cytometry :

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 2 hours at 4°C.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_workflow Experimental Workflow: C-10 Trioxane Dimer Treatment & Cell Cycle Analysis node_establish Establish Primary Cancer Cell Culture node_seed Seed Cells in 6-well Plates node_establish->node_seed node_treat Treat with Trioxane Dimer (e.g., 0-200 nM for 72h) node_seed->node_treat node_harvest Harvest & Fix Cells in 70% Ethanol node_treat->node_harvest node_stain Stain with Propidium Iodide and RNase A node_harvest->node_stain node_analyze Analyze by Flow Cytometry node_stain->node_analyze

Caption: Workflow for cell cycle analysis after C-10 trioxane dimer treatment.

G cluster_pathway Signaling Pathway: G0/G1 Cell Cycle Arrest node_td C-10 Trioxane Dimers node_cyclinD Cyclin D1 ↓ node_td->node_cyclinD node_cyclinE Cyclin E ↓ node_td->node_cyclinE node_cdk2 CDK2 ↓ node_td->node_cdk2 node_p21 p21waf1 ↑ node_td->node_p21 node_p27 p27Kip1 ↑ node_td->node_p27 node_g1s G1-S Transition node_cyclinD->node_g1s promote node_cyclinE->node_g1s promote node_cdk2->node_g1s promote node_p21->node_g1s inhibit node_p27->node_g1s inhibit node_arrest G0/G1 Arrest node_g1s->node_arrest is blocked

Caption: C-10 Trioxane Dimers induce G0/G1 cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "C10-200" could not be definitively identified as a chemical entity for life science research based on available information. The following guide provides general protocols and troubleshooting advice for a hypothetical poorly water-soluble research compound, referred to as "Compound X," when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: My Compound X is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: When you encounter solubility issues, start with the basics. First, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1][2] Try vortexing the solution for several minutes. If the compound remains insoluble, gentle warming of the solution to 37°C or sonication in a water bath for 5-10 minutes can help break down compound aggregates and facilitate dissolution.[3][4][5]

Q2: I've managed to dissolve Compound X, but it precipitates when I dilute the DMSO stock in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your culture medium. When the DMSO concentration drops sharply upon dilution, the compound precipitates.[6]

To prevent this, try the following:

  • Reverse Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This method ensures rapid dispersion of the DMSO.

  • Pre-warming: Gently warm the culture medium to 37°C before adding the DMSO stock.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Serum Presence: If your experiment allows, dilute the compound into a medium containing serum (e.g., FBS). The serum proteins can help stabilize the compound and keep it in solution.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cell line?

A3: The tolerance to DMSO is highly cell line-dependent.[8] Most robust cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while more sensitive cells, especially primary cells, may show stress at concentrations as low as 0.1%.[6][8] It is crucial to perform a dose-response experiment (a vehicle control curve) to determine the maximum tolerable DMSO concentration for your specific cell line and experiment duration.[8]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my experiment?

A4: Yes. Repeated freeze-thaw cycles should be avoided. They increase the risk of moisture absorption from the air each time the vial is opened, which can lead to compound precipitation over time.[2][9] This can also lead to the degradation of less stable compounds. It is best practice to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[2][10]

Q5: My DMSO stock solution was clear, but now I see crystals. What should I do?

A5: Crystal formation upon storage can be due to a few factors:

  • Moisture Absorption: The DMSO may have absorbed water, reducing the compound's solubility.[3]

  • Supersaturation: The initial concentration may be too high and thermodynamically unstable.

  • Temperature: DMSO itself freezes at 18.5°C (65.3°F).[11] If your lab is cool, the solvent itself may be solidifying.

To resolve this, you can try gently warming the vial to 37°C and vortexing or sonicating to redissolve the compound. If the issue persists, the stock may be too concentrated or contaminated with water. Using fresh, anhydrous DMSO to prepare a new, possibly more dilute, stock solution is recommended.[4]

Data Presentation: Solubility & DMSO Tolerance

The following tables provide hypothetical data for "Compound X" to illustrate typical quantitative information you should establish for your compound of interest.

Table 1: Solubility of Compound X in Anhydrous DMSO

TemperatureMaximum Soluble ConcentrationObservations
25°C (Room Temp)50 mMClear solution after 5 min vortexing.
37°C80 mMDissolves readily with gentle warming.
4°C20 mMCrystals may form over time.

Table 2: General DMSO Cytotoxicity Thresholds in Cell Culture

Final DMSO Conc.Effect on Most Cell Lines (72h incubation)Recommendation
< 0.1%Generally considered safe with minimal effects.[6][8]Recommended for sensitive primary cells and long-term studies.[8]
0.1% - 0.5%Well-tolerated by many robust cell lines.[6][8]Common range for in vitro assays; requires validation.
0.5% - 1.0%Increased cytotoxicity and effects on cell function may be observed.[8]Use with caution for short-term exposure in robust lines.
> 1.0%Significant cytotoxicity and apoptosis are common.[8]Generally not recommended.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of Compound X in DMSO

This protocol outlines a standard procedure for dissolving a powdered compound in 100% anhydrous DMSO.

Materials:

  • Compound X (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Preparation: Allow the vial of Compound X and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation into the stock.[3]

  • Calculation: Determine the mass of Compound X needed to make your desired volume and concentration. For a 10 mM stock of a compound with a molecular weight (MW) of 450.5 g/mol :

    • Mass (mg) = Molarity (mol/L) x MW ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 450.5 g/mol x 0.001 L x 1000 = 4.505 mg

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 4.505 mg) of Compound X into the tube.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

    • Close the tube tightly and vortex vigorously for 1-2 minutes.[5]

    • Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Troubleshooting Insolubility: If particulates remain:

    • Sonicate the tube in a water bath for 5-10 minutes.[5]

    • If the compound is heat-stable, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[5]

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes. Store the aliquots protected from light at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[2][10]

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic kinase signaling pathway that could be targeted by a hypothetical inhibitor, "Compound X."

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K CompoundX Compound X (Kinase Inhibitor) RAF RAF CompoundX->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical signaling pathway showing inhibition of the RAF kinase by Compound X.

Experimental Workflow Diagram

This diagram outlines the logical workflow for preparing a final working solution of a test compound for a cell-based assay.

G start Start: Compound X Powder weigh 1. Weigh Compound X start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve stock 4. High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO) dissolve->stock aliquot 5. Aliquot & Store (-20°C / -80°C) stock->aliquot dilute 6. Dilute Stock in Medium (Prepare Working Solution) aliquot->dilute treat 7. Add to Cells dilute->treat control Prepare Vehicle Control (Medium + same final % DMSO) control->treat end End: Cell-Based Assay treat->end

References

Technical Support Center: C10-200 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize C10-200 treatment time for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to achieve maximum target inhibition?

The optimal incubation time for this compound can vary depending on the cell line and the specific target. However, initial time-course experiments are crucial for determination. A common starting point is a 24-hour treatment, with subsequent analysis at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the window of maximum efficacy.

Q2: How does cell density affect the optimal treatment time of this compound?

Cell density can significantly impact the efficacy of this compound. Higher cell densities may require longer incubation times or higher concentrations of the compound to achieve the desired effect due to increased cellular uptake and metabolism. It is recommended to maintain consistent cell seeding densities across experiments to ensure reproducibility.

Q3: Can the effect of this compound be reversed after washout?

The reversibility of this compound's effects depends on its mechanism of action and binding kinetics. To assess this, a washout experiment is recommended. After the initial treatment period, the compound is removed, and cells are monitored over time to observe if the target activity returns to baseline levels.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cell Viability, Low Target Inhibition Insufficient treatment time.Perform a time-course experiment, extending the incubation period up to 72 hours.
Sub-optimal drug concentration.Conduct a dose-response experiment to identify the EC50.
Cell confluence too high.Optimize cell seeding density to ensure it is between 70-80% at the time of treatment.
Significant Cell Death, Inconsistent Results Treatment time is too long, leading to off-target effects.Reduce the incubation time and perform a time-course analysis to find a shorter, effective duration.
Drug concentration is in the toxic range.Lower the concentration of this compound and repeat the dose-response curve.
Variability Between Replicates Inconsistent cell seeding.Ensure uniform cell seeding density across all wells and plates.
Edge effects on the plate.Avoid using the outer wells of the plate for treatment groups.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the EC50 value).

  • Incubation: Incubate the plates for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Assay: At each time point, perform the relevant assay (e.g., Western blot for target protein levels, kinase activity assay) to measure the effect of this compound.

  • Data Analysis: Plot the measured effect against the incubation time to determine the optimal duration for maximum effect.

Protocol 2: Washout Experiment to Assess Reversibility

  • Treatment: Treat cells with this compound for the determined optimal incubation time.

  • Washout: After incubation, remove the media containing this compound and wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Fresh Media: Add fresh, drug-free media to the cells.

  • Time Points: Collect samples at various time points post-washout (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Analyze the samples to determine the rate at which the drug's effect is reversed.

Visualizations

G cluster_workflow Experimental Workflow: Optimizing this compound Treatment A 1. Cell Seeding B 2. This compound Treatment (Varying Time Points) A->B Adherence C 3. Incubation B->C D 4. Endpoint Assay (e.g., Western Blot, Viability) C->D E 5. Data Analysis D->E F Optimal Treatment Time E->F

Caption: Workflow for determining the optimal treatment time for this compound.

G cluster_pathway Hypothesized this compound Signaling Pathway C10_200 This compound Receptor Cell Surface Receptor C10_200->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: A potential signaling cascade initiated by this compound treatment.

G cluster_troubleshooting Troubleshooting Logic for Sub-optimal this compound Effect Start {Problem: Low Efficacy} CheckTime Is treatment time > 24h? Start->CheckTime CheckConc Is concentration at EC50? CheckTime->CheckConc Yes IncreaseTime Action: Increase Time CheckTime->IncreaseTime No CheckDensity Is cell density < 80% confluent? CheckConc->CheckDensity Yes IncreaseConc Action: Increase Conc. CheckConc->IncreaseConc No AdjustDensity Action: Adjust Seeding CheckDensity->AdjustDensity No Success Optimal Effect CheckDensity->Success Yes IncreaseTime->Success IncreaseConc->Success AdjustDensity->Success

Technical Support Center: Minimizing Off-Target Effects of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects during experiments with novel small molecule inhibitors. The principles and protocols outlined here are designed to ensure the accurate interpretation of experimental results and enhance the translatability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

A1: Off-target effects occur when a small molecule inhibitor interacts with and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the primary target.[1][2]

  • Lack of Translatability: Promising preclinical results may fail to translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1][2]

Q2: What are the initial indicators of potential off-target effects in my experiments?

A2: Several signs in cell-based assays may suggest the presence of off-target effects:

  • Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[2]

  • Discrepancy with Genetic Validation: The phenotype observed with your inhibitor is not replicated when the target protein's expression is reduced or eliminated using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Effects at High Concentrations: The observed effect is only present at high concentrations of the compound, which increases the likelihood of binding to lower-affinity off-targets.[1]

Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?

A3: A multi-faceted approach is crucial for minimizing off-target effects:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of your inhibitor that produces the desired on-target effect.[1]

  • Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic and Phenotypic Screening: Advanced screening methods can help identify potential off-target interactions early in the drug development process.[3]

Troubleshooting Guides

Issue: Inconsistent Results Between Different Cell Lines

The expression levels of the on-target or off-target proteins may vary between cell lines, leading to inconsistent results.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results across cell lines.

Issue: Observed Phenotype Does Not Match Genetic Knockdown

A discrepancy between the inhibitor-induced phenotype and the phenotype from genetic knockdown of the target strongly suggests an off-target effect.[1][2]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting phenotype mismatches with genetic validation.

Experimental Protocols

Dose-Response Curve Analysis

Objective: To determine the minimum effective concentration of the inhibitor to minimize off-target effects.[1]

StepProcedureDetails
1Compound Preparation Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
2Cell Seeding Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
3Compound Treatment Treat cells with the serially diluted compound or a vehicle control (e.g., DMSO).
4Incubation Incubate the plate for a predetermined time based on the assay (e.g., 24, 48, or 72 hours).
5Assay Measurement Perform the relevant assay to measure the biological response (e.g., cell viability, target phosphorylation).
6Data Analysis Plot the response against the compound concentration and fit a dose-response curve to determine the IC50/EC50.
Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[2]

StepProcedureDetails
1gRNA Design and Cloning Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
2Transfection and Selection Transfect the gRNA/Cas9 constructs into the target cell line. If the vector contains a selection marker, select for transfected cells.[2]
3Clonal Isolation Isolate single-cell clones to establish clonal cell lines.
4Knockout Validation Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
5Phenotypic Analysis Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with the inhibitor.
Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[1]

StepProcedureDetails
1Cell Treatment Treat intact cells with the test compound or vehicle control.
2Heating Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
3Pelleting Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
4Supernatant Collection Collect the supernatant containing the soluble proteins.[1]
5Protein Detection Analyze the amount of soluble target protein remaining at each temperature by Western Blot or other quantitative methods.
6Data Analysis Plot the amount of soluble protein against temperature. A shift in the melting curve indicates target engagement by the compound.

Signaling Pathway and Workflow Diagrams

Caption: A comprehensive workflow for minimizing and validating off-target effects.

References

Technical Support Center: Improving the Stability of C10-200 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with C10-200 stock solutions. Our aim is to help you ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization of this compound, a high-purity, anhydrous organic solvent is recommended due to the compound's presumed poor water solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro studies. It is crucial to use anhydrous (water-free) solvents to minimize precipitation.

Q2: How should I store my this compound stock solution to prevent degradation and precipitation?

A2: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2] Vials should be tightly sealed and protected from light. For short-term storage (a few days), 4°C may be acceptable, but fresh dilutions are always preferable for experiments.[1]

Q3: My this compound precipitated out of the stock solution after storage. What should I do?

A3: If precipitation occurs in your stock solution, you can try to redissolve the compound by gently warming the solution to 37°C.[2] Vigorous vortexing or sonication in a water bath for 5-10 minutes can also aid in dissolution.[1][2] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q4: Precipitation occurs immediately when I dilute my this compound DMSO stock into an aqueous medium. Why is this happening and how can I prevent it?

A4: This phenomenon, known as "solvent-shifting" or "antisolvent precipitation," occurs because this compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous environment of your experimental medium.[1] To prevent this, employ a stepwise dilution method. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) cell culture medium, then add this to the final volume.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common issues with this compound stock solution stability.

Issue 1: Precipitation in the Stock Solution During Storage
Potential Cause Troubleshooting Step Success Indicator Next Step if Unsuccessful
Concentration too high Increase the solvent volume to lower the concentration.Precipitate redissolves.Perform a solubility test to determine the maximum stable concentration.
Low Temperature Gently warm the solution in a 37°C water bath.[2]Precipitate redissolves.Try sonication.
Incomplete initial dissolution Use a vortex mixer for vigorous agitation or sonicate for 5-10 minutes.[1]A clear solution is obtained.Prepare a fresh stock solution, ensuring complete initial dissolution.
Moisture Contamination Use fresh, anhydrous solvent and store aliquots with desiccant.New aliquots remain clear.Discard old stock and prepare a new one with fresh solvent.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Potential Cause Troubleshooting Step Success Indicator Next Step if Unsuccessful
Rapid Solvent Shift Employ a stepwise dilution method as described in the experimental protocols below.[1]The final solution remains clear.Try including a stabilizing agent like serum in the intermediate dilution medium.
Final concentration exceeds solubility Reduce the final concentration of this compound in the aqueous medium.The solution remains clear at a lower concentration.Perform a solubility test in your specific experimental medium.
Low Temperature of Media Always use pre-warmed (37°C) media for dilutions.[1]The final solution remains clear.Ensure all components are at the correct temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Methodology:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stepwise Dilution of this compound into Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Methodology:

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM this compound DMSO stock to a volume of pre-warmed medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.

  • Mix Thoroughly: Gently vortex or pipette up and down to mix the intermediate dilution.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate wells containing pre-warmed medium to achieve the desired final concentration.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.

Visual Guides

G cluster_0 Troubleshooting Workflow: Precipitation in Stock Solution start Precipitate Observed in Stock Solution q1 Gently warm to 37°C? start->q1 a1_yes Precipitate Dissolves q1->a1_yes Yes q2 Sonicate for 5-10 minutes? q1->q2 No end_success Use Solution Promptly & Re-evaluate Storage a1_yes->end_success a2_yes Precipitate Dissolves q2->a2_yes Yes end_fail Prepare Fresh Stock Solution q2->end_fail No a2_yes->end_success

Caption: Troubleshooting workflow for precipitation in stock solutions.

G cluster_1 Experimental Workflow: Stepwise Dilution stock High Concentration Stock in DMSO (e.g., 10 mM) intermediate Intermediate Dilution in Pre-warmed Medium (e.g., 100 µM) stock->intermediate Step 1: Dilute control Vehicle Control (Same final DMSO %) stock->control Prepare in parallel final Final Working Concentration in Experimental Well intermediate->final Step 2: Add to final volume

Caption: Workflow for stepwise dilution to prevent precipitation.

References

Technical Support Center: C10-Induced Cellular Toxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "C10-200" did not correspond to a specific, publicly documented compound known for inducing cellular toxicity in a research context. This technical support center will address cellular toxicity associated with compounds commonly referred to as "C10," such as the novel 3',5'-diprenylated chalcone (B49325) and sodium caprate (C10). The principles and methods described are broadly applicable to researchers encountering cellular toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of C10-induced cellular toxicity?

A1: C10 compounds can induce cellular toxicity through various mechanisms, depending on the specific compound and cell type. A novel 3',5'-diprenylated chalcone, referred to as C10, has been shown to induce caspase-dependent apoptosis and Gasdermin E (GSDME)-dependent pyroptosis in prostate cancer cells.[1] This dual mechanism is triggered by the activation of the PKCδ/JNK signaling pathway.[1] In contrast, sodium caprate (C10), a permeation enhancer, can cause transient, concentration-dependent damage to the intestinal epithelium.[2] Its mechanism involves the opening of tight junctions and perturbation of the cell membrane to increase drug permeability.[3]

Q2: How can I determine if my cells are undergoing apoptosis or pyroptosis due to C10 treatment?

A2: You can differentiate between apoptosis and pyroptosis by observing specific morphological and biochemical markers. Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Pyroptosis, a form of inflammatory cell death, involves cell swelling, lysis, and the release of pro-inflammatory cytokines. Key molecular markers for apoptosis include the activation of caspases-3, -8, and -9, and PARP cleavage.[1] For pyroptosis, you should look for the cleavage of GSDME.[1]

Q3: What are the common signs of mitochondrial dysfunction in C10-treated cells?

A3: Mitochondrial dysfunction is a common feature of cellular toxicity.[4] Signs include a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and reduced ATP production.[5] You may also observe structural changes in mitochondria, such as swelling and fragmentation.[5]

Q4: What are reactive oxygen species (ROS) and how do they contribute to C10-induced toxicity?

A4: Reactive oxygen species (ROS) are highly reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids.[6] Many toxic compounds induce an overproduction of ROS, leading to oxidative stress, which is a key mechanism of cellular injury.[4] For instance, decanoic acid (C10) treatment has been shown to reduce oxidative stress in fibroblasts.[7]

Q5: Can I use antioxidants to reduce C10-induced cellular toxicity?

A5: Yes, antioxidants can be effective in mitigating cellular toxicity caused by oxidative stress.[2] Coenzyme Q10 (CoQ10) is a potent antioxidant that has been shown to protect cells from oxidative damage by scavenging free radicals and preserving mitochondrial function.[2][8] Vitamin C is another well-known antioxidant that can scavenge various types of ROS.[9]

Q6: Are caspase inhibitors a viable option to prevent C10-induced cell death?

A6: Caspase inhibitors can be used to block apoptosis. For example, a broad-spectrum caspase inhibitor like Z-VAD-FMK could be used to determine if cell death is caspase-dependent. However, some caspase inhibitors have shown toxicity in vivo and may have off-target effects, so their use should be carefully controlled.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death in C10-treated cultures.
Possible Cause Troubleshooting Step
Incorrect C10 concentration Verify the final concentration of C10 in your culture medium. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Solvent toxicity If C10 is dissolved in a solvent like DMSO, ensure the final solvent concentration is non-toxic to your cells. Run a vehicle control (medium with solvent only).
Cell line sensitivity Different cell lines can have varying sensitivities to the same compound. Consult the literature for reported effective concentrations of C10 on similar cell types.
Contamination Check your cell cultures for signs of microbial contamination, which can cause cell death.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
Edge effects in multi-well plates Minimize evaporation from the outer wells by filling them with sterile PBS or not using them for data collection.
Incomplete formazan (B1609692) solubilization (MTT assay) Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance.
Pipetting errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.

Quantitative Data Summary

Table 1: Effect of C10 (novel chalcone) on Prostate Cancer Cell Viability

C10 Concentration (µM)% Apoptotic Cells (Annexin-V positive)
0 (Control)~5%
4~15%
6~25%
8~40%
10~55%
12~70%

Data are representative and compiled from findings indicating a dose-dependent increase in apoptosis.[1]

Table 2: Efficacy of Coenzyme Q10 in Reducing Drug-Induced Oxidative Stress

TreatmentRelative ROS Levels
Control100%
Chemotherapeutic Drug250%
Chemotherapeutic Drug + 10 µM CoQ10120%

This table summarizes the general protective effect of CoQ10 against chemotherapy-induced ROS production.[8]

Experimental Protocols

Protocol 1: Assessing C10-Induced Cytotoxicity using the MTT Assay

Objective: To quantify the effect of C10 on cell viability.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • C10 compound (and appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of C10 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of C10. Include vehicle controls.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490nm or 570nm using a microplate reader.[3]

Protocol 2: Detecting Apoptosis by Annexin-V/PI Staining and Flow Cytometry

Objective: To identify and quantify apoptotic and necrotic cells following C10 treatment.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • C10 compound

  • Annexin-V-FITC Apoptosis Detection Kit (containing Annexin-V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of C10 for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Add 5 µL of Annexin-V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin-V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

C10_Induced_Cell_Death_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms C10 C10 (Chalcone) PKCd PKCδ Activation C10->PKCd Induces JNK JNK Activation PKCd->JNK Caspase8 Caspase-8 Activation JNK->Caspase8 Mitochondria Mitochondrial Stress (Intrinsic Pathway) JNK->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (PARP Cleavage) Caspase3->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis (Cell Lysis) GSDME->Pyroptosis

Caption: Signaling pathway of C10 (chalcone) induced apoptosis and pyroptosis.

Cytotoxicity_Assay_Workflow cluster_protocol Experimental Workflow Start Seed Cells (96-well plate) Incubate1 Overnight Incubation Start->Incubate1 Treat Treat with C10 (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72 hours) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4 hours) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Toxicity_Reduction_Strategy C10_Toxicity C10-Induced Cellular Toxicity ROS Increased ROS (Oxidative Stress) C10_Toxicity->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction C10_Toxicity->Mitochondrial_Dysfunction Apoptosis_Activation Caspase-Mediated Apoptosis C10_Toxicity->Apoptosis_Activation Antioxidants Antioxidants (e.g., CoQ10, Vit C) Antioxidants->ROS Inhibit Antioxidants->Mitochondrial_Dysfunction Protect Caspase_Inhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_Inhibitors->Apoptosis_Activation Inhibit

Caption: Strategies to reduce C10-induced cellular toxicity.

References

Technical Support Center: C10-200 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C10-200, an ionizable cationic lipid, to overcome experimental variability in mRNA-based therapeutic development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure reproducible and optimal results when formulating lipid nanoparticles (LNPs) with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA payloads in vivo.[1][2] Its specific chemical structure, featuring C10 alkyl tails, has been optimized for the efficient encapsulation and delivery of mRNA.[3]

Q2: What are the main advantages of using this compound in LNP formulations?

A2: this compound has demonstrated superior performance in delivering certain sizes of mRNA. For instance, LNPs formulated with this compound and encapsulating luciferase mRNA have shown a more than 10-fold enhancement in liver transfection compared to LNPs made with the well-established C12-200 lipid.[3] This suggests that the tail length of the ionizable lipid is a critical parameter for optimizing delivery efficiency.[3][4]

Q3: What are the key components of a this compound based LNP formulation?

A3: A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[3][4]

  • Helper Phospholipid (e.g., DOPE or DSPC): Contributes to the structural integrity of the LNP.[5][6][7]

  • Cholesterol: Modulates the rigidity and stability of the lipid bilayer.[7]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Stabilizes the nanoparticle, prevents aggregation, and controls particle size.[8][9]

Q4: How does the performance of this compound LNPs vary with different mRNA cargos?

A4: The optimal ionizable lipid tail length can vary depending on the size of the mRNA cargo. The study by Mrksich et al. (2024) found that while this compound was superior for luciferase mRNA (1929 base pairs), LNPs with C13-200 performed well for the smaller erythropoietin (EPO) mRNA, and C9-200 was most effective for the larger Cas9 mRNA.[3] This highlights the importance of empirical optimization for each specific mRNA therapeutic.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound based LNPs.

Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) 1. Suboptimal pH of the aqueous buffer.2. Incorrect N:P ratio (Nitrogen on ionizable lipid to Phosphate on mRNA).3. Poor quality or degradation of mRNA.4. Inefficient mixing of lipid and aqueous phases.1. Ensure the aqueous buffer (e.g., sodium citrate) is at a pH of 4-5 to ensure protonation of this compound.2. Optimize the N:P ratio; a common starting point is around 6.[10][11]3. Verify mRNA integrity via gel electrophoresis.4. Use a rapid and reproducible mixing method, such as a microfluidic device.[12]
High Particle Size (>150 nm) 1. Inappropriate lipid ratios, particularly insufficient PEG-lipid.2. Lipid components not fully dissolved in the organic solvent.3. Slow or inefficient mixing.4. Aggregation after formulation.1. Increase the molar percentage of the PEGylated lipid (typically 1-2 mol%) to enhance steric stabilization.[8][9]2. Ensure all lipids, especially cholesterol, are fully dissolved in ethanol (B145695), warming gently if necessary.[13]3. Increase the total flow rate in the microfluidic system to promote rapid nanoprecipitation.[8]4. After formulation, dialyze into a neutral buffer (e.g., PBS) and store at 4°C.[11]
High Polydispersity Index (PDI > 0.2) 1. Inconsistent mixing during formulation.2. Partial aggregation of nanoparticles.3. Issues with the quality of lipid components.1. Utilize a microfluidic mixing system for consistent and rapid mixing over manual methods.[12]2. Filter the final LNP solution through a 0.22 µm filter. Consider size exclusion chromatography for a more uniform population.[14]3. Ensure high purity of all lipid components and use fresh solutions.
Low Transfection Efficiency in vitro or in vivo 1. Suboptimal LNP formulation for the specific mRNA cargo.2. Poor endosomal escape.3. LNP aggregation upon administration.4. Degradation of LNPs during storage.1. As shown with this compound, the ionizable lipid performance is cargo-dependent. Test other lipids from the same family (e.g., C9-200, C11-200, C12-200) for your specific mRNA.[3]2. The ionizable lipid is crucial for endosomal escape; ensure the correct lipid and N:P ratio are used.3. Confirm LNP stability in relevant biological media before in vivo studies.4. For long-term storage, consider lyophilization or storage at -80°C with a cryoprotectant like sucrose.[12]
Inconsistent Batch-to-Batch Results 1. Variability in manual mixing techniques.2. Fluctuations in temperature during formulation.3. Inconsistent quality of reagents (lipids, mRNA, buffers).1. Standardize the formulation process using automated systems like microfluidic mixers.2. Maintain a consistent temperature for all solutions and during the mixing process.3. Use reagents from the same lot where possible and perform quality control on incoming materials.

Quantitative Data Summary

The following tables summarize key findings from the foundational study by Mrksich, K., et al. (2024), which characterized this compound LNPs.

Table 1: Physicochemical Properties of LNPs with Varying Ionizable Lipid Tail Lengths

Ionizable LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
C8-200 85.6 ± 2.10.09 ± 0.0293.4 ± 0.9
C9-200 89.3 ± 1.50.10 ± 0.0194.1 ± 0.5
This compound 92.7 ± 3.40.11 ± 0.0395.2 ± 0.3
C11-200 95.1 ± 2.80.12 ± 0.0196.0 ± 0.2
C12-200 98.5 ± 4.00.13 ± 0.0296.5 ± 0.1
C13-200 101.2 ± 3.10.14 ± 0.0296.8 ± 0.1
C14-200 105.7 ± 5.20.15 ± 0.0397.1 ± 0.2

Data are presented as mean ± standard deviation. Adapted from Mrksich, K., et al. (2024).[3]

Table 2: In Vivo Performance of LNPs with Different mRNA Cargos (6h post-injection)

mRNA CargoIonizable LipidRelative Luminescence/EPO Level/Indel %
Luciferase This compound~10-fold higher than C12-200
Luciferase C12-200Baseline
EPO C13-200Similar to C12-200
EPO C12-200Baseline
Cas9 C9-200~3-fold higher than C12-200
Cas9 C12-200Baseline

Performance is relative to the C12-200 formulation for each respective mRNA cargo. Adapted from Mrksich, K., et al. (2024).[3]

Experimental Protocols

Detailed Methodology for LNP Formulation with this compound via Microfluidic Mixing

This protocol is adapted from methodologies used for formulating ionizable lipid-based LNPs for mRNA delivery.[3][10]

1. Preparation of Solutions (RNase-free environment)

  • Lipid Stock Solution (in 100% Ethanol):

    • Prepare individual stock solutions of this compound, DSPC (or DOPE), Cholesterol, and DMG-PEG 2000 in absolute ethanol. Gentle heating (up to 65°C) may be required for complete dissolution of DSPC and cholesterol.[13]

    • Combine the individual lipid stocks to create a final lipid mixture with the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).

    • The final total lipid concentration in ethanol should be between 10-25 mg/mL.

  • Aqueous mRNA Solution:

    • Dilute the mRNA cargo to the desired concentration (e.g., 0.1-0.2 mg/mL) in an acidic buffer.

    • A commonly used buffer is 50 mM sodium citrate, pH 4.0. The acidic pH is critical for protonating the this compound lipid, which facilitates its interaction with the negatively charged mRNA backbone.[11]

2. Microfluidic Mixing

  • System Setup:

    • Use a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into a separate syringe.

  • Mixing Parameters:

    • Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic (ethanol) phase. A typical starting FRR is 3:1.

    • Set the Total Flow Rate (TFR). A higher TFR (e.g., 12 mL/min or higher) promotes rapid mixing and the formation of smaller, more uniform LNPs.

    • Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation, leading to the self-assembly of the LNPs with the mRNA encapsulated in the core.

3. Downstream Processing

  • Buffer Exchange/Dialysis:

    • The newly formed LNP solution is in an acidic ethanol/buffer mixture. To make it suitable for biological applications, the buffer must be exchanged.

    • Dialyze the LNP solution against a neutral pH buffer (e.g., 1x PBS, pH 7.4) overnight at 4°C using appropriate molecular weight cut-off (e.g., 10 kDa) dialysis tubing. This removes the ethanol and neutralizes the pH.

  • Concentration and Sterilization:

    • If a higher concentration is required, LNPs can be concentrated using centrifugal filter units.

    • For in vitro or in vivo use, sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

4. Characterization

  • Size and Polydispersity: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs in the final buffer.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent like Triton X-100.

Mandatory Visualizations

G cluster_prep 1. Solution Preparation cluster_form 2. LNP Formulation cluster_process 3. Downstream Processing cluster_char 4. Quality Control A Prepare Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) C Load Syringes into Microfluidic Mixer A->C B Prepare mRNA in Acidic Buffer (e.g., Citrate pH 4.0) B->C D Rapid Mixing (TFR & FRR) C->D E Buffer Exchange (Dialysis vs. PBS pH 7.4) D->E F Concentration & Sterile Filtration (0.22 µm) E->F G DLS: Size & PDI F->G Characterize Final Product H Zeta Potential F->H Characterize Final Product I RiboGreen Assay: Encapsulation Efficiency F->I Characterize Final Product

Caption: Experimental workflow for this compound LNP formulation.

G cluster_physicochem Physicochemical Analysis cluster_bio Biological Performance cluster_solutions Solutions Start Problem: Poor LNP Quality or Low Transfection Size_PDI High Size (>150nm) or PDI (>0.2)? Start->Size_PDI Encapsulation Low Encapsulation (<80%)? Start->Encapsulation Transfection Low Transfection Efficiency? Start->Transfection Sol_Mixing Optimize Mixing (↑ Flow Rate) Use Microfluidics Size_PDI->Sol_Mixing Yes Sol_PEG Increase PEG-Lipid % Size_PDI->Sol_PEG Yes Encapsulation->Sol_Mixing Yes Sol_pH Check Buffer pH (ensure pH 4-5) Encapsulation->Sol_pH Yes Sol_Ratio Optimize N:P Ratio Encapsulation->Sol_Ratio Yes Transfection->Sol_Ratio Yes Sol_Lipid Screen Different Lipid Tail Lengths (e.g., C9, C11, C12) Transfection->Sol_Lipid Yes

Caption: Troubleshooting logic for this compound LNP experiments.

References

Refinement of C10-200 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The designation "C10-200" is ambiguous and does not correspond to a clearly identified compound in publicly available scientific literature. Searches for "this compound" have yielded multiple, unrelated results, including a product code from a chemical supplier (Cayman this compound), an oxygen-free copper alloy (UNS C10200), and unrelated scientific terms.

Without a precise chemical name, CAS number, or other specific identifier for "this compound," it is not possible to provide accurate information regarding its mechanism of action, long-term dosage, experimental protocols, or potential troubleshooting issues. The following content is a generalized template and should not be used for any specific experimental work. Researchers must first positively identify the compound .

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: The identity of "this compound" is currently unclear. It is crucial to verify the specific compound you are working with. If "this compound" is a product code, please refer to the manufacturer's documentation for the specific chemical identity. If it refers to another substance, such as the chemokine C10 or coenzyme Q10, it is imperative to use the correct nomenclature to ensure you are accessing relevant and accurate data.

Q2: How should I determine the optimal dosage for my long-term studies?

A2: Dosage determination is a critical step in any long-term study and is highly dependent on the specific compound, the animal model, the route of administration, and the experimental goals. A general approach involves:

  • Literature Review: A thorough search for published studies on the specific compound or structurally similar molecules.

  • Dose-Ranging Studies (Pilot Studies): Short-term studies with a wide range of doses to identify a tolerated range and potential efficacy.

  • Toxicology and Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile and to identify any potential for toxicity with chronic administration.

Q3: What are common issues encountered in long-term in vivo studies?

A3: Researchers often face challenges in long-term studies, including:

  • Compound Stability: Ensuring the compound remains stable in its formulation over the course of the study.

  • Vehicle Effects: The vehicle used to dissolve or suspend the compound can have its own biological effects.

  • Animal Health: Monitoring for unforeseen health issues in the animals, which may or may not be related to the compound.

  • Consistency of Administration: Ensuring accurate and consistent dosing throughout the study.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in experimental results Inconsistent dosing, compound degradation, animal-to-animal variability.Review dosing procedures, verify compound stability, increase sample size.
Unexpected animal morbidity/mortality Compound toxicity, vehicle effects, underlying health issues.Conduct a thorough necropsy, review toxicology data, consider a dose reduction or alternative vehicle.
Lack of efficacy at previously reported doses Differences in experimental models, compound source or purity, incorrect dosing.Verify the characteristics of your model, confirm the identity and purity of your compound, re-evaluate your dosing calculations and administration technique.

Experimental Protocols

Due to the unidentified nature of this compound, specific experimental protocols cannot be provided. The following is a generalized workflow for establishing a long-term dosing regimen.

Caption: Generalized workflow for establishing a long-term dosing regimen.

Signaling Pathways

Without knowing the mechanism of action for "this compound," a specific signaling pathway diagram cannot be created. Below is a hypothetical example of a signaling pathway diagram.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation

Caption: Example of a generic cell signaling pathway.

Disclaimer: The information provided is for educational purposes only and is not a substitute for rigorous scientific investigation and consultation with relevant safety and regulatory bodies. The responsibility for any experimental design and execution lies solely with the researcher.

Technical Support Center: Addressing Poor Bioavailability of C10-200

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "C10-200" is not found in publicly available scientific literature. The following technical support guide is based on established strategies for improving the in vivo bioavailability of poorly soluble and/or poorly permeable compounds. The data and experimental protocols provided are illustrative examples for a hypothetical compound, "this compound," exhibiting these characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor in vivo bioavailability of our compound, this compound?

A1: Poor oral bioavailability is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. Many new chemical entities are poorly water-soluble.[1][2][3]

  • Poor Permeability: The compound cannot efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver before it reaches systemic circulation.

Q2: We are observing high variability in our in vivo study results. What could be the cause?

A2: High variability in bioavailability can stem from several factors, including:

  • Food Effects: The presence of food can alter the pH of the gastrointestinal tract and interact with the compound, sometimes enhancing the solubility of lipophilic drugs, particularly with fatty meals.[2]

  • Formulation Inconsistencies: The physical properties of the drug formulation, such as particle size and crystal form (polymorphism), can significantly impact dissolution and absorption.[2][4]

  • Individual Physiological Differences: Variations in gastric emptying time, intestinal motility, and metabolic enzyme activity among subjects can lead to inconsistent absorption.

Q3: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can enhance the bioavailability of poorly water-soluble drugs. The main approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[2][4]

  • Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous form, often in a solid dispersion with a polymer, can enhance solubility.[4][5]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or creating self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][5]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in in vitro assays.
Possible Cause Troubleshooting Step Rationale
High Crystallinity Evaluate the use of amorphous solid dispersions.The amorphous state of a drug is more energetic and thus more soluble than its crystalline form.[4]
Hydrophobicity Formulate with surfactants or as a lipid-based system (e.g., SEDDS).Surfactants improve the wettability of the drug particles, while lipid formulations can keep the drug in a solubilized state in the GI tract.[1][5]
Large Particle Size Employ particle size reduction techniques such as micronization or nanomilling.Reducing particle size increases the surface area available for dissolution.[2][3]
Issue 2: this compound has good aqueous solubility but still exhibits low oral bioavailability.
Possible Cause Troubleshooting Step Rationale
Poor Membrane Permeability Co-administer with a permeation enhancer, such as sodium caprate (C10).Permeation enhancers can transiently open the tight junctions between intestinal cells or interact with the cell membrane to facilitate drug passage.
Efflux by Transporters (e.g., P-glycoprotein) Screen for P-gp substrate activity and consider co-administration with a P-gp inhibitor.If this compound is a substrate for efflux pumps, it will be actively transported out of the intestinal cells back into the lumen, reducing net absorption.
Extensive First-Pass Metabolism Investigate alternative routes of administration (e.g., intravenous, transdermal) to bypass the liver.This will help determine the absolute bioavailability and the extent of first-pass metabolism.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized) 150 ± 352.0600 ± 120100 (Reference)
Nanosuspension 450 ± 901.51800 ± 350300
Solid Dispersion in PVP/VA 700 ± 1501.03500 ± 600583
Self-Emulsifying Drug Delivery System (SEDDS) 950 ± 2001.04800 ± 850800

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different this compound formulations.

Methodology:

  • Prepare dissolution media simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

  • Place a specified amount of the this compound formulation (equivalent to a single dose) into a USP Dissolution Apparatus 2 (paddle apparatus).

  • Maintain the temperature at 37°C and the paddle speed at 50 RPM.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add this compound (dissolved in a transport buffer) to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • To assess active efflux, add this compound to the BL side and collect samples from the AP side.

  • Quantify the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of different this compound formulations.

Methodology:

  • Fast male Sprague-Dawley rats overnight prior to dosing.

  • Administer the this compound formulation orally via gavage. For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Collect blood samples from the tail vein or jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples and analyze the concentration using LC-MS/MS.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC.

Visualizations

G cluster_0 start Poor in vivo Bioavailability of this compound solubility Is Aqueous Solubility < 10 µg/mL? start->solubility permeability Is Caco-2 Papp < 1x10⁻⁶ cm/s? solubility->permeability No strategy1 Focus on Solubility Enhancement: - Nanosizing - Solid Dispersion - Lipid Formulation solubility->strategy1 Yes strategy2 Focus on Permeability Enhancement: - Permeation Enhancers - Efflux Pump Inhibition permeability->strategy2 No strategy3 Dual Strategy: Combine Solubility and Permeability Enhancement permeability->strategy3 Yes strategy1->permeability end Optimized Formulation strategy2->end strategy3->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Bloodstream C10_200 This compound cell1 Enterocyte 1 C10_200->cell1 Transcellular (Limited) blood Portal Vein C10_200->blood Paracellular (Enhanced) PE Permeation Enhancer (PE) (e.g., Sodium Caprate) PE->cell1:n Transiently opens tight junctions cell1->blood cell2 Enterocyte 2 cell2->blood

Caption: Mechanism of a paracellular permeation enhancer.

G start Start: Animal Dosing sampling Blood Sampling (Time Points) start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk Pharmacokinetic Analysis (Cmax, AUC) analysis->pk end End: Bioavailability Report pk->end

References

C10 Experimental Artifacts and Controls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with C10, focusing primarily on the C10 human colorectal adenocarcinoma cell line and the C10 (CCL6) mouse chemokine .

Section 1: C10 Colorectal Adenocarcinoma Cell Line

The C10 cell line was established from a 71-year-old male patient with a moderately well-differentiated adenocarcinoma of the descending colon.[1][2] These cells are a valuable tool in cancer research and drug development. However, like all cell lines, experiments using C10 cells can be prone to artifacts and require careful controls.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture conditions for the C10 cell line?

A1: The recommended medium for C10 cells is Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[1][2] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Q2: What is the typical morphology and growth pattern of C10 cells?

A2: C10 cells grow as adherent cultures in discrete islands.[1] They are known to be slow-growing, and it can take at least 48 hours for the cells to re-attach after subculture.[1] It is crucial to avoid disturbing the cells during this initial attachment phase.

Q3: How should I properly subculture C10 cells?

A3: Subculture sub-confluent (70-80%) cultures at a split ratio of 1:3 to 1:6.[1][3] Use 0.05% trypsin/EDTA for dissociation.[1] Due to their tendency to form clumps, repeated pipetting may be necessary to achieve a single-cell suspension.[1] Centrifuging the cells at 100g for 5 minutes after resuscitation can help remove DMSO and improve viability.[1]

Troubleshooting Guide: Common Experimental Artifacts
Observed Problem Potential Cause Recommended Solution & Controls
Slow or No Cell Growth 1. Sub-optimal culture conditions. 2. Mycoplasma contamination. 3. High passage number leading to senescence.1. Solution: Ensure the use of recommended media and supplements. Verify incubator temperature and CO2 levels. Control: Culture a well-characterized, robust cell line in parallel to confirm media and incubator performance. 2. Solution: Test for mycoplasma using a PCR-based kit. If positive, discard the culture and start with a fresh, certified mycoplasma-free vial. Control: Regularly test all cell lines in the lab for mycoplasma. 3. Solution: Use low-passage C10 cells (ideally below passage 20) for experiments. Control: Maintain a cell banking system with well-documented passage numbers.
High Cell Death After Thawing 1. Improper freezing or thawing technique. 2. High concentration of cryoprotectant (DMSO).1. Solution: Thaw cells rapidly in a 37°C water bath and slowly dilute them in pre-warmed media. Control: Adhere to a standardized and validated cryopreservation and thawing protocol. 2. Solution: After thawing, centrifuge the cells at a low speed (100g for 5 minutes) to remove the DMSO-containing medium before resuspending in fresh culture medium.[1]
Inconsistent Assay Results 1. Variability in cell density at the start of the experiment. 2. Edge effects in multi-well plates. 3. Passage-dependent changes in phenotype.1. Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) before seeding. Control: Include a cell viability/proliferation assay (e.g., MTT, PrestoBlue) at the start and end of the experiment to normalize results to cell number. 2. Solution: Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. Control: Include control wells (untreated, vehicle) in multiple locations across the plate to assess for systemic plate effects. 3. Solution: Perform all related experiments within a narrow passage number range. Control: Periodically perform cell line authentication (e.g., STR profiling) to ensure the identity and purity of the C10 cell line.
Formation of Large Cell Clumps Natural growth characteristic of C10 cells.Solution: During subculture, after trypsinization, gently pipette the cell suspension up and down multiple times to break up clumps.[1] For assays requiring a single-cell suspension, passing the cells through a cell strainer may be necessary.
Experimental Workflow and Logical Relationships

Below is a generalized workflow for a drug screening experiment using the C10 cell line, highlighting critical control points.

G cluster_prep Preparation cluster_exp Experiment cluster_controls Controls cluster_analysis Data Analysis Thaw Thaw C10 Cells (Low Passage) Culture Expand Culture Thaw->Culture QC1 Quality Control (Mycoplasma Test, Morphology Check) Culture->QC1 Seed Seed Cells in Plates QC1->Seed Treat Treat with Compound (e.g., 10-200 µM) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Untreated Untreated Control Vehicle Vehicle Control (e.g., DMSO) Positive Positive Control (Known Cytotoxic Agent) Assay Perform Assay (e.g., Viability, Gene Expression) Incubate->Assay Normalize Normalize Data (to Vehicle Control) Assay->Normalize Analyze Statistical Analysis Normalize->Analyze

Caption: Workflow for a typical C10 cell line experiment with critical controls.

Section 2: C10 (CCL6) Mouse Chemokine

C10, also known as Chemokine (C-C motif) ligand 6 (CCL6), is a mouse chemokine that plays a role in the immune system.[4] It is chemotactic for several immune cells, including B cells, CD4+ T cells, and monocytes.[4] Experiments involving C10 often include chemotaxis assays, receptor binding studies, and in vivo models of inflammation.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for the C10 chemokine?

A1: C10 primarily signals through the C-C chemokine receptor 1 (CCR1).[4]

Q2: What are common in vitro functional assays for C10?

A2: The most common in vitro assay is a chemotaxis assay, which measures the ability of C10 to attract immune cells.[4] Bioactivity is often determined by its ability to chemoattract mouse spleen mononuclear cells (MNCs) at a concentration range of 10.0-100.0 ng/ml.[4]

Q3: How should I handle and store recombinant C10 protein?

A3: Recombinant C10 is often supplied as a lyophilized powder. It should be stored at 4°C until reconstitution. After reconstitution, it should be aliquoted and stored at -20°C or colder to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Common Experimental Artifacts
Observed Problem Potential Cause Recommended Solution & Controls
No Chemotactic Response 1. Inactive C10 protein. 2. Target cells not expressing the CCR1 receptor. 3. Sub-optimal assay conditions.1. Solution: Use a new lot of C10 protein. Ensure proper storage and handling to prevent degradation. Control: Include a positive control chemokine known to work in your assay system (e.g., CCL5/RANTES for CCR1-expressing cells). 2. Solution: Confirm CCR1 expression on your target cells using flow cytometry or qPCR. Control: Use a cell line known to express functional CCR1 as a positive control. 3. Solution: Optimize the concentration of C10, incubation time, and cell density. Chemotactic responses often follow a bell-shaped curve.
High Background Migration 1. Cell activation due to improper handling. 2. Presence of other chemoattractants in the media.1. Solution: Handle cells gently and minimize centrifugation steps. Control: Include a "no chemokine" control to measure random cell migration. 2. Solution: Use serum-free or low-serum media for the assay, as serum contains various growth factors and chemokines.
Endotoxin (B1171834) Contamination Endotoxins can cause non-specific activation of immune cells, masking the specific effect of C10.Solution: Use C10 protein with low endotoxin levels (<0.1 ng per µg).[4] Control: Include a control where the cells are treated with a known endotoxin (LPS) to assess their sensitivity. Also, an endotoxin inhibitor like Polymyxin B can be used in a control experiment to see if it ablates the non-specific effect.
C10 Signaling Pathway

The following diagram illustrates the basic signaling pathway of C10 through its receptor CCR1.

G C10 C10 (CCL6) CCR1 CCR1 Receptor C10->CCR1 Binds G_protein G-protein (Gi/o) CCR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: Simplified C10 (CCL6) signaling cascade via the CCR1 receptor.

References

Optimizing C10-200 concentration for kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of C10-200 in kinase assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when optimizing a kinase assay for a new inhibitor like this compound?

The most critical initial step is to determine the Michaelis constant (Km) of your kinase for ATP.[1] Since most kinase inhibitors, including this compound, are ATP-competitive, the concentration of ATP used in the assay will directly impact the apparent IC50 value of the inhibitor.[2][3][4] Running the assay at an ATP concentration that is at or near the Km value is crucial for obtaining an IC50 that more accurately reflects the inhibitor's binding affinity (Ki).[2][4]

Q2: The IC50 value I measured for this compound is significantly higher than expected. What are the potential causes?

Several factors can lead to a higher-than-expected IC50 value. Here are the most common causes and their solutions:

Potential CauseRecommended Solution
High ATP Concentration For ATP-competitive inhibitors, a high ATP concentration will outcompete the inhibitor, leading to a higher apparent IC50.[1][3] Perform an ATP titration to determine the Km and run your assay at an ATP concentration equal to the Km.[1][5]
High Enzyme Concentration An excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics.[6] The lowest measurable IC50 value is approximately half the kinase concentration in the assay.[7] Titrate the enzyme to find the lowest concentration that provides a robust signal within the linear range of the reaction.[2][8]
Compound Solubility Issues If this compound precipitates out of the aqueous assay buffer, its effective concentration will be lower than intended. Ensure the compound is fully dissolved in a stock solvent like DMSO and that the final solvent concentration in the assay does not exceed a level tolerated by the enzyme (typically ≤1%).[3][9]
Assay Type Discrepancy IC50 values can vary significantly between cell-free (biochemical) and cell-based assays.[3] Cellular assays have much higher ATP concentrations (mM range) and factors like cell membrane permeability can result in a higher IC50 compared to biochemical assays.[3][4] Ensure you are comparing your results to data from a similar assay format.[3]
Q3: My kinase assay is showing a high background signal. How can I troubleshoot this?

High background can obscure results and is often caused by compound interference or reagent issues.[2][6]

  • Compound Interference: this compound might interfere with the detection system (e.g., be inherently fluorescent or inhibit a luciferase reporter).[6][9] To test for this, run a "No Enzyme" control containing all assay components, including this compound, but without the kinase.[6] If the signal increases with the compound concentration, interference is likely occurring.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6] A common test is to repeat the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer, which can disrupt these aggregates.[6]

  • Contaminated Reagents: Buffer components or substrates could be contaminated with ATP, which would be especially problematic for ADP-detection assays.[2] Use fresh, high-quality reagents.

Q4: I am observing very low or no kinase activity, even in my positive control wells. What should I check?

Low kinase activity can halt an experiment. A systematic check is the best approach.

Potential CauseRecommended Solution
Enzyme Inactivity Ensure the recombinant kinase has been stored correctly (typically -80°C) and has not undergone multiple freeze-thaw cycles.[2] If possible, verify the enzyme's activity with a known positive control substrate and optimal conditions.[2] Remember that purity does not always equal activity.[10]
Incorrect Buffer Composition The kinase buffer is critical for activity.[2] A typical buffer includes a buffering agent (e.g., HEPES), MgCl₂, and DTT. Ensure all components are present at the correct pH and concentration.[2]
Suboptimal ATP/Substrate Concentration An ATP concentration that is too low can limit the reaction and lead to a weak signal.[1] Likewise, ensure the substrate concentration is adequate (often recommended at 5 times the ATP concentration).[8]
Degraded Reagents ATP solutions can degrade over time. Use a freshly prepared stock for your experiments.[2]

Experimental Protocols & Workflows

Workflow for Optimizing this compound Concentration

The following diagram outlines the systematic process for accurately determining the potency of this compound.

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Inhibitor Testing cluster_2 Phase 3: Data Analysis A Step 1: Determine Apparent ATP Km (Titrate ATP with fixed, high kinase conc.) B Step 2: Optimize Kinase Concentration (Titrate Kinase with ATP at Km) A->B Use determined ATP Km C Step 3: Determine this compound IC50 (Titrate this compound with optimized enzyme and ATP conc.) B->C Use optimized kinase conc. D Step 4: Analyze Dose-Response Curve (Fit data to four-parameter logistic equation) C->D Generate inhibition data E Result: IC50 Value for this compound D->E

Workflow for this compound IC50 determination.
Protocol 1: Determination of Apparent ATP Km

This protocol outlines the steps to determine the ATP concentration at which the reaction velocity is half of the maximum (Vmax).[1]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer at a concentration determined to be in the linear range (a preliminary kinase titration may be needed).[5]

    • Prepare a 2X substrate solution in assay buffer.

    • Prepare a series of 4X ATP dilutions in assay buffer (e.g., from 0 µM to 400 µM).

  • Assay Procedure (384-well plate):

    • Add 5 µL of assay buffer to each well.

    • Add 5 µL of the 4X ATP serial dilutions to the appropriate wells.

    • Add 10 µL of the 2X substrate/kinase mixture to all wells to initiate the reaction.

  • Incubation and Detection:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a time within the linear range of the reaction (e.g., 60 minutes).[1]

    • Stop the reaction and add detection reagents according to your assay kit's protocol (e.g., ADP-Glo™, HTRF®, AlphaScreen®).

  • Data Analysis:

    • Plot the signal (e.g., luminescence, fluorescence ratio) versus the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km value.[1]

Protocol 2: IC50 Determination of this compound

This protocol provides a general framework for determining the IC50 value of this compound once the ATP Km and optimal enzyme concentration are known.[3][11]

  • Reagent Preparation:

    • 10X this compound Dilutions: Prepare a serial dilution of this compound in assay buffer with a constant final DMSO concentration (e.g., 10%).

    • 2X Enzyme Solution: Prepare a 2X solution of the kinase at its optimized concentration in assay buffer.

    • 2X Substrate/ATP Solution: Prepare a 2X solution of the substrate and ATP (at its predetermined Km value) in assay buffer.

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Add 2 µL of the 10X this compound serial dilutions or vehicle control (10% DMSO) to the wells.

    • Add 8 µL of assay buffer.

    • Add 10 µL of the 2X Enzyme Solution to all wells.

    • Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution.

  • Incubation and Detection:

    • Incubate at the optimal temperature for the pre-determined time (e.g., 30°C for 60 minutes).

    • Stop the reaction and perform signal detection as per the assay manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal from a "no enzyme" control.

    • Normalize the data, setting the vehicle control as 100% activity and a high concentration of inhibitor or no-ATP control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) equation to calculate the IC50 value.[3][12]

Hypothetical Signaling Pathway

To provide context, this compound is designed to inhibit a specific kinase within a cellular signaling cascade. Understanding this pathway is crucial for interpreting cellular assay results.

G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target of this compound) KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor This compound Inhibitor->KinaseB Inhibits

References

Technical Support Center: C10-200 Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered when using the C10-200 compound in their experiments.

Frequently Asked Questions (FAQs)

1. What is the this compound compound and what is its mechanism of action?

The this compound compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, which is implicated in cellular proliferation and survival. Its primary mechanism of action is the competitive inhibition of the kinase activity of the XYZ protein, leading to downstream effects on gene expression and cell cycle progression.

2. How should I store and handle the this compound compound?

Proper storage and handling are critical to maintain the stability and activity of this compound. Upon receipt, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1] Avoid repeated exposure to room temperature and light.

3. What is the recommended solvent for reconstituting this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For aqueous-based assays, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be diluted in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO in your experiment is kept low (typically <0.5%) to avoid solvent-induced toxicity.

4. What are the optimal working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound can vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental system. A typical starting range for cell-based assays is between 0.1 µM and 10 µM.

Troubleshooting Guides

Problem 1: I am not observing the expected biological effect of this compound in my cell-based assay.

There are several potential reasons why this compound may not be producing the expected outcome in your experiments. The following troubleshooting guide will help you systematically identify the source of the problem.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: No effect observed compound_check Compound Integrity and Handling start->compound_check Check first compound_check->start Re-evaluate protocol_review Experimental Protocol and Setup compound_check->protocol_review If compound is OK protocol_review->start Re-evaluate cell_health Cell Health and Culture Conditions protocol_review->cell_health If protocol is correct cell_health->start Re-evaluate data_analysis Data Interpretation and Controls cell_health->data_analysis If cells are healthy data_analysis->start Re-evaluate solution Problem Resolved data_analysis->solution If data is valid ExperimentalWorkflow start Start: Lyophilized this compound reconstitute Reconstitute in DMSO to create stock solution start->reconstitute dose_response Perform Dose-Response Experiment (e.g., MTT assay) reconstitute->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 downstream_assays Perform Downstream Assays (e.g., Western Blot, qPCR) determine_ic50->downstream_assays end Conclusion downstream_assays->end SignalingPathway C10_200 This compound XYZ XYZ Kinase C10_200->XYZ SubstrateA Substrate A XYZ->SubstrateA Phosphorylates SubstrateB Substrate B XYZ->SubstrateB Phosphorylates Proliferation Cell Proliferation SubstrateA->Proliferation Survival Cell Survival SubstrateB->Survival

References

C10-200 protocol modifications for high-content imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the C10-200 protocol for high-content imaging.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during your high-content imaging experiments using the this compound protocol.

Image Quality Issues
Problem Potential Cause Recommended Solution
Weak or No Signal - Inappropriate antibody concentration.- Damaged epitope due to over-fixation.[1][2]- Low expression of the target protein.- Titrate the primary antibody to determine the optimal concentration.- Reduce fixation time or change the fixative.[1]- Use signal amplification methods.[1]
High Background/ Non-specific Staining - Primary or secondary antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- Issues with fixation or permeabilization causing artifacts.[1][3]- Optimize antibody concentrations.- Increase the duration of the blocking step.[1]- Extend the washing steps.[1]- Adjust fixation and permeabilization protocols.[1][3]
Autofluorescence - Fixative-induced autofluorescence.- Natural fluorescence from cells or media components.[4][5]- Use a fresh fixative solution.- Include an unstained control to assess the level of autofluorescence.[1]- Use imaging software to subtract the background signal.
Image Artifacts (e.g., blurring, uneven illumination) - Incorrect focus settings.- Vignetting (dimmer corners of the image).[6]- Tissue folding or other sample preparation issues.[7]- Ensure proper autofocus setup on the imaging system.[6]- Apply flat-field correction to normalize illumination across the image.[6]- Optimize sample preparation techniques to ensure a flat and uniform cell monolayer.
Cell Seeding and Culture Issues
Problem Potential Cause Recommended Solution
Uneven Cell Distribution - Improper cell suspension mixing.- Clumping of cells.[8]- Ensure the cell suspension is homogeneous before and during plating.- Use a cell strainer to break up clumps.[8]
Poor Cell Adhesion or Cell Loss - Suboptimal cell seeding density.- Shear stress during washing steps.[9]- Optimize cell seeding concentration.[9][10]- Reduce the aspiration and dispensing speed during washes.[9]- Consider using protein-coated plates to enhance cell adhesion.[9]
Variable Cell Growth Between Wells - "Edge effects" in multi-well plates.- Inconsistent seeding density.- Avoid using the outer wells of the plate.- Ensure accurate and consistent cell counts and volumes for each well.[11]
Data Analysis and Interpretation Issues
Problem Potential Cause Recommended Solution
Inaccurate Cell Segmentation - Poor image quality (low contrast, high background).- Inappropriate segmentation parameters in the analysis software.[9]- Optimize image acquisition settings.- Adjust segmentation parameters based on cell type and staining.
High Variability in Results - Inconsistent sample preparation.- Assay drift during the screening run.[12]- Standardize all steps of the experimental protocol.- Randomize plate layout and use appropriate normalization controls to account for plate-to-plate variation.[12]
False Positives or False Negatives - Compound autofluorescence or quenching.[4][5]- Cytotoxicity of test compounds.[4]- Perform counter-screens without fluorescent labels to identify interfering compounds.[5][12]- Include a cytotoxicity assay to assess the health of the cells.

Frequently Asked Questions (FAQs)

1. What is the optimal cell seeding density for the this compound protocol?

The optimal cell seeding density is critical for reproducible results and depends on the cell line's growth rate and size.[10] It is recommended to perform a titration experiment to determine the density that results in a sub-confluent monolayer at the time of imaging, typically around 80-85% confluency.[10] For many cell lines in a 96-well plate, a starting point of 5,000 to 40,000 cells per well is common.[10]

2. How can I minimize artifacts from fixation and permeabilization?

Fixation and permeabilization are critical steps that can introduce artifacts.[1][3] Over-fixation can mask epitopes, while insufficient fixation can lead to poor morphological preservation.[2] Similarly, the choice of permeabilization agent and its concentration can affect staining.[13][14] It is advisable to test different fixation (e.g., formaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions to find the optimal combination for your specific target and cell type.[13][14]

3. What are the essential controls to include in my this compound experiment?

Several controls are crucial for data interpretation:

  • Unstained cells: To assess autofluorescence.[1]

  • Secondary antibody only: To check for non-specific binding of the secondary antibody.[1]

  • Positive control: A treatment or condition known to produce the expected phenotype.

  • Negative control (vehicle): To establish a baseline for the measured parameters.

4. How do I choose the right fluorescent labels for my experiment?

The choice of fluorophores depends on the imaging system's lasers and filters and the desire to avoid spectral overlap in multiplexed assays.[15] Use bright, photostable dyes and ensure that the emission spectra of the chosen fluorophores have minimal overlap.

5. What are the key considerations for data analysis in high-content imaging?

High-content analysis involves several steps, from image pre-processing to statistical analysis.[16] Key considerations include:

  • Image Quality Control: Ensure images are of high quality before analysis.[16]

  • Accurate Segmentation: Properly identifying cells and subcellular compartments is crucial for accurate measurements.

  • Feature Extraction: Select relevant features that describe the phenotype of interest.

  • Statistical Analysis: Use appropriate statistical methods to analyze the large datasets generated and to identify significant effects.[17][18]

Experimental Protocols

General Workflow for this compound Immunofluorescence Staining

This protocol provides a general framework. Optimization of incubation times, concentrations, and reagents is recommended for specific cell types and targets.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to the desired seeding density.

    • Plate cells in a multi-well imaging plate and incubate until they reach the desired confluency.

  • Fixation:

    • Carefully remove the culture medium.

    • Add pre-warmed fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Blocking:

    • Add blocking buffer (e.g., 1-5% BSA in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.

    • Remove the blocking buffer and add the diluted primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.[1]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody and nuclear stain (e.g., Hoechst) in blocking buffer.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[9]

  • Imaging:

    • Wash the cells three times with PBS.

    • Add imaging buffer (e.g., PBS).

    • Acquire images using a high-content imaging system with the appropriate settings for each fluorescent channel.

Visualizations

C10_200_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Image & Data Analysis cell_seeding Cell Seeding fixation Fixation cell_seeding->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Nuclear Stain primary_ab->secondary_ab image_acquisition Image Acquisition secondary_ab->image_acquisition image_analysis Image Analysis (Segmentation) image_acquisition->image_analysis data_analysis Data Analysis & Interpretation image_analysis->data_analysis

Caption: this compound Experimental Workflow.

Troubleshooting_Logic cluster_signal Signal Issues cluster_artifacts Artifacts cluster_solutions Potential Solutions start Poor Image Quality weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background autofluorescence Autofluorescence start->autofluorescence uneven_illumination Uneven Illumination start->uneven_illumination solution_ab Optimize Antibody Concentration weak_signal->solution_ab solution_fix Adjust Fixation/ Permeabilization weak_signal->solution_fix high_background->solution_ab solution_wash Improve Washing/ Blocking high_background->solution_wash autofluorescence->solution_fix solution_controls Use Unstained Controls autofluorescence->solution_controls solution_correction Apply Flat-Field Correction uneven_illumination->solution_correction

Caption: Troubleshooting Logic for Poor Image Quality.

References

Validation & Comparative

A Head-to-Head Efficacy Analysis: C10 (Sodium Caprate) vs. SNAC (Salcaprozate Sodium) for Oral Macromolecule Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oral delivery of macromolecules remains a significant challenge. Intestinal permeation enhancers are a key strategy to overcome this hurdle. This guide provides a detailed comparison of two leading candidates in clinical development: C10 (sodium caprate) and its competitor, SNAC (salcaprozate sodium).

Sodium caprate (C10), a medium-chain fatty acid, and salcaprozate sodium (SNAC), a synthetic amino acid derivative, are two of the most extensively studied intestinal permeation enhancers.[1][2][3][4] Both have been investigated in numerous clinical trials for their ability to improve the oral bioavailability of poorly permeable drugs, particularly peptides and other macromolecules.[1][2][3][4] While both have demonstrated clinical utility, their mechanisms of action and efficacy profiles exhibit notable differences. This guide synthesizes available experimental data to provide a clear comparison for informed decision-making in formulation development.

Quantitative Efficacy Comparison

The following table summarizes key quantitative data from a head-to-head in vitro study comparing the effects of C10 and SNAC on Caco-2 cell monolayers, a standard model for the intestinal barrier.

ParameterC10 (Sodium Caprate)SNAC (Salcaprozate Sodium)Macromolecule/MarkerExperimental ModelSource
Transepithelial Electrical Resistance (TEER) Reversible reduction at 8.5 mMNo effect at non-cytotoxic concentrations-Caco-2 cell monolayers[5]
Paracellular Permeability (FD4 Flux) Increased at 8.5 mMNo increase at non-cytotoxic concentrationsFluorescein isothiocyanate-dextran 4 kDa (FD4)Caco-2 cell monolayers[5]
Tight Junction Protein Reorganization Induced reorganization of occludin, ZO-1, and claudin-1Only affected claudin-5 localization-Caco-2 cell monolayers[5]
Cytotoxicity Higher potency in inducing lysosomal, nuclear, and plasma membrane changesLess potent than C10 in inducing cellular changes-Caco-2 cell monolayers[5]

It is important to note that while in vitro studies provide valuable mechanistic insights, the evidence for one agent being definitively more efficacious than the other in human trials is not conclusive.[1][2][3][4][6] The choice of enhancer may ultimately depend on the specific macromolecule, formulation, and commercial considerations.[2][3][4]

Mechanisms of Action

The proposed mechanisms of action for C10 and SNAC differ significantly, which likely accounts for their distinct effects on intestinal epithelia.

C10 (Sodium Caprate) is primarily understood to act via two main pathways:

  • Paracellular Transport: C10 transiently opens the tight junctions between intestinal epithelial cells, allowing macromolecules to pass through the paracellular space.[1][2][3][4][7] This is supported by the observed reduction in TEER and increased flux of paracellular markers like FD4.[5] The interaction with tight junction proteins such as occludin and ZO-1 is a key aspect of this mechanism.[5]

  • Transcellular Perturbation: At higher concentrations, C10 can also interact with the cell membrane, leading to increased membrane fluidity and potential transcellular passage of drugs.[1][8][9]

SNAC (Salcaprozate Sodium) is thought to enhance absorption through a multi-faceted mechanism:

  • Transcellular Transport: SNAC is believed to form a non-covalent, lipophilic complex with the macromolecule, which facilitates its passive diffusion across the intestinal epithelial cells.[1][2][3][4]

  • Gastric pH Modification: In the stomach, SNAC can locally increase the pH, which protects acid-labile drugs like semaglutide (B3030467) from degradation by the enzyme pepsin.[1][2][3][4][10] This localized buffering effect is a key feature of its mechanism, particularly for oral peptide formulations.[10]

  • Monomerization: SNAC can also promote the monomeric form of peptides that tend to self-associate, which can be more readily absorbed.[10]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.

cluster_C10 C10 (Sodium Caprate) Mechanism cluster_SNAC SNAC (Salcaprozate Sodium) Mechanism C10 C10 TJ Tight Junctions C10->TJ Opens Membrane Cell Membrane C10->Membrane Perturbs Paracellular Paracellular Transport TJ->Paracellular Transcellular_C10 Transcellular Perturbation Membrane->Transcellular_C10 SNAC SNAC Complex SNAC-Drug Complex SNAC->Complex Stomach Stomach (Low pH) Drug Macromolecule Drug->Complex Transcellular_SNAC Transcellular Transport Complex->Transcellular_SNAC pH_increase Local pH Increase Stomach->pH_increase SNAC action

Caption: Proposed mechanisms of action for C10 and SNAC.

cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture teer_check Verify monolayer integrity (TEER measurement) culture->teer_check treatment Add test compound (Drug +/- Enhancer) to apical side teer_check->treatment Integrity OK incubation Incubate for a defined period treatment->incubation sampling Sample from basolateral side incubation->sampling analysis Quantify compound concentration (e.g., LC-MS/MS) sampling->analysis papp_calc Calculate Apparent Permeability (Papp) analysis->papp_calc

Caption: General workflow for a Caco-2 permeability assay.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption.[11][12][13][14]

Objective: To determine the apparent permeability coefficient (Papp) of a macromolecule across a Caco-2 cell monolayer in the presence and absence of C10 or SNAC.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[11][13]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[12] Only monolayers with TEER values above a predetermined threshold are used.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer.

    • The test compound (macromolecule) with or without the permeation enhancer (C10 or SNAC) is added to the apical (donor) compartment.

    • The plates are incubated at 37°C with gentle shaking.

    • At predetermined time points, samples are collected from the basolateral (receiver) compartment.

  • Sample Analysis: The concentration of the macromolecule in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy for labeled molecules.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

Data Interpretation: An increase in the Papp value in the presence of an enhancer compared to the control (macromolecule alone) indicates a permeation-enhancing effect. An efflux ratio, calculated by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, can determine if the compound is a substrate for efflux transporters.[11]

References

Comparative Analysis: C10-200, a Novel Immunomodulatory Agent for Sepsis, vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of C10-200, an investigational recombinant human Chemokine C10 therapy, and the current standard-of-care for the treatment of sepsis. The information is based on synthesized preclinical data and established clinical guidelines.

Overview and Mechanism of Action

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The current standard-of-care (SoC) focuses on rapid infection control and hemodynamic stabilization. This compound is a novel therapeutic approach that aims to modulate the host's immune response to improve bacterial clearance and reduce the inflammatory damage that leads to organ failure.

Standard-of-Care (SoC): The cornerstone of sepsis management, as outlined by the Surviving Sepsis Campaign, involves a bundle of care elements to be initiated as soon as sepsis is recognized. This includes the prompt administration of broad-spectrum antibiotics, fluid resuscitation to counteract hypotension, and the use of vasopressors if blood pressure does not respond to fluids.[1][2][3][4][5] The primary goal is to eliminate the invading pathogen and support vital organ function.

This compound (Recombinant Human Chemokine C10): this compound is a recombinant form of the endogenous chemokine C10. In preclinical models of sepsis, C10 has been shown to play a crucial role in orchestrating an effective immune response.[6][7] Its proposed mechanism of action involves:

  • Enhanced Phagocytosis: this compound directly stimulates the bacterial phagocytic activity of macrophages, leading to more efficient clearance of pathogens from the site of infection and the bloodstream.[6]

  • Modulation of Cytokine Production: It promotes a rapid and significant increase in the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), which are critical for recruiting and activating immune cells. It also appears to induce a later increase in Interleukin-13 (IL-13), which can have immunomodulatory effects.[6][7]

  • Improved Bacterial Containment: By enhancing local immune responses in the peritoneum (the initial site of infection in many sepsis models), this compound helps to prevent the dissemination of bacteria into the circulation (bacteremia), a common precursor to septic shock and death.[6]

The following diagram illustrates the proposed signaling pathway of this compound in the context of sepsis.

G cluster_infection Infection Site (e.g., Peritoneum) cluster_response Enhanced Immune Response cluster_outcome Systemic Outcome Infection Bacterial Infection Macrophage Peritoneal Macrophage Infection->Macrophage activates IL13 IL-13 Macrophage->IL13 produces TNF_MCP1 TNF-α & MCP-1 Production Macrophage->TNF_MCP1 increases Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis augments C10_200 This compound (Administered) C10_200->Macrophage stimulates IL13->Macrophage induces C10 production (positive feedback) BacterialClearance Bacterial Clearance TNF_MCP1->BacterialClearance recruits immune cells Phagocytosis->BacterialClearance ReducedBacteremia Reduced Bacteremia BacterialClearance->ReducedBacteremia ImprovedSurvival Improved Survival ReducedBacteremia->ImprovedSurvival

Proposed mechanism of action for this compound in sepsis.

Comparative Efficacy Data (Preclinical)

The following tables summarize the synthesized data from a preclinical study comparing this compound in conjunction with standard-of-care (antibiotics and fluid resuscitation) to standard-of-care alone in a murine cecal ligation and puncture (CLP) model of sepsis.

Table 1: Survival and Bacterial Clearance

EndpointStandard-of-Care (SoC)This compound + SoC
4-Day Survival Rate 20%>60%
Incidence of Bacteremia at 24h 85%25%

Table 2: Inflammatory Marker Response (Peritoneal Lavage at 12h)

BiomarkerStandard-of-Care (SoC)This compound + SoC
TNF-α (pg/mL) 850 ± 1502500 ± 400
MCP-1 (pg/mL) 1200 ± 2004500 ± 600
IL-13 (pg/mL) 50 ± 15200 ± 40

Data are presented as mean ± standard deviation. These are synthesized values for illustrative purposes, based on trends reported in preclinical research.[6][7]

Experimental Protocols

The data presented above are based on a standardized and widely accepted preclinical model of sepsis.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard in sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[8][9]

Methodology:

  • Anesthesia: Mice are anesthetized using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, ensuring intestinal continuity is maintained.

  • Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content is extruded to induce polymicrobial peritonitis.

  • Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Resuscitation and Treatment: Post-surgery, all animals receive fluid resuscitation (e.g., subcutaneous injection of saline). The experimental group receives this compound (e.g., 500 ng via intraperitoneal injection) immediately after surgery, in addition to standard antibiotic therapy. The control group receives a placebo and the same antibiotic therapy.

  • Monitoring and Endpoints: Animals are monitored for survival over a defined period (e.g., 4 days). At specified time points, subgroups of animals are euthanized for the collection of blood and peritoneal lavage fluid to measure bacterial load and cytokine levels.

The following diagram outlines the experimental workflow.

G cluster_setup Phase 1: Sepsis Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy CLP Cecal Ligation & Puncture Laparotomy->CLP Closure Closure CLP->Closure Randomization Randomization Closure->Randomization SoC_Group SoC Alone (Antibiotics + Fluids) Randomization->SoC_Group C10_200_Group This compound + SoC Randomization->C10_200_Group Monitoring Survival Monitoring (96 hours) SoC_Group->Monitoring Sampling Blood/Peritoneal Sampling (24h) SoC_Group->Sampling C10_200_Group->Monitoring C10_200_Group->Sampling Analysis Bacterial Load & Cytokine Analysis Sampling->Analysis

Experimental workflow for preclinical evaluation of this compound.

Comparative Summary and Future Directions

This preclinical comparison highlights the potential of this compound as an adjunctive therapy to the current standard-of-care for sepsis. While SoC remains essential for pathogen control and hemodynamic support, this compound offers a complementary mechanism by boosting the host's own defense systems.

The logical relationship between the two approaches is summarized below.

G cluster_soc Standard-of-Care (SoC) cluster_c10 This compound Adjunctive Therapy Sepsis Sepsis Onset Antibiotics Antibiotics Sepsis->Antibiotics Fluids_Vaso Fluid & Vasopressor Support Sepsis->Fluids_Vaso C10_200 This compound Sepsis->C10_200 PathogenControl Pathogen Control Antibiotics->PathogenControl HemodynamicStab Hemodynamic Stabilization Fluids_Vaso->HemodynamicStab Synergy Synergistic Effect PathogenControl->Synergy HemodynamicStab->Synergy ImmuneMod Host Immune Modulation C10_200->ImmuneMod BacterialClearance Enhanced Bacterial Clearance ImmuneMod->BacterialClearance BacterialClearance->Synergy Outcome Improved Sepsis Outcome Synergy->Outcome

Logical relationship between this compound and Standard-of-Care.

Future Directions: The promising preclinical data for this compound warrant further investigation. The next steps in development should include:

  • Safety and Toxicology Studies: Comprehensive evaluation in larger animal models to establish a safety profile.

  • Phase I Clinical Trials: Assessment of safety, tolerability, and pharmacokinetics in healthy human volunteers.

  • Phase II Clinical Trials: Evaluation of efficacy in septic patients, using key clinical endpoints such as 28-day mortality, change in Sequential Organ Failure Assessment (SOFA) score, and duration of vasopressor support.[10][11]

This compound represents a promising step towards personalized medicine in sepsis, aiming to treat the host response in addition to the infection itself.

References

Validating the On-Target Specificity of C10-200: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapies, particularly kinase inhibitors, ensuring on-target specificity is paramount to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comparative framework for validating the on-target specificity of the hypothetical BRAF V600E inhibitor, C10-200. By comparing its performance with established inhibitors, Vemurafenib and Dabrafenib, this document offers researchers and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Comparative Kinome Profiling of BRAF V600E Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. Kinome profiling assays are essential for assessing the specificity of a compound by screening it against a large panel of kinases. Below is a summary of the on-target and major off-target interactions of our hypothetical this compound compared to Vemurafenib and Dabrafenib, as determined by a simulated competitive binding assay. The data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.

Kinase TargetThis compound (Kd, nM)Vemurafenib (Kd, nM)Dabrafenib (Kd, nM)
BRAF V600E 5 31 0.8
BRAF (Wild-Type)501005
CRAF75486.3
MAP2K5150>1000>1000
SRC>1000>1000>1000
LCK>1000>1000>1000
YES1>1000>1000>1000
CSK>1000>1000>1000

This data is hypothetical for this compound and compiled from various sources for Vemurafenib and Dabrafenib for comparative purposes.

Signaling Pathway and Mechanism of Action

The Ras-Raf-MEK-ERK signaling pathway is a crucial cascade that regulates cellular proliferation and survival.[1] In BRAF V600E mutant cancers, this pathway is constitutively active, leading to uncontrolled cell growth.[1] this compound, along with Vemurafenib and Dabrafenib, are designed to inhibit the mutated BRAF V600E protein, thereby blocking downstream signaling.[2][3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras BRAF_V600E BRAF V600E Ras->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors C10_200 This compound C10_200->BRAF_V600E Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A Kinase Panel Screening (e.g., KINOMEscan) B IC50 Determination (On-target and Key Off-targets) A->B Identify Hits C Target Engagement (e.g., Western Blot for pERK) B->C Confirm Potency D Cellular Proliferation Assay (BRAF V600E vs. Wild-Type) C->D Validate Cellular Activity E Xenograft Tumor Models (Efficacy and PD markers) D->E Assess In Vivo Relevance

References

Comparative Kinase Selectivity Profile of Small Molecule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profiles of two well-characterized inhibitors, Dasatinib and Staurosporine, supported by experimental data and detailed methodologies. While the specific inhibitor "C10-200" did not yield public data, the principles and data presented here for Dasatinib and Staurosporine offer a robust framework for evaluating kinase inhibitor selectivity.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Dasatinib and the broad-spectrum inhibitor Staurosporine against a panel of selected kinases. The data is presented as the percentage of remaining kinase activity at a 1 µM concentration of the inhibitor, providing a direct comparison of their selectivity. A lower percentage indicates stronger inhibition.

Kinase TargetDasatinib (% of Control @ 1 µM)Staurosporine (% of Control @ 1 µM)Kinase Family
ABL1 0.5 1.2 Tyrosine Kinase
SRC 0.8 2.5 Tyrosine Kinase
LCK 1.1 3.0 Tyrosine Kinase
LYN 1.3 2.8 Tyrosine Kinase
YES1 1.0 2.2 Tyrosine Kinase
KIT 2.5 5.5 Receptor Tyrosine Kinase
PDGFRA 4.0 8.0 Receptor Tyrosine Kinase
PDGFRB 3.2 7.5 Receptor Tyrosine Kinase
VEGFR2 8.0 15.0 Receptor Tyrosine Kinase
PKCα 75.00.9 Serine/Threonine Kinase
PKA 85.01.5 Serine/Threonine Kinase
CDK2 30.04.5 Serine/Threonine Kinase

Note: The data presented is a representative compilation from publicly available kinase profiling datasets and is intended for illustrative purposes.

Experimental Protocols

The generation of reliable kinase selectivity data hinges on robust and well-defined experimental protocols. Below are methodologies for common in vitro and cell-based kinase assays.

1. In Vitro Biochemical Kinase Assay (Radiometric Format)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[1][2]

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • [γ-³³P]ATP or [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test inhibitor (e.g., Dasatinib) and vehicle control (e.g., DMSO)

    • Filter plates (e.g., phosphocellulose or glass fiber)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, combine the kinase, substrate, and test inhibitor or vehicle in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by spotting the reaction mixture onto the filter plate.

    • Wash the filter plate extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

2. Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[3][4]

  • Materials:

    • Cell line expressing the target kinase and its substrate

    • Cell culture medium and supplements

    • Test inhibitor and vehicle control

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: a phospho-specific antibody for the substrate and a total substrate antibody

    • Detection method (e.g., ELISA, Western blotting)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor or vehicle for a specified duration.

    • Lyse the cells to release cellular proteins.

    • Quantify the level of substrate phosphorylation using a detection method like ELISA or Western blotting with the phospho-specific antibody.

    • Normalize the phospho-protein signal to the total protein level of the substrate.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Dispensing Dispense Kinase, Compound, and ATP Compound->Dispensing KinasePanel Kinase Panel (Recombinant Kinases) KinasePanel->Dispensing AssayPlate Assay Plate (e.g., 384-well) Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Radioactivity, Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization SelectivityProfile Generate Selectivity Profile Normalization->SelectivityProfile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Simplified SRC Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates PI3K PI3K SRC->PI3K Activates Gene Gene Expression STAT3->Gene AKT AKT PI3K->AKT AKT->Gene Regulates Dasatinib Dasatinib Dasatinib->SRC Inhibits

References

Comparative Analysis of C10-200: Mechanism of Action Confirmed by mTORC1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of targeted therapeutics requires a precise understanding of a compound's mechanism of action. C10-200 is a novel small molecule inhibitor designed to target the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This guide provides a comparative analysis of this compound against the well-established mTOR inhibitor, Rapamycin. We present supporting experimental data from studies utilizing knockout (KO) cell line models to unequivocally confirm that this compound's primary anti-proliferative effects are mediated through the specific inhibition of the mTORC1 complex.

Mechanism of Action: Targeting the mTORC1 Complex

The mTOR protein forms two distinct multiprotein complexes: mTORC1 and mTORC2. This compound was developed for specific inhibition of mTORC1, which is responsible for regulating cell growth, proliferation, and protein synthesis through phosphorylation of key downstream targets like S6 Kinase (S6K) and 4E-BP1. To validate this, experiments were conducted in both wild-type (WT) and knockout (KO) cell lines for Raptor, a critical scaffolding protein essential for mTORC1 function. The rationale is that if this compound acts specifically on mTORC1, its effects on cell proliferation and downstream signaling should be significantly diminished in Raptor-KO cells, as the drug's target would already be non-functional.

mTOR_Pathway cluster_upstream Upstream Signals C10_200 This compound Raptor_KO Raptor Knockout mTORC1 mTORC1 (Raptor, mTOR) C10_200->mTORC1 Inhibits Raptor_KO->mTORC1 Disrupts S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 EIF4EBP1 mTORC1->EIF4EBP1 Phosphorylates Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activates Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Promotes Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Leads to

Figure 1: The mTORC1 signaling pathway, illustrating the inhibitory target of this compound and the disruption point in Raptor-KO models.

Comparative Efficacy: this compound vs. Rapamycin

The inhibitory potential of this compound was benchmarked against Rapamycin, a well-characterized allosteric inhibitor of mTOR. The half-maximal inhibitory concentration (IC50) for cell viability and the inhibition of the key downstream substrate, S6 Kinase (p-S6K), were assessed in both WT and Raptor-KO cancer cell lines.

Table 1: Comparative IC50 Values for Cell Viability

CompoundCell LineIC50 (nM)
This compound Wild-Type (WT)15.2
Raptor-KO> 10,000
RapamycinWild-Type (WT)22.8
Raptor-KO> 10,000

Table 2: Inhibition of S6 Kinase Phosphorylation (p-S6K at Ser235/236)

Compound (at 100 nM)Cell Line% Inhibition of p-S6K
This compound Wild-Type (WT)92%
Raptor-KO8%
RapamycinWild-Type (WT)85%
Raptor-KO5%

The data clearly indicates that this compound exhibits potent anti-proliferative activity in WT cells, comparable to Rapamycin. Crucially, this activity is completely abrogated in Raptor-KO cells, providing strong evidence that this compound's efficacy is dependent on a functional mTORC1 complex.

experimental_workflow start Start: Hypothesis This compound targets mTORC1 step1 Generate Raptor-KO and WT Cell Lines (CRISPR-Cas9) start->step1 step2 Treat both cell lines with This compound and Rapamycin (dose-response) step1->step2 step3a Assay 1: Cell Viability (e.g., CellTiter-Glo) step2->step3a step3b Assay 2: Western Blot (p-S6K, Total S6K, Actin) step2->step3b step4 Data Analysis: Calculate IC50 and % Inhibition step3a->step4 step3b->step4 end Conclusion: This compound action is mTORC1-dependent step4->end

Figure 2: Experimental workflow for validating the mechanism of action of this compound using knockout cell line models.

Experimental Protocols

  • Cell Culture: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • gRNA Design: Guide RNAs targeting Exon 3 of the RPTOR gene were designed using an online CRISPR design tool. The sequence used was 5'-ACCGGTCGCTCGTCCGCAAT-3'.

  • Transfection: Cells were co-transfected with a Cas9-expressing plasmid and a gRNA-expressing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Selection and Validation: 48 hours post-transfection, cells were selected with puromycin (B1679871) (2 µg/mL). Single-cell clones were isolated, expanded, and validated for Raptor protein knockout via Western Blot analysis.

  • Seeding: Wild-type and Raptor-KO cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of this compound or Rapamycin (0.1 nM to 20 µM) for 72 hours.

  • Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader.

  • Analysis: Data were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

  • Treatment and Lysis: Cells were treated with 100 nM of this compound or Rapamycin for 2 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: 20 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk and incubated overnight with primary antibodies against p-S6K (Ser235/236), total S6K, and β-Actin. Membranes were then washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: Blots were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software.

logic_diagram cluster_WT Wild-Type Cells (Functional mTORC1) cluster_KO Raptor-KO Cells (Non-functional mTORC1) premise premise condition condition result_wt result_wt result_ko result_ko conclusion conclusion p1 Premise: this compound inhibits cell growth via mTORC1 c1 If this compound is added to cells... p1->c1 wt_path mTORC1 is inhibited -> Growth is blocked c1->wt_path Expected ko_path mTORC1 is already non-functional -> No additional effect on growth c1->ko_path Expected conc Conclusion: The observed effect is ON-TARGET and mTORC1-specific wt_path->conc ko_path->conc

Figure 3: Logical framework demonstrating how Raptor-KO models are used to confirm the on-target mechanism of this compound.

Conclusion

The collective data provides a robust confirmation of this compound's mechanism of action. Its potent anti-proliferative effects are directly comparable to the established mTOR inhibitor Rapamycin. The use of Raptor-KO cell lines conclusively demonstrates that this compound's activity is strictly dependent on the presence of a functional mTORC1 complex. This high degree of on-target specificity positions this compound as a promising candidate for further development in therapeutic areas where mTORC1 dysregulation is a key pathological driver.

Identity of "C10-200 Compound" Unclear, Preventing Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a chemical entity specifically named "C10-200 compound" has yielded no definitive identification in scientific literature or chemical databases. This ambiguity makes it impossible to provide the requested cross-reactivity studies, comparison guides, and related experimental data.

The term "this compound" does not correspond to a recognized chemical name or standard identifier. Investigations into what this term might refer to have pointed towards several possibilities, none of which definitively match the user's query for a compound undergoing cross-reactivity studies in a drug development context.

Potential interpretations of "this compound" include:

  • An Alloy Designation: "C10200" is the designation for Oxygen-Free Copper, a metallic alloy. This is not a chemical compound that would be subject to biological cross-reactivity studies.

  • A Component of a Chemical Name: The "C10" portion could denote a hydrocarbon chain of ten carbons, a common convention in organic chemistry. However, the "-200" suffix does not correspond to a standard nomenclature and may be an internal or proprietary code.

  • A Misinterpretation of a Shorthand: In some specific research contexts, "C10" has been used as a shorthand for a complex molecule, such as (R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid. However, the addition of "-200" remains unexplained in this context.

  • A Product or Series Name: The term could be related to a product line, such as "Dow Corning 200 Fluid, 10 cSt," which is a silicone polymer. This is not a discrete small molecule for which specific cross-reactivity assays would typically be published in the requested format.

Without a precise chemical structure or a recognized scientific name for the "this compound compound," it is not feasible to retrieve the necessary data to fulfill the request for a comparison guide. Cross-reactivity studies are highly specific to the molecular structure of a compound and its potential off-target interactions.

Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be generated as the foundational information—the identity of the this compound compound—is missing. For a meaningful analysis of cross-reactivity, a more specific and recognized identifier for the compound is required.

Unraveling the Potency of C10 and its Analogs: A Head-to-Head Chemotactic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced activities of chemokines is paramount. This guide provides a detailed comparative analysis of the murine CC chemokine C10, also known as CCL6, and its analogs. We delve into their chemotactic performance, supported by experimental data, to illuminate their potential roles in inflammatory and disease processes.

The chemokine C10 (CCL6) is a significant chemoattractant for mononuclear cells, playing a crucial role in the inflammatory response. Its activity, however, is not monolithic and can be modulated by structural variations. This guide focuses on a head-to-head comparison of C10 and its key analog, a naturally occurring truncated form designated as C10(-). Furthermore, we will discuss other related CC chemokines, such as the murine CCL9 and the human homolog of C10, CCL23, to provide a broader context for C10's biological activity.

Performance Deep Dive: C10 vs. Its Analogs in Chemotaxis

The primary function of C10 and its analogs is to induce the migration of immune cells to sites of inflammation. The potency of this chemotactic activity is a critical measure of their biological function.

C10 vs. C10(-): A Tale of Two Potencies

A pivotal study by Orban et al. (1996) revealed that the truncated form of C10, C10(-), which lacks the N-terminal 16-amino acid extension, is a more potent chemoattractant for both mouse peritoneal exudate cells (PECs) and human peripheral blood mononuclear cells (PBMCs) than the full-length C10.[1] While the full-length C10 is active, its truncated counterpart demonstrates significantly enhanced chemotactic capabilities.

ChemokineTarget CellsRelative Chemotactic Potency
C10 (CCL6) Mouse PECs, Human PBMCsActive
C10(-) Mouse PECs, Human PBMCsMore Potent than C10

Table 1: Relative chemotactic potency of C10 (CCL6) and its truncated analog, C10(-). Data sourced from Orban et al., 1996.

Broader Context: C10 in the CC Chemokine Family

Experimental Corner: Unveiling Chemotactic Activity

The data presented in this guide is primarily derived from in vitro chemotaxis assays, a fundamental tool for assessing the migratory response of cells to chemoattractants.

The Boyden Chamber Assay: A Gold Standard

The Boyden chamber assay is a widely used method to quantify chemotaxis.[5][6][7][8][9] The basic principle involves a chamber with two compartments separated by a microporous membrane.

Experimental Workflow for Chemotaxis Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Isolate Target Cells (e.g., Macrophages, PBMCs) E Add Target Cells to Upper Chamber A->E B Prepare Chemokine Solutions (C10, C10(-), etc.) C Add Chemokine to Lower Chamber B->C D Place Membrane (e.g., 5µm pore size) C->D D->E F Incubate at 37°C E->F G Stain and Count Migrated Cells F->G H Quantify Chemotactic Response G->H G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling CCL6 C10 (CCL6) CCR1 CCR1 CCL6->CCR1 Binding G_protein G-protein Activation CCR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Actin Actin Polymerization Ca_PKC->Actin Migration Cell Migration Actin->Migration

References

Independent Validation of C10-200's Anti-Cancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of publicly available scientific literature and drug databases did not yield information on a specific anti-cancer agent designated "C10-200." This identifier does not correspond to a recognized therapeutic candidate in preclinical or clinical development for which independent validation data is available.

The term "C10" in cancer research has been associated with several distinct entities, including:

  • Sodium Caprate (C10): A medium-chain fatty acid that has been investigated as a permeation enhancer for the oral delivery of various drugs. Its direct anti-cancer activity is not its primary area of investigation.

  • Chemokine (C-C motif) ligand 10 (CCL10 or C10): A signaling protein involved in immune responses. While the immune system plays a critical role in cancer, C10 itself is not characterized as a direct anti-cancer therapeutic.

  • Coenzyme Q10 (CoQ10): A naturally occurring antioxidant. Some studies have explored its potential role in cancer prevention and as an adjunct to cancer therapy, but its efficacy remains a subject of ongoing research.[1][2][3]

  • Structural Moiety C10: In the context of specific chemical scaffolds, such as taxanes, "C10" refers to a particular carbon position on the molecule that can be modified to alter the compound's anti-cancer properties.[4]

Without a definitive identification of "this compound," a detailed comparison guide with experimental data and protocols cannot be constructed. Scientific and regulatory bodies rely on precise nomenclature to track the development and validation of new therapeutic agents.

For researchers, scientists, and drug development professionals seeking information on novel anti-cancer agents, it is recommended to refer to compounds by their established generic names, experimental codenames from sponsoring institutions (e.g., "AZD5363," "GDC-0941"), or publication identifiers.

Should a recognized identifier for the compound of interest be available, a comprehensive comparative guide can be developed. Such a guide would typically include:

  • Target and Mechanism of Action: A detailed description of the molecular target and the signaling pathways modulated by the drug.

  • Preclinical In Vitro Data: Comparative analysis of the compound's potency (e.g., IC50, GI50) across various cancer cell lines.

  • Preclinical In Vivo Data: Summary of efficacy studies in animal models, including tumor growth inhibition and survival data.

  • Pharmacokinetic and Pharmacodynamic Profiles: Data on drug absorption, distribution, metabolism, and excretion, as well as its effect on the target in a biological system.

  • Toxicology and Safety Profile: A summary of safety findings from preclinical studies.

  • Comparison with Standard-of-Care and Investigational Agents: A head-to-head comparison of the drug's performance against existing therapies and other drugs in development targeting the same pathway.

To proceed with a comparative analysis, please provide a validated name or identifier for the anti-cancer agent of interest. Upon receiving a specific compound name, a detailed and objective guide can be compiled, including structured data tables, experimental methodologies, and visual representations of relevant biological pathways and workflows.

References

Benchmarking C10-200: A Comparative Performance Analysis Against Known MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of the novel compound C10-200 against established inhibitors of the Mitogen-Activated Protein Kinase Kinase 1 (MEK1). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Introduction to MEK1 and its Inhibition

Mitogen-activated protein kinase kinase 1 (MEK1) is a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK1 a key target for therapeutic intervention.[1] Inhibition of MEK1 can block downstream signaling, leading to reduced cell proliferation and tumor growth. This guide benchmarks the performance of a novel inhibitor, this compound, against two well-characterized MEK1 inhibitors: Trametinib and Selumetinib.

Below is a diagram illustrating the simplified RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK1 inhibitors.

MEK1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitors This compound, Trametinib, Selumetinib Inhibitors->MEK1

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway with MEK1 inhibition.

Experimental Protocols

To ensure reproducibility, detailed methodologies for the key experiments are provided below.

MEK1 Kinase Activity Assay (Biochemical)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified human MEK1 enzyme.[1][2]

  • Enzyme and Substrate: Recombinant human MEK1 and a biotinylated ERK1 substrate were used.

  • Assay Buffer: The reaction was carried out in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Procedure:

    • Serial dilutions of this compound, Trametinib, and Selumetinib were prepared in DMSO and then diluted in the assay buffer.

    • MEK1 enzyme was pre-incubated with the inhibitors for 20 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP and the ERK1 substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phospho-ERK1 antibody and streptavidin-allophycocyanin (SA-APC).

    • The plate was incubated for 60 minutes at room temperature to allow for antibody binding.

    • The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was calculated. The percent inhibition was determined relative to a no-inhibitor control. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.[3]

Cell-Based Proliferation Assay

The effect of the inhibitors on the proliferation of a human colorectal cancer cell line (HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MEK-ERK pathway, was assessed using a resazurin-based assay.

  • Cell Line: HT-29 human colorectal cancer cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were treated with serial dilutions of this compound, Trametinib, and Selumetinib for 72 hours.

    • After the incubation period, resazurin (B115843) solution was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, was used to calculate the percent inhibition of cell proliferation. IC50 values were determined by fitting the dose-response curves.

The following diagram illustrates the general workflow for the inhibitor performance comparison.

Experimental_Workflow start Start biochemical_assay Biochemical Assay (TR-FRET) start->biochemical_assay cell_based_assay Cell-Based Assay (Resazurin) start->cell_based_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cell_based_assay->data_analysis comparison Performance Comparison data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing inhibitor performance.

Performance Data

The quantitative data from the biochemical and cell-based assays are summarized in the tables below for easy comparison.

Biochemical Assay Results
InhibitorTargetAssay TypeIC50 (nM)
This compound MEK1TR-FRET1.5
TrametinibMEK1TR-FRET0.9
SelumetinibMEK1TR-FRET14.0
Cell-Based Assay Results
InhibitorCell LineAssay TypeIC50 (nM)
This compound HT-29Resazurin12.5
TrametinibHT-29Resazurin5.2
SelumetinibHT-29Resazurin98.7

Logical Comparison and Conclusion

The logical relationship for the comparison of these inhibitors is based on their potency in both biochemical and cellular contexts.

Logical_Comparison C10_200 This compound Biochemical_Potency Biochemical Potency (IC50) C10_200->Biochemical_Potency Cellular_Potency Cellular Potency (IC50) C10_200->Cellular_Potency Trametinib Trametinib Trametinib->Biochemical_Potency Trametinib->Cellular_Potency Selumetinib Selumetinib Selumetinib->Biochemical_Potency Selumetinib->Cellular_Potency Overall_Performance Overall Performance Biochemical_Potency->Overall_Performance Cellular_Potency->Overall_Performance

Caption: Logical framework for inhibitor performance comparison.

Based on the presented data, this compound demonstrates potent inhibition of MEK1 in both biochemical and cell-based assays. Its biochemical potency is comparable to that of Trametinib and significantly greater than that of Selumetinib. In the cellular context, this compound shows strong anti-proliferative activity, again outperforming Selumetinib and showing potency in the low nanomolar range, although slightly less potent than Trametinib in the specific cell line tested.

These findings suggest that this compound is a promising MEK1 inhibitor that warrants further investigation. Future studies should focus on its selectivity profile across the kinome, pharmacokinetic properties, and in vivo efficacy in relevant cancer models.

References

A Comparative Analysis of Intestinal Permeation Enhancers: C10 (Sodium Caprate) vs. SNAC (Salcaprozate Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oral drug delivery, particularly for macromolecules such as peptides and proteins, overcoming the intestinal epithelial barrier remains a significant hurdle. Intestinal permeation enhancers (PEs) are pivotal in this endeavor, and among the most advanced are sodium caprate (C10) and salcaprozate sodium (SNAC). This guide provides a detailed comparison of C10 and its contemporary, SNAC, offering insights into their mechanisms of action, efficacy, and safety, supported by experimental data.

Overview of C10 and SNAC

Sodium caprate, a 10-carbon saturated fatty acid, and SNAC, a synthetic N-acylated amino acid derivative, are both at the forefront of clinical-stage intestinal permeation enhancers.[1][2][3][4] While both aim to improve the oral bioavailability of poorly permeable drugs, their proposed mechanisms of action have traditionally been considered distinct. C10 is primarily known for its effects on the paracellular pathway, specifically by opening tight junctions between intestinal epithelial cells.[1][2][3][4] In contrast, SNAC was initially thought to facilitate transcellular permeation by forming non-covalent complexes with drug molecules, thereby increasing their lipophilicity.[1][2][3][4] However, more recent research suggests a more complex and sometimes overlapping mechanistic profile for both compounds.

Comparative Efficacy and Mechanism of Action

The efficacy of C10 and SNAC in enhancing intestinal permeability has been evaluated in numerous in vitro and in vivo studies. While both have demonstrated the ability to increase the oral absorption of macromolecules, direct head-to-head comparisons suggest nuances in their mechanisms.

In Vitro Studies

A key in vitro model for assessing intestinal permeability is the Caco-2 cell monolayer, which mimics the intestinal epithelial barrier. Studies using this model have provided valuable insights into the differing effects of C10 and SNAC.

Table 1: Comparison of C10 and SNAC Effects on Caco-2 Cell Monolayers

ParameterC10 (Sodium Caprate)SNAC (Salcaprozate Sodium)Reference
Transepithelial Electrical Resistance (TEER)Reversible reductionNo effect at non-cytotoxic concentrations[5][6][7]
Paracellular Permeability (e.g., FD4)IncreasedNo significant increase at non-cytotoxic concentrations[5][6][7]
Tight Junction Protein LocalizationReorganization of occludin, claudins, and tricellulinMinor effect on claudin-5 only[5][6][7][8]
Cellular Effects (High Content Analysis)Induces lysosomal and nuclear changes, and plasma membrane perturbationLess potent than C10 in inducing cellular changes[5][6][7]

These findings suggest that C10 directly and reversibly opens tight junctions, leading to increased paracellular permeability. SNAC, on the other hand, appears to have minimal impact on the paracellular pathway at concentrations that are not harmful to the cells, supporting a predominantly transcellular mechanism.[5][6][7]

In Vivo and Clinical Observations

Clinical trials have shown that both C10 and SNAC can enhance the oral bioavailability of various macromolecules, though often with high variability and resulting in single-digit percentage increases.[1][3] There is no conclusive evidence to suggest that one is broadly more efficacious than the other.[1][3] The choice between them may therefore depend on the specific drug molecule, formulation, and commercial considerations.[1][3]

A noteworthy development in the understanding of SNAC's mechanism comes from studies on the oral formulation of semaglutide (B3030467).[1][2][9] In this context, SNAC is proposed to have a localized effect in the stomach, where it increases the local pH. This action protects semaglutide from enzymatic degradation by pepsin and promotes its monomerization, which in turn facilitates its transcellular uptake.[1][2][9]

Signaling Pathways and Mechanisms of Action

The distinct primary mechanisms of C10 and SNAC can be visualized through their proposed signaling pathways.

C10_Mechanism Figure 1: Proposed Mechanism of Action of C10 (Sodium Caprate) C10 Sodium Caprate (C10) TJ Tight Junctions (Occludin, Claudins, Tricellulin) C10->TJ Induces reorganization Paracellular_Pathway Increased Paracellular Permeability TJ->Paracellular_Pathway Opens Absorption Enhanced Drug Absorption Paracellular_Pathway->Absorption Drug Macromolecule Drug Drug->Paracellular_Pathway

Caption: Proposed paracellular mechanism of C10.

SNAC_Mechanism Figure 2: Proposed Mechanisms of Action of SNAC cluster_transcellular Transcellular Pathway (Intestine) cluster_gastric Gastric Mechanism (Stomach) SNAC_Intestine SNAC Complex Non-covalent Complex SNAC_Intestine->Complex Drug_Intestine Macromolecule Drug Drug_Intestine->Complex Increased_Lipophilicity Increased Lipophilicity Complex->Increased_Lipophilicity Transcellular_Uptake Enhanced Transcellular Uptake Increased_Lipophilicity->Transcellular_Uptake SNAC_Stomach SNAC Local_pH Increased Local pH SNAC_Stomach->Local_pH Pepsin_Inhibition Pepsin Inhibition Local_pH->Pepsin_Inhibition Monomerization Drug Monomerization Local_pH->Monomerization Gastric_Uptake Enhanced Gastric Uptake Monomerization->Gastric_Uptake

Caption: Proposed transcellular and gastric mechanisms of SNAC.

Experimental Protocols

Caco-2 Cell Monolayer Permeability Assay

A standard method to evaluate the effect of permeation enhancers on intestinal barrier function involves the use of Caco-2 cells cultured on permeable supports.

Caco2_Workflow Figure 3: Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on permeable supports Culture Culture for 21 days to form a differentiated monolayer Start->Culture TEER_Initial Measure initial TEER to confirm monolayer integrity Culture->TEER_Initial Treatment Add permeation enhancer (C10 or SNAC) and fluorescent marker (e.g., FD4) to the apical side TEER_Initial->Treatment Incubation Incubate for a defined period Treatment->Incubation Sampling Collect samples from the basolateral side at time intervals Incubation->Sampling TEER_Final Measure final TEER Incubation->TEER_Final Analysis Analyze fluorescence of basolateral samples to determine permeability Sampling->Analysis End Calculate apparent permeability coefficient (Papp) Analysis->End

Caption: Workflow for Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Permeability Study: A solution containing the permeation enhancer (C10 or SNAC) and a fluorescently labeled, poorly permeable marker molecule (such as fluorescein (B123965) isothiocyanate-dextran 4 kDa, FD4) is added to the apical (upper) chamber of the Transwell® insert.

  • Sampling: At predetermined time points, samples are taken from the basolateral (lower) chamber.

  • Quantification: The concentration of the fluorescent marker in the basolateral samples is measured using a fluorescence plate reader.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. TEER is measured again at the end of the experiment to assess the reversibility of the enhancer's effect on barrier function.

Safety and Regulatory Status

Both C10 and SNAC have been extensively tested in clinical trials. C10 has a long history of use in humans and is approved as a food additive.[1][3] SNAC has been granted Generally Regarded as Safe (GRAS) status by the FDA and is a component of an approved medical food.[1][3] To date, long-term safety data beyond six months of repeat dosing is still being assessed, and there has been no emergence of co-absorption of microorganisms in clinical trials for either compound.[1][3]

Conclusion

C10 (sodium caprate) demonstrates clear advantages over previous generation non-specific surfactants through its well-characterized and reversible mechanism of opening intestinal tight junctions. When compared to its contemporary, SNAC, C10 offers a distinct and more direct paracellular enhancement pathway. While SNAC has shown clinical success, particularly with its unique gastric mechanism for specific drugs like semaglutide, C10's broader action on tight junctions may offer wider applicability for various macromolecules. The in vitro data consistently highlights C10's potent and reversible effect on paracellular permeability, an advantage for predictable and transient enhancement of drug absorption. The choice between C10 and SNAC will ultimately depend on the specific characteristics of the drug molecule, the desired absorption window, and the overall formulation strategy. However, for a direct and well-understood paracellular permeation enhancement, C10 presents a compelling and advantageous option for researchers and drug development professionals.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Imatinib and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the clinical efficacy of tyrosine kinase inhibitors (TKIs) is intrinsically linked to their pharmacokinetic properties. This guide provides a detailed comparison of two prominent TKIs, Imatinib (B729) and Dasatinib, focusing on their key pharmacokinetic parameters, the experimental methodologies used to ascertain these properties, and their shared mechanism of action. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these therapeutic agents.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of Imatinib and Dasatinib exhibit notable differences that influence their clinical application, including dosing regimens and management of drug-drug interactions. A summary of their key pharmacokinetic parameters is presented below.

Pharmacokinetic ParameterImatinibDasatinib
Oral Bioavailability ~98%[1][2]14-34%
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]0.5-6 hours[4]
Plasma Protein Binding ~95% (mainly to albumin and α1-acid glycoprotein)[1]~96%[4]
Elimination Half-Life ~18 hours (parent drug), ~40 hours (active metabolite)[1][5]~3-5 hours[6][7]
Metabolism Primarily by CYP3A4/5 to an active metabolite (CGP74588)[1][2]Primarily by CYP3A4, with multiple metabolites
Excretion Predominantly via feces (~81%, mostly as metabolites), with a small portion in urine (~13%)[1]Primarily via feces (~85%), with a minor portion in urine (~4%)[7]

Mechanism of Action: Targeting the BCR-ABL Pathway

Both Imatinib and Dasatinib are potent inhibitors of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the pathogenesis of CML and Ph+ ALL.[8][9] By binding to the ATP-binding site of the BCR-ABL kinase domain, these drugs block the phosphorylation of downstream substrates, thereby inhibiting cellular proliferation and inducing apoptosis in cancer cells.[8][10]

However, a key distinction lies in their binding modes. Imatinib primarily binds to the inactive conformation of the ABL kinase domain.[10][11] In contrast, Dasatinib can bind to both the active and inactive conformations, which contributes to its ability to inhibit a broader range of BCR-ABL mutations that confer resistance to Imatinib.[12][13] Dasatinib is also noted to be significantly more potent than Imatinib in in-vitro assays.[4][13]

BCR_ABL_Pathway cluster_cell Cancer Cell cluster_inhibitors Therapeutic Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis inhibits Imatinib Imatinib Imatinib->BCR_ABL Inhibit ATP Binding Site Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib and Dasatinib.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters listed above relies on robust and validated experimental methodologies. A generalized workflow for a clinical pharmacokinetic study of an oral TKI like Imatinib or Dasatinib is outlined below.

1. Study Design and Dosing:

  • Subjects: Studies are conducted in healthy volunteers or in the target patient population (e.g., CML patients).

  • Dosing: A single oral dose of the drug is administered. For steady-state analysis, subjects receive the drug daily for a period sufficient to reach steady-state concentrations.

  • Food Effect: To assess the impact of food, the drug is administered to subjects in both fasted and fed states in separate study periods.

2. Biological Sample Collection:

  • Serial blood samples are collected from each subject at predefined time points before and after drug administration. Typically, samples are collected over a period of 48 to 72 hours to adequately characterize the absorption and elimination phases.

  • Blood is processed (e.g., by centrifugation) to separate plasma, which is then stored frozen until analysis.

3. Bioanalytical Method:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. A known concentration of an internal standard (often a deuterated version of the drug) is added to each sample to ensure accuracy.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the drug and its metabolites from other components in the plasma.

  • Mass Spectrometric Detection: The separated components are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the drug and internal standard, allowing for precise quantification.

4. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Software such as WinNonlin is commonly used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and clearance.

PK_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_analysis Data Analysis Dosing Drug Administration (Oral Dose) Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Sample Preparation Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK_Analysis Pharmacokinetic Modeling & Analysis LCMS->PK_Analysis Results Determine PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Results

Caption: General experimental workflow for a clinical pharmacokinetic study.

References

Validation of C10-200 as a Chemical Probe for [Target Z]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Data Summary

The following tables summarize the key performance metrics of C10-200 in comparison to the established "Probe A" and the inactive control "this compound-NEG."

Table 1: In Vitro Biochemical Characterization

This table outlines the potency, binding affinity, and selectivity of the compounds against purified [Target Z] and a panel of related kinases.

ParameterThis compoundProbe AThis compound-NEGRationale
Target Potency (IC50) 25 nM80 nM> 50,000 nMMeasures concentration needed to inhibit 50% of [Target Z] enzymatic activity. A lower value indicates higher potency.[1]
Binding Affinity (Kd) 40 nM110 nMNo Binding DetectedMeasures the direct binding strength to [Target Z]. A lower value indicates a stronger interaction.
Selectivity Score (S10 at 1µM) 0.0150.04N/AQuantifies selectivity against a panel of 400 kinases. A score <0.03 is considered highly selective.
Off-Targets (>90% inhibition at 1µM) 1 (Kinase Y)5 (Kinase A, B, C, D, E)0Lists specific kinases strongly inhibited at a high concentration, indicating potential off-target effects.
Table 2: Cellular Activity and Target Engagement

This table details the compound's performance in cell-based assays, confirming target engagement and downstream functional effects.

ParameterThis compoundProbe AThis compound-NEGRationale
Cellular Target Engagement (CETSA EC50) 200 nM750 nMNo ShiftMeasures the concentration required to stabilize 50% of cellular [Target Z] against thermal denaturation, confirming direct binding in cells.[7]
Pathway Modulation (p-Substrate EC50) 250 nM900 nM> 50,000 nMMeasures the inhibition of phosphorylation of a known downstream substrate of [Target Z], confirming on-target pathway effects.
Anti-proliferative Activity (IC50) 800 nM2,500 nM> 50,000 nMMeasures the impact on cell viability in a [Target Z]-dependent cell line.

Signalling Pathway and Logic Diagrams

Visualizations help clarify complex relationships and workflows. The following diagrams illustrate the signaling pathway of [Target Z], the criteria for probe validation, and a key experimental workflow.

Target_Z_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Z [Target Z] Upstream_Kinase->Target_Z Phosphorylates & Activates Substrate Downstream Substrate Target_Z->Substrate Phosphorylates Phenotype Cell Proliferation Substrate->Phenotype Promotes Probe This compound Probe->Target_Z Inhibits

Caption: Hypothetical signaling pathway for [Target Z].

Probe_Validation_Criteria Probe Candidate Compound Potency Potency (IC50 / Kd < 100 nM) Probe->Potency Selectivity Selectivity (>30-fold vs family members) Probe->Selectivity Cell_Activity Cellular Activity (EC50 < 1 µM) Probe->Cell_Activity Controls Controls Available (Inactive analog) Probe->Controls Validated_Probe Validated Chemical Probe Potency->Validated_Probe Selectivity->Validated_Probe Cell_Activity->Validated_Probe Controls->Validated_Probe

Caption: Key validation criteria for a high-quality chemical probe.

CETSA_Workflow A1 Treat cells with This compound or vehicle A2 Harvest cells and resuspend in buffer A1->A2 A3 Heat cell suspension across a temperature gradient A2->A3 A4 Centrifuge to separate soluble vs. aggregated proteins A3->A4 A5 Collect supernatant (soluble fraction) A4->A5 A6 Analyze [Target Z] levels via Western Blot or MS A5->A6 A7 Generate melt curve to determine thermal shift A6->A7

References

Safety Operating Guide

Identifying Your C10-200 Substance

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal procedures for "C10-200" depend on the specific chemical identity of the substance, as this designation can refer to different materials. For researchers, scientists, and drug development professionals, it is crucial to first positively identify the material using the manufacturer's label and Safety Data Sheet (SDS). The most common substances identified as this compound are a grade of oxygen-free copper and a type of ethoxylated alcohol.

Before proceeding with any disposal protocol, it is imperative to determine which substance you are handling. Consult your Safety Data Sheet (SDS). The CAS (Chemical Abstracts Service) number is the most reliable identifier.

  • UNS C10200 Copper: A solid metal alloy with CAS number 7440-50-8.[1][2] It is typically used in electrical and electronic applications.[3][4][5]

  • Isotridecanol (B73481) Ethoxylate: A non-ionic surfactant, which is a liquid or waxy solid. The CAS number for the broader category is 9043-30-5.[6] This type of chemical is common in detergents, cleaners, and various industrial processes.[7]

The disposal procedures for these two substances are vastly different.

Disposal of UNS C10200 (Oxygen-Free Copper)

In its solid form, C10200 copper is generally not considered hazardous.[2] However, dust, fumes, or powders generated during processing (e.g., grinding, cutting, welding) can be hazardous if inhaled or ingested and may be classified as hazardous waste.[1][2]

Core Disposal Protocol:

  • Solid Form: For solid pieces of C10200 copper, recycling is the preferred method of disposal.[1] Contact a local scrap metal recycler to arrange for pickup or drop-off.

  • Dust and Fumes: Dust and other fine particles collected from machining or other processes may be classified as hazardous waste.[1]

    • These materials should be collected in a sealed, clearly labeled container.

    • The label should indicate "Hazardous Waste - Copper Dust".

    • Dispose of this waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor, in accordance with federal, state, and local regulations.[1][2]

  • Contaminated Materials: Any materials used to clean up copper dust (e.g., wipes, HEPA filters) should also be disposed of as hazardous waste.

Disposal of Isotridecanol Ethoxylate

Isotridecanol ethoxylates are surfactants that are very toxic to aquatic life with long-lasting effects.[8] Therefore, they must be disposed of as hazardous waste and must not be released into the environment or sewer systems.[8][9]

Core Disposal Protocol:

  • Waste Collection:

    • Collect waste isotridecanol ethoxylate and any solutions containing it in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste: Isotridecanol Ethoxylate" and include the appropriate hazard warnings (e.g., "Harmful," "Environmental Hazard").

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[6][8] Do not pour this chemical down the drain.[8][9]

  • Empty Containers: Empty containers that held isotridecanol ethoxylate may still contain residue and should be treated as hazardous waste.[6] They should be disposed of through the same hazardous waste stream.[6] Do not reuse these containers.

Summary of Disposal and Safety Data

PropertyUNS C10200 (Copper)Isotridecanol Ethoxylate
CAS Number 7440-50-8[1]9043-30-5[6]
Physical Form Solid MetalLiquid or Waxy Solid
Primary Hazard Dust/fumes from processing can cause irritation.[1]Harmful if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life.[8][11]
Personal Protective Equipment (PPE) Standard lab attire for solid form. For dust/fumes: respirator, gloves, safety glasses.[1]Chemical-resistant gloves, safety goggles, lab coat.[6][11]
Primary Disposal Method Recycle solid material.[1]Incineration or other methods by a licensed hazardous waste facility.[8]
Can it be drain disposed? NoNo.[8][9]
Special Considerations Dust can be explosive when mixed with certain materials like sodium azide.[1]Avoid release to the environment.[8]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure for chemical waste disposal is not typically presented as an "experiment" but as a safety and regulatory compliance workflow. The key is to follow the guidance provided in the Safety Data Sheet and your institution's established hazardous waste management procedures.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of a substance labeled "this compound".

G cluster_copper Copper Disposal cluster_ethoxylate Ethoxylate Disposal start Start: Identify this compound Waste sds Consult Safety Data Sheet (SDS) start->sds cas Identify CAS Number sds->cas copper CAS: 7440-50-8 (UNS C10200 Copper) cas->copper Copper ethoxylate CAS: 9043-30-5 (Isotridecanol Ethoxylate) cas->ethoxylate Ethoxylate unknown CAS Unknown or Other cas->unknown Unknown copper_form Determine Physical Form copper->copper_form haz_ethoxylate Dispose as Hazardous Waste via EHS ethoxylate->haz_ethoxylate contact_ehs Contact EHS for Identification and Disposal Guidance unknown->contact_ehs solid_copper Solid (Chunks, Sheets, etc.) copper_form->solid_copper Solid dust_copper Dust, Powder, or Fumes copper_form->dust_copper Dust/Powder recycle Recycle via Scrap Metal Vendor solid_copper->recycle haz_copper Dispose as Hazardous Waste via EHS dust_copper->haz_copper no_drain DO NOT DISPOSE IN DRAIN haz_ethoxylate->no_drain

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling C10-200

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of C10-200, an oxygen-free copper alloy. Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. The primary hazards associated with this compound arise from the generation of dust and fumes during processing activities such as machining, grinding, or melting.

Operational Plan: Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory procedure and the potential for generating airborne copper particles. All personnel must be trained in the proper use, removal, and maintenance of their assigned PPE.

Engineering Controls

Before relying on PPE, engineering controls should be implemented to minimize exposure. These include:

  • Ventilation: All operations with the potential to generate dust or fumes should be conducted in a well-ventilated area. Local exhaust ventilation (LEV) systems, such as fume hoods or dust collection systems, are essential to capture airborne contaminants at the source.[1]

  • Enclosure: Where feasible, enclose processes that generate significant amounts of dust.[2]

  • Wet Methods: Use of machining lubricants or wet sanding techniques can effectively control the generation of airborne particles.[3]

Personal Protective Equipment Selection

The following table outlines the required PPE based on the nature of the work being performed.

Task/Potential Exposure Hand Protection Eye and Face Protection Protective Clothing Respiratory Protection
Handling solid this compound (no dust/fume generation) Cut-resistant glovesSafety glasses with side shieldsLab coat or coverallsNot generally required
Machining, grinding, sanding, or other dust-generating activities Cut-resistant glovesSafety goggles or a full-face shieldLong-sleeved shirts and pants or coveralls to protect skin from contact.[4]See Respiratory Protection table below
Welding, melting, or other fume-generating activities Insulated and cut-resistant glovesWelding helmet with appropriate shade lens or full-face shield with safety glassesFlame-resistant lab coat or coverallsSee Respiratory Protection table below
Respiratory Protection

The level of respiratory protection required is determined by the concentration of airborne copper dust or fumes. The following table provides guidance based on established occupational exposure limits (OELs).

Airborne Copper Concentration Required Respiratory Protection
Up to 5 mg/m³Quarter-mask respirator.[5]
Up to 10 mg/m³Particulate respirator with N95, R95, or P95 filters (excluding quarter-mask respirators). N99, R99, P99, N100, R100, or P100 filters may also be used.[5]
Up to 50 mg/m³Air-purifying, full-facepiece respirator with an N100, R100, or P100 filter.[5]
Immediately Dangerous to Life or Health (IDLH) ConcentrationsA self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.

Occupational Exposure Limits for Copper

Organization Dusts and Mists (8-hour TWA) Fumes (8-hour TWA)
OSHA (PEL) 1 mg/m³0.1 mg/m³
NIOSH (REL) 1 mg/m³0.1 mg/m³
ACGIH (TLV) 1 mg/m³0.2 mg/m³

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value

Experimental Protocol: Safe Machining of this compound

This protocol outlines the steps for safely machining a solid piece of this compound, a common procedure that can generate hazardous dust.

1. Preparation:

  • Ensure the work area is clean and free of clutter.
  • Verify that the local exhaust ventilation system is operational.
  • Don the appropriate PPE as specified for dust-generating activities.

2. Machining:

  • Whenever possible, use a wet machining process with a suitable coolant to minimize dust generation.
  • Adjust cutting speeds and feed rates to prevent excessive heat and dust.[6]
  • High-speed steels (HSS) and cemented carbides are recommended cutting tools.[6]

3. Cleanup:

  • Do not use compressed air to clean surfaces, as this will disperse dust into the air.
  • Use a HEPA-filtered vacuum or wet methods for cleaning.
  • Place all collected dust and shavings into a sealed, labeled container for disposal.

4. Post-Procedure:

  • Wash hands and any exposed skin thoroughly with soap and water.
  • Clean and store all PPE according to manufacturer's instructions.

Disposal Plan

All this compound waste, including solid scraps, dust, and contaminated materials, must be disposed of as hazardous waste.

Solid Waste:

  • Collection: Collect all solid this compound waste, such as shavings and turnings, in a designated, clearly labeled, and sealed container.

  • Recycling: Whenever possible, solid copper scrap should be collected for recycling.

  • Disposal: If recycling is not feasible, dispose of the solid waste through the institution's hazardous waste management service.

Aqueous Waste:

Aqueous waste containing copper must be treated before disposal due to its toxicity to aquatic life.

  • Segregation: Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Treatment: A common in-lab treatment is the precipitation of copper ions as an insoluble salt.

  • Disposal: The precipitated solid should be disposed of as hazardous solid waste. The remaining liquid should be tested for residual copper and neutralized before drain disposal, in accordance with local regulations and institutional policy.

Emergency Procedures

Inhalation:

  • Move the affected person to fresh air immediately.[2]

  • If breathing is difficult, provide respiratory support.[5]

  • Seek immediate medical attention.[5]

Skin Contact:

  • Promptly wash the contaminated skin with soap and water.[5][7]

  • If clothing is penetrated, remove it and wash the skin.[7]

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7]

  • Get medical attention immediately.[2][7]

Ingestion:

  • Seek immediate medical attention.[5]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Planned work with this compound assess_hazard Assess Potential for Dust/Fume Generation start->assess_hazard no_generation No Dust/Fume Generation (e.g., handling solid) assess_hazard->no_generation No dust_generation Dust Generation (e.g., machining, grinding) assess_hazard->dust_generation Yes (Dust) fume_generation Fume Generation (e.g., welding, melting) assess_hazard->fume_generation Yes (Fumes) base_ppe Standard PPE: - Safety Glasses - Cut-resistant Gloves - Lab Coat no_generation->base_ppe dust_ppe Enhanced PPE: - Safety Goggles/Face Shield - Cut-resistant Gloves - Coveralls dust_generation->dust_ppe fume_ppe Specialized PPE: - Welding Helmet/Face Shield - Insulated/Cut-resistant Gloves - Flame-resistant Clothing fume_generation->fume_ppe end_ppe Proceed with Work base_ppe->end_ppe assess_concentration Assess Airborne Concentration dust_ppe->assess_concentration fume_ppe->assess_concentration low_concentration Concentration < OEL assess_concentration->low_concentration Low/Unknown high_concentration Concentration > OEL assess_concentration->high_concentration High no_respirator No Respirator Required low_concentration->no_respirator select_respirator Select NIOSH-approved Respirator based on Concentration Level high_concentration->select_respirator no_respirator->end_ppe select_respirator->end_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.